2-Bromo-1-(bromomethyl)-3-fluorobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSRIMJDFLFPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657707 | |
| Record name | 2-Bromo-1-(bromomethyl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184918-22-6 | |
| Record name | 2-Bromo-1-(bromomethyl)-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184918-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(bromomethyl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(bromomethyl)-3-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(bromomethyl)-3-fluorobenzene, a key intermediate in the development of novel pharmaceutical agents and complex organic molecules. The primary focus is on the selective free-radical bromination of the benzylic position of 2-Bromo-3-fluorotoluene. This document details the underlying reaction mechanism, provides a field-proven experimental protocol, and discusses critical safety considerations. The causality behind procedural choices is explained to provide researchers and drug development professionals with a robust and reproducible methodology.
Introduction and Strategic Importance
This compound, also known as 2-Bromo-3-fluorobenzyl bromide, is a substituted toluene derivative of significant interest in medicinal chemistry and organic synthesis.[1][2] Its utility stems from the two distinct bromine functionalities. The aryl bromide allows for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the highly reactive benzylic bromide is an excellent electrophile for nucleophilic substitution, enabling the facile introduction of the 2-bromo-3-fluorobenzyl moiety into target structures. This dual reactivity makes it a valuable building block for constructing complex molecular architectures.[2][3]
The most direct and efficient synthetic strategy involves the selective bromination of the methyl group of 2-Bromo-3-fluorotoluene. This transformation is best achieved through a free-radical pathway, which circumvents potential competing reactions such as electrophilic aromatic substitution on the electron-rich benzene ring.
Physicochemical and Structural Data
A clear understanding of the target compound's properties is essential for its synthesis, handling, and characterization.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Bromo-3-fluorobenzyl bromide | [1][2] |
| CAS Number | 1184918-22-6 | [1][4] |
| Molecular Formula | C₇H₅Br₂F | [1][4] |
| Molecular Weight | 267.92 g/mol | [1][4][5] |
| Canonical SMILES | C1=CC(=C(C(=C1)F)Br)CBr | [1] |
Synthetic Pathway: Free-Radical Benzylic Bromination
Rationale for Reagent Selection
The conversion of a benzylic C-H bond to a C-Br bond is a cornerstone transformation in organic synthesis. The reagent of choice for this specific reaction is N-Bromosuccinimide (NBS) .[6]
Why NBS over Molecular Bromine (Br₂)? While Br₂ can effect this transformation, it readily participates in electrophilic aromatic substitution, which would lead to undesired polybromination of the aromatic ring. NBS is the superior reagent because it serves as a source for a low, steady concentration of bromine radicals (Br•) and molecular bromine (Br₂) in situ.[7][8] This controlled release mechanism ensures that the free-radical pathway at the benzylic position is kinetically favored over the ionic electrophilic pathway on the aromatic ring.
The reaction requires a radical initiator to begin the chain reaction. Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used, as they decompose under thermal or photochemical conditions to generate radicals.[9][10]
The choice of solvent is also critical. A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane is ideal, as it will not react with the radical intermediates.[9][10]
Reaction Mechanism
The synthesis proceeds via a classic free-radical chain reaction, which can be broken down into three distinct stages: Initiation, Propagation, and Termination.
Caption: The three stages of the free-radical bromination mechanism.
-
Initiation: The process begins with the thermal decomposition of the initiator (AIBN) to form two radicals and nitrogen gas. This radical then reacts with NBS or trace HBr to generate the key bromine radical (Br•) that starts the chain reaction.
-
Propagation: This is a two-step cyclic process.
-
A bromine radical abstracts a hydrogen atom from the methyl group of 2-Bromo-3-fluorotoluene. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr).
-
The newly formed benzylic radical reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to yield the desired product, this compound, and a new bromine radical. This new bromine radical can then participate in another cycle, propagating the chain.
-
-
Termination: The reaction is concluded when two radical species combine to form a stable, non-radical product. This can occur in several ways, such as two bromine radicals combining or a benzylic radical combining with a bromine radical.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and high yield.
Materials and Reagents
| Reagent/Material | Quantity (10 mmol scale) | Molar Mass ( g/mol ) | Notes |
| 2-Bromo-3-fluorotoluene | 1.90 g (10.0 mmol) | 189.02 | Starting material. |
| N-Bromosuccinimide (NBS) | 1.96 g (11.0 mmol) | 177.98 | Recrystallize from water if purity is suspect. |
| AIBN | 33 mg (0.2 mmol) | 164.21 | Radical initiator. Handle with care. |
| Carbon Tetrachloride (CCl₄) | 50 mL | 153.82 | Anhydrous solvent. |
| Saturated NaHCO₃ solution | 2 x 25 mL | - | For aqueous wash. |
| Brine | 25 mL | - | For aqueous wash. |
| Anhydrous Na₂SO₄ | ~5 g | 142.04 | Drying agent. |
Experimental Setup
Caption: Standard apparatus for reflux reaction.
Step-by-Step Procedure
-
Charging the Flask: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-3-fluorotoluene (1.90 g), N-Bromosuccinimide (1.96 g), and AIBN (33 mg).
-
Solvent Addition: Add carbon tetrachloride (50 mL) to the flask.
-
Assembly: Attach a reflux condenser to the flask and place a drying tube containing calcium chloride at the top of the condenser to protect the reaction from atmospheric moisture.
-
Reaction: Place the apparatus in a heating mantle on a magnetic stir plate. Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored visually; the denser NBS at the bottom will gradually be replaced by the less dense succinimide byproduct, which floats to the surface. The reaction is typically complete in 2-4 hours.
-
Cooling: Once the reaction is complete (as determined by TLC or GC analysis), remove the heating mantle and allow the mixture to cool to room temperature.
Work-up and Purification
-
Filtration: Cool the reaction mixture in an ice bath for 15 minutes to precipitate the succinimide byproduct. Remove the solid by vacuum filtration, washing the solid with a small amount of cold CCl₄.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL) to remove any remaining acidic impurities.[11]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[11]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil or low-melting solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to obtain the pure product.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR: Expect a characteristic singlet for the benzylic protons (-CH₂Br) around δ 4.5-4.7 ppm. The aromatic protons will appear as complex multiplets in the δ 7.0-7.6 ppm region.
-
¹³C NMR: Expect a signal for the benzylic carbon around δ 30-35 ppm. Aromatic carbons will appear in the δ 115-140 ppm range, with C-F and C-Br couplings adding complexity.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a dibrominated compound (M, M+2, M+4 peaks in a ~1:2:1 ratio).
Safety and Handling
This synthesis must be performed in a well-ventilated chemical fume hood by trained personnel.
-
This compound: This product is a potent lachrymator and is corrosive. It can cause severe skin burns and eye damage.[5] Avoid inhalation and contact with skin and eyes.
-
N-Bromosuccinimide (NBS): An irritant and moisture-sensitive. Handle with care.
-
AIBN: A flammable solid that can decompose exothermically. Do not heat without solvent. Store in a cool place.
-
Carbon Tetrachloride (CCl₄): A toxic, carcinogenic, and ozone-depleting substance. Safer alternatives like cyclohexane or acetonitrile should be considered.
Personal Protective Equipment (PPE) is mandatory:
-
Chemical safety goggles
-
Flame-retardant lab coat
-
Chemical-resistant gloves (nitrile or neoprene)
Conclusion
The free-radical benzylic bromination of 2-Bromo-3-fluorotoluene using NBS and a radical initiator is a reliable and highly selective method for the synthesis of this compound. By carefully controlling the reaction conditions and understanding the underlying mechanism, researchers can consistently produce this valuable synthetic intermediate in high yield and purity. The protocols and insights provided in this guide serve as a robust foundation for its application in research and development.
References
- 1. This compound | C7H5Br2F | CID 44181799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1184918-22-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 1184918-22-6 [chemicalbook.com]
- 5. 1-Bromo-2-(bromomethyl)-3-fluorobenzene | C7H5Br2F | CID 24820209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]
- 11. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-1-(bromomethyl)-3-fluorobenzene: A Versatile Building Block for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Synthetic Versatility
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Halogenation can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity. 2-Bromo-1-(bromomethyl)-3-fluorobenzene (CAS Number: 1184918-22-6), a trifunctionalized aromatic compound, represents a potent and versatile building block for the synthesis of novel pharmaceutical agents.[1][2] Its unique arrangement of a reactive benzylic bromide, a less reactive aryl bromide, and a fluorine atom offers a platform for selective and sequential chemical modifications, enabling the construction of complex molecular architectures.
This guide provides a comprehensive technical overview of this compound, including its chemical properties, a detailed synthesis protocol, an analysis of its reactivity, and its potential applications in drug discovery.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below.[1][3]
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Bromo-3-fluorobenzyl bromide |
| CAS Number | 1184918-22-6 |
| Molecular Formula | C₇H₅Br₂F |
| Molecular Weight | 267.92 g/mol |
| Appearance | Off-white solid |
| Predicted Boiling Point | 246.8 ± 25.0 °C |
| Predicted Density | 1.923 ± 0.06 g/cm³[1] |
| Water Solubility | Slightly soluble[1] |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C[1] |
Synthesis of this compound
The synthesis of this compound is most logically achieved through the radical bromination of the benzylic methyl group of 2-bromo-3-fluorotoluene. This transformation is a classic example of a Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as a source of bromine radicals, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).[2][4][5]
Experimental Protocol: Wohl-Ziegler Bromination of 2-bromo-3-fluorotoluene
This protocol is based on established procedures for benzylic bromination using NBS.[4][6]
Materials:
-
2-bromo-3-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-3-fluorotoluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02-0.05 eq) in anhydrous carbon tetrachloride.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction can be monitored by the disappearance of the dense NBS from the bottom of the flask and the appearance of the less dense succinimide floating on the surface.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
The Duality of Reactivity: A Tale of Two Bromines
The synthetic utility of this compound stems from the differential reactivity of its two bromine substituents. The benzylic bromide is significantly more reactive towards nucleophilic substitution than the aryl bromide.[7][8] This selectivity is a direct consequence of the differing hybridization of the carbon atoms to which the bromine atoms are attached and the stability of the respective transition states.
The benzylic C-Br bond is attached to an sp³-hybridized carbon, and its cleavage during nucleophilic substitution is facilitated by the formation of a resonance-stabilized benzylic carbocation (in an Sₙ1 mechanism) or a relatively unhindered backside attack (in an Sₙ2 mechanism).[9] In contrast, the aryl C-Br bond is attached to an sp²-hybridized carbon of the benzene ring. The lone pairs of the bromine atom participate in resonance with the aromatic ring, imparting a partial double-bond character to the C-Br bond, making it stronger and shorter.[7][8] Furthermore, nucleophilic attack on the sp² carbon is sterically hindered and electronically unfavorable.
This reactivity difference allows for the selective functionalization of the benzylic position, while leaving the aryl bromide available for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.
Applications in Drug Discovery and Medicinal Chemistry
The general synthetic utility is illustrated by the following potential transformations:
-
Synthesis of Substituted Benzylamines: Reaction with primary or secondary amines at the benzylic position yields substituted benzylamines, a common scaffold in many centrally active agents and receptor modulators.
-
Formation of Ethers and Thioethers: Nucleophilic substitution with alcohols, phenols, or thiols provides access to a variety of benzyl ethers and thioethers.
-
Carbon-Carbon Bond Formation: The benzylic bromide can react with carbanions or other carbon nucleophiles to extend carbon chains.
-
Sequential Functionalization: Following selective reaction at the benzylic position, the aryl bromide can be utilized in transition-metal-catalyzed cross-coupling reactions to introduce further molecular complexity.
Spectroscopic Characterization
While experimental spectroscopic data for this compound is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton spectrum is expected to show a singlet for the benzylic protons (-CH₂Br) in the range of 4.5-4.8 ppm. The aromatic protons will appear as a complex multiplet in the aromatic region (7.0-7.6 ppm).
-
¹³C NMR: The benzylic carbon is expected to have a chemical shift in the range of 30-35 ppm. The aromatic carbons will appear in the region of 110-140 ppm, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately a 1:2:1 ratio for the M, M+2, and M+4 peaks).[11]
-
Infrared Spectroscopy: The IR spectrum is expected to show characteristic C-H stretching frequencies for the aromatic and methylene groups, as well as C-Br and C-F stretching vibrations.
Safety, Handling, and Storage
This compound, like other benzylic bromides, should be handled with caution in a well-ventilated fume hood.[1][12] It is a lachrymator and can cause severe irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong bases and oxidizing agents.[1]
Conclusion
This compound is a highly versatile and valuable building block for researchers and scientists in the field of drug development. Its differential reactivity allows for selective and sequential functionalization, providing a powerful tool for the synthesis of complex and novel molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the pursuit of new therapeutic agents.
References
- 1. This compound | 1184918-22-6 [chemicalbook.com]
- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. This compound | C7H5Br2F | CID 44181799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. prepchem.com [prepchem.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. 1184918-22-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 11. youtube.com [youtube.com]
- 12. rsc.org [rsc.org]
An In-Depth Technical Guide to 2-Bromo-3-fluorobenzyl Bromide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-fluorobenzyl bromide is a halogenated aromatic compound that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring both bromine and fluorine atoms on the benzene ring in addition to a reactive benzylic bromide, makes it a versatile building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of multiple reactive sites allows for selective functionalization, enabling the construction of diverse molecular scaffolds. This guide provides a comprehensive overview of the known properties, a plausible synthetic route, reactivity, and potential applications of 2-bromo-3-fluorobenzyl bromide, offering insights for its effective utilization in research and development.
Core Properties and Physicochemical Data
While specific experimental data for 2-bromo-3-fluorobenzyl bromide is not extensively documented in publicly available literature, its core properties can be summarized and its physicochemical characteristics can be inferred from data on its isomers and related compounds.
| Property | Value/Information | Source(s) |
| CAS Number | 1184918-22-6 | [1][2] |
| Molecular Formula | C₇H₅Br₂F | [1][2] |
| Molecular Weight | 267.92 g/mol | [1][2] |
| IUPAC Name | 2-bromo-1-(bromomethyl)-3-fluorobenzene | [1] |
| Synonyms | 2-bromo-3-bromomethyl-1-fluorobenzene, 2-bromo-3-fluorobenzylbromide | [1] |
| Physical Form | Solid | [1] |
| Solubility | Slightly soluble in water | [1] |
| Purity | Typically available at 98% | [1] |
Synthesis and Purification
A definitive, detailed experimental protocol for the synthesis of 2-bromo-3-fluorobenzyl bromide is not widely published. However, a plausible and commonly employed method for the preparation of benzyl bromides is the radical bromination of the corresponding toluene derivative.
Postulated Synthetic Pathway
The synthesis would likely commence with 2-bromo-3-fluorotoluene. The benzylic methyl group can be selectively brominated using a radical initiator and a bromine source under photochemical or thermal conditions.
A common and effective method for this transformation is the Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride.
Caption: Postulated synthesis of 2-bromo-3-fluorobenzyl bromide via radical bromination.
Experimental Protocol: Radical Bromination (Exemplary)
Disclaimer: This is a generalized protocol based on known procedures for analogous compounds and should be adapted and optimized for the specific substrate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-3-fluorotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction can be initiated and sustained by irradiation with a UV lamp or by maintaining the reflux temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield the crude 2-bromo-3-fluorobenzyl bromide. Further purification can be achieved by recrystallization or column chromatography.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. 2-Bromo-3-fluorobenzyl bromide, 98% | Fisher Scientific [fishersci.ca]
- 3. 3-Bromo-2-fluorobenzyl bromide, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 4. 2-Bromo-5-fluorobenzyl bromide, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-1-(bromomethyl)-3-fluorobenzene
Introduction: The Utility and Challenge of a Disubstituted Benzene Derivative
2-Bromo-1-(bromomethyl)-3-fluorobenzene is a halogenated aromatic compound with significant potential as an intermediate in pharmaceutical synthesis and other fine chemical applications.[1][2] Its unique substitution pattern, featuring bromine and fluorine atoms on the benzene ring, offers medicinal chemists a versatile scaffold for molecular elaboration. However, the very features that make this compound synthetically attractive—its reactive benzyl bromide moiety and the presence of multiple halogens—also necessitate a rigorous and well-informed approach to its handling and safety.
This guide provides a comprehensive overview of the critical safety and handling protocols for this compound. Drawing upon available safety data for this compound and its structural analogs, we will delve into its hazard profile, appropriate personal protective equipment (PPE), safe handling and storage procedures, and emergency response protocols. This document is intended for researchers, scientists, and drug development professionals who work with this or similar halogenated aromatic compounds.
Chemical and Physical Properties
A foundational understanding of a compound's physical properties is essential for its safe handling. The table below summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₂F | [2][3] |
| Molecular Weight | 267.92 g/mol | [2][3] |
| CAS Number | 1184918-22-6 | [1][3] |
| Appearance | Off-white solid | [1] |
| Boiling Point | 246.8 ± 25.0 °C (Predicted) | [1] |
| Density | 1.923 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in water | [1][2] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |
Hazard Identification and Analysis
While a comprehensive toxicological profile for this compound is not extensively documented, data from structurally similar compounds and general knowledge of halogenated aromatic hydrocarbons indicate several potential hazards.[4][5][6] The primary hazards are associated with its corrosive nature and potential for acute toxicity.
Based on aggregated GHS information for the closely related isomer, 1-Bromo-2-(bromomethyl)-3-fluorobenzene, the following hazards are anticipated[4]:
-
Acute Toxicity (Oral): Harmful if swallowed.[4]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[4][7]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[7]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
The presence of the benzyl bromide moiety suggests that this compound is a lachrymator, meaning it can cause tearing and irritation to the eyes and respiratory tract.[8][9] Halogenated organic compounds as a class have been associated with a range of health effects, including skin disorders and liver dysfunction, particularly with chronic exposure.[5][6]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the significant hazards, a comprehensive personal protective equipment (PPE) plan is mandatory when handling this compound. The following table outlines the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye damage.[10] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to severe irritation or chemical burns.[10] |
| Respiratory | Use in a well-ventilated chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Mitigates the risk of inhaling irritating and potentially toxic vapors.[10][11] |
Safe Handling and Storage: A Step-by-Step Protocol
Adherence to a strict handling protocol is paramount to ensuring the safety of laboratory personnel.
Workflow for Safe Handling
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure that a chemical fume hood is operational and the work area is clean and free of clutter.
-
Place all necessary equipment and reagents within the fume hood.
-
Don all required personal protective equipment.
-
-
Handling:
-
Carefully measure and transfer the required amount of this compound. Given its solid form, minimize the creation of dust.
-
Use appropriate tools, such as spatulas and weighing paper, to minimize the risk of spills.
-
Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height while allowing for comfortable work.
-
-
Storage:
-
Cleanup and Disposal:
-
Decontaminate all glassware that has come into contact with the compound by rinsing with a suitable solvent (e.g., acetone) in the fume hood.
-
Collect the rinsate as hazardous waste.
-
Halogenated organic waste must be collected separately from non-halogenated waste in a designated, properly labeled waste container.[10]
-
Follow your institution's hazardous waste disposal procedures for halogenated compounds.
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
Emergency Response Workflow
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[7][8]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[8][13]
-
Eye Contact: Immediately flush the eyes with copious amounts of lukewarm water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure the spill is contained within a chemical fume hood.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.[9]
Conclusion: A Culture of Safety
This compound is a valuable tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to a deep respect for its potential hazards. By internalizing the principles of hazard assessment, diligent use of personal protective equipment, adherence to safe handling protocols, and preparedness for emergencies, researchers can confidently and safely harness the synthetic potential of this and other challenging reagents. A proactive culture of safety is not a barrier to innovation but rather its essential foundation.
References
- 1. This compound CAS#: 1184918-22-6 [m.chemicalbook.com]
- 2. This compound | 1184918-22-6 [chemicalbook.com]
- 3. This compound | C7H5Br2F | CID 44181799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-2-(bromomethyl)-3-fluorobenzene | C7H5Br2F | CID 24820209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. iloencyclopaedia.org [iloencyclopaedia.org]
- 6. Chapter One: Perspective on Halogenated Organic Compounds | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. nj.gov [nj.gov]
- 10. benchchem.com [benchchem.com]
- 11. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 12. fishersci.nl [fishersci.nl]
- 13. scribd.com [scribd.com]
An In-depth Technical Guide to the Solubility of 2-bromo-1-(bromomethyl)-3-fluorobenzene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-bromo-1-(bromomethyl)-3-fluorobenzene, a key intermediate in pharmaceutical synthesis.[1][2] Given the general lack of specific solubility data in public literature, this document synthesizes theoretical principles, data from structurally analogous compounds, and detailed experimental protocols to offer researchers and drug development professionals a robust framework for solvent selection and handling of this compound. We explore the physicochemical properties of the target molecule, apply the "like dissolves like" principle, and provide a qualitative solubility prediction in a range of common organic solvents. Furthermore, a rigorous, step-by-step experimental workflow for accurate solubility determination is presented, ensuring reproducible and reliable results in a laboratory setting.
Introduction: The Significance of this compound
This compound is a halogenated aromatic compound with the molecular formula C₇H₅Br₂F.[3] Its structure, featuring a fluorinated and brominated benzene ring with a bromomethyl substituent, makes it a versatile building block in medicinal chemistry and the synthesis of complex organic molecules. The presence of multiple halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, making this intermediate valuable for creating new chemical entities.
Understanding the solubility of this compound is paramount for its effective use in research and development. Solubility dictates the choice of reaction media, purification methods (such as crystallization and chromatography), and formulation strategies. Inefficient solvent selection can lead to poor reaction kinetics, low yields, and difficulties in product isolation and purification. This guide aims to bridge the knowledge gap regarding the solubility of this compound, empowering scientists to optimize their synthetic and developmental workflows.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₂F | [3] |
| Molecular Weight | 267.92 g/mol | [3] |
| Appearance | Off-white solid | [1][2] |
| Predicted Boiling Point | 246.8 ± 25.0 °C | [1][2] |
| Predicted Density | 1.923 ± 0.06 g/cm³ | [1][2] |
| Water Solubility | Slightly soluble | [1][2] |
The molecule's structure is characterized by a benzene ring, which is non-polar, substituted with polar C-F and C-Br bonds, and a reactive bromomethyl group. The overall polarity of the molecule is relatively low due to the large, non-polar aromatic core. The "slight" solubility in water is consistent with the presence of the large hydrophobic benzene ring and the lack of significant hydrogen bonding capabilities.[1][2]
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a cornerstone of solubility prediction.[4][5] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces. For this compound, we can anticipate its solubility based on the polarity of various organic solvents.
A more quantitative approach to solubility is the use of Hansen Solubility Parameters (HSP) .[6][7][8] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion forces): Arising from temporary dipoles.
-
δp (Polar forces): Arising from permanent dipoles.
-
δh (Hydrogen bonding): Arising from the exchange of a hydrogen atom between electronegative atoms.
The following diagram illustrates the conceptual workflow for solvent selection based on these principles.
References
- 1. This compound CAS#: 1184918-22-6 [m.chemicalbook.com]
- 2. This compound | 1184918-22-6 [chemicalbook.com]
- 3. This compound | C7H5Br2F | CID 44181799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.ws [chem.ws]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Solubility parameters (HSP) [adscientis.com]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
A Technical Guide to 2-Bromo-3-fluorobenzyl bromide: Properties, Availability, and Synthetic Utility
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3-fluorobenzyl bromide is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a reactive benzylic bromide and a di-substituted phenyl ring, renders it a valuable building block for introducing specific steric and electronic properties into complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, current commercial availability, plausible synthetic routes, and key applications, with a focus on its utility as a synthetic intermediate. All protocols and claims are grounded in established chemical principles and supported by authoritative references.
Core Chemical Properties and Identifiers
2-Bromo-3-fluorobenzyl bromide is a key reagent whose precise chemical and physical properties are crucial for its effective use in synthesis. The compound's identity is established by its unique CAS number and molecular structure.
| Property | Value | Source(s) |
| CAS Number | 1184918-22-6 | [1][2][3] |
| Molecular Formula | C₇H₅Br₂F | [2][3] |
| Molecular Weight | 267.92 g/mol | [2][3] |
| IUPAC Name | 1-bromo-2-(bromomethyl)-3-fluorobenzene | |
| Purity (Typical) | 98% | [4][5][6] |
| Solubility | Slightly soluble in water. | [6] |
| Storage Conditions | Store in a cool, dry, and well-ventilated place away from oxidizing agents. | [6] |
Note: The physical form (solid or liquid) should be confirmed with the supplier's certificate of analysis. Related isomers exist as both solids and liquids.
Commercial Availability and Procurement
2-Bromo-3-fluorobenzyl bromide is commercially available primarily as a research and development chemical. It is not typically produced in bulk quantities but can be procured from specialized chemical suppliers who focus on providing advanced building blocks to the pharmaceutical and biotechnology industries.
| Supplier | Product Name | Purity | Available Quantities | Source(s) |
| Thermo Scientific Alfa Aesar | 2-Bromo-3-fluorobenzyl bromide | 98% | 1 g, 5 g | [4][5][6] |
Procurement for research purposes is straightforward through these established vendors. For larger, kilogram-scale quantities, inquiries into custom synthesis services with these or other specialized manufacturers would likely be necessary. The primary application cited by suppliers is as an intermediate for pharmaceutical synthesis.[5][6]
Synthesis and Manufacturing Insights
While specific industrial synthesis routes are proprietary, a chemically sound and widely practiced method for producing benzyl bromides is through the radical bromination of the corresponding toluene precursor. This approach offers high selectivity for the benzylic position over aromatic bromination.
Postulated Synthetic Pathway: Radical Bromination
The most plausible route for synthesizing 2-bromo-3-fluorobenzyl bromide is the free-radical bromination of 2-bromo-3-fluorotoluene. This reaction is typically initiated by light (photobromination) or a radical initiator and utilizes a brominating agent like N-Bromosuccinimide (NBS) to maintain a low concentration of elemental bromine, thus suppressing unwanted side reactions.
References
- 1. SDS of 2-Bromo-3-fluorobenzyl bromide, Safety Data Sheets, CAS 1184918-22-6 - chemBlink [chemblink.com]
- 2. 2-Bromo-3-fluorobenzyl bromide, 98% | Fisher Scientific [fishersci.ca]
- 3. 2-Bromo-3-fluorobenzyl bromide, 98% | Fisher Scientific [fishersci.ca]
- 4. 2-Bromo-3-fluorobenzyl bromide, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. 2-Bromo-3-fluorobenzyl bromide, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2-Bromo-3-fluorobenzyl bromide, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
Chapter 1: The Duality of Benzylic Halide Reactivity: S N 1 and S N 2 Pathways
An In-Depth Technical Guide to the Reactivity of the Benzylic Bromide in 2-Bromo-1-(bromomethyl)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the chemical reactivity of the benzylic bromide functional group in this compound. As a versatile, trifunctional synthetic building block, understanding its reactivity profile is paramount for its effective utilization in the synthesis of complex molecular architectures for pharmaceutical and materials science applications. This document moves beyond a simple recitation of facts to explore the underlying electronic and steric principles that govern its behavior in chemical transformations.
Benzylic halides occupy a unique position in the landscape of nucleophilic substitution reactions. They are primary halides, which typically favor the bimolecular S N 2 mechanism, yet they can also form a resonance-stabilized carbocation, a hallmark of the unimolecular S N 1 pathway. This dual reactivity is central to understanding the behavior of this compound.
-
The S N 2 Pathway : This concerted mechanism involves a direct backside attack on the electrophilic benzylic carbon by a nucleophile, displacing the bromide ion in a single step. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile and is highly sensitive to steric hindrance around the reaction center.
-
The S N 1 Pathway : This stepwise mechanism begins with the departure of the leaving group to form a benzylic carbocation intermediate. This cation is notably stabilized by delocalizing the positive charge across the adjacent aromatic ring through resonance. A subsequent, rapid attack by a nucleophile completes the reaction. The rate-determining step is the formation of this carbocation, meaning the reaction rate depends only on the substrate concentration.
The choice between these pathways is dictated by the substrate's structure, the nucleophile's strength, the solvent's polarity, and the reaction temperature. For primary benzylic halides like the topic molecule, the S N 2 pathway is often predominant.
Whitepaper: 2-Bromo-1-(bromomethyl)-3-fluorobenzene: A Tri-functional Scaffold for Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that offer both synthetic versatility and advantageous physicochemical properties is paramount. 2-Bromo-1-(bromomethyl)-3-fluorobenzene (CAS: 1184918-22-6) emerges as a highly promising, albeit under-explored, building block for medicinal chemists. This technical guide elucidates the potential of this tri-functional aromatic compound, analyzing its distinct reactive sites—the highly electrophilic benzylic bromide, the synthetically versatile aryl bromide, and the strategically positioned fluorine atom. We will explore its potential applications in the synthesis of novel benzylamine derivatives, the construction of complex molecular architectures via cross-coupling reactions, and the generation of fused heterocyclic systems. This document serves as a resource for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, protocol-driven insights into leveraging this scaffold for the discovery of next-generation therapeutics.
The Molecular Blueprint: Analyzing this compound
At its core, the utility of this compound lies in its unique combination of three distinct chemical features on a single benzene ring. This "tri-functional" nature allows for a programmed, sequential approach to molecular elaboration, making it a powerful tool for building diverse chemical libraries.
1.1. Physicochemical Properties
A foundational understanding of the molecule's properties is essential for its application.
| Property | Value | Source |
| CAS Number | 1184918-22-6 | [1][2] |
| Molecular Formula | C₇H₅Br₂F | [2] |
| Molecular Weight | 267.92 g/mol | [2] |
| Synonyms | 2-Bromo-3-fluorobenzyl bromide | [2][3] |
1.2. The Three Pillars of Reactivity
The molecule's power stems from the differential reactivity of its functional groups, which can be addressed selectively under different reaction conditions.
-
The Benzylic Bromide (-CH₂Br): This is the most reactive site, acting as a potent electrophile. The benzylic position is highly susceptible to nucleophilic substitution (Sₙ2) reactions, providing a direct and efficient route to introduce a vast array of functionalities.[4]
-
The Aryl Bromide (-Br): The bromine atom attached directly to the aromatic ring is a workhorse functional group for modern synthetic chemistry. It is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, Heck), enabling the formation of carbon-carbon and carbon-heteroatom bonds.[5]
-
The Fluorine Atom (-F): While less reactive in a traditional sense, the fluorine atom is arguably the most strategic element from a medicinal chemistry perspective. Its high electronegativity profoundly influences the molecule's electronic profile, pKa, and conformational preferences.[6][7]
Caption: Tri-functional reactivity of the core scaffold.
The Strategic Imperative of Halogenation in Drug Design
The dual halogenation of this compound is not a coincidence but a strategic convergence of two of the most powerful tools in medicinal chemistry.
2.1. The Role of Fluorine: Beyond a Simple Hydrogen Mimic
The introduction of fluorine into a drug candidate is a well-established strategy to optimize its pharmacological profile.[6][8] Its substitution for hydrogen, a classic bioisosteric replacement, offers several advantages due to its unique properties.[7][9][10]
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase a drug's half-life.[11]
-
Modulation of Lipophilicity: Fluorine can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes and reach its intended target.[11]
-
Improved Binding Affinity: The electronegative fluorine atom can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in a target protein, enhancing binding affinity and potency.[6][11]
-
pKa Alteration: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, like amines. This can be critical for optimizing a drug's absorption, distribution, and target engagement profile.[10]
2.2. The Role of Bromine: Synthetic Handle and Bioactive Contributor
While often viewed primarily as a synthetic tool, bromine also plays a direct role in biological activity. Numerous marine natural products containing bromine exhibit potent antibacterial, antiviral, and antitumor activities.[12][13] In the context of this scaffold, the aryl bromide provides a reliable and predictable site for molecular elaboration, allowing chemists to systematically explore the chemical space around the core structure.
Potential Applications as a Versatile Synthetic Scaffold
The true potential of this compound is realized when its reactive sites are leveraged in a logical, stepwise fashion to generate novel molecules with therapeutic potential.
Caption: A potential sequential functionalization workflow.
3.1. Synthesis of Novel Benzylamine Derivatives
The benzylamine motif is a privileged structure found in a vast number of biologically active molecules. The high reactivity of the benzylic bromide in our scaffold provides a direct entry point to this chemical class.[4] By reacting this compound with a diverse panel of primary and secondary amines, a library of novel substituted benzylamines can be rapidly generated. These compounds could be screened for activity as:
-
GPCR agonists or antagonists.
-
Ion channel modulators.
-
Enzyme inhibitors.
-
Central Nervous System (CNS) active agents.
3.2. Gateway to Complex Scaffolds via Cross-Coupling Reactions
Following the initial functionalization at the benzylic position, the aryl bromide becomes the target for elaboration. This allows for the "growth" of the molecule in a different vector, which is crucial for probing interactions with larger binding pockets in biological targets.
-
Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids introduces new aromatic systems, creating biaryl structures common in kinase inhibitors and other therapeutic classes.
-
Buchwald-Hartwig Amination: This reaction allows for the introduction of a second, electronically distinct amino group, creating complex diamine structures or aniline derivatives.
-
Sonogashira Coupling: The introduction of terminal alkynes provides a linear extension to the scaffold, which can be a key pharmacophoric element or a handle for further chemistry, such as "click" reactions.
3.3. Construction of Fused Heterocyclic Systems
The strategic placement of the three functional groups makes this scaffold an excellent precursor for synthesizing novel fused heterocyclic systems. For example, an initial nucleophilic substitution with a bifunctional nucleophile (e.g., an amino alcohol or amino thiol) could be followed by an intramolecular cyclization, potentially triggered by a subsequent cross-coupling reaction. This strategy can lead to the discovery of entirely new, rigidified scaffolds that can pre-organize key binding elements for optimal target interaction.
Proposed Experimental Workflows
To translate theory into practice, the following sections provide detailed, exemplary protocols for key transformations.
4.1. Protocol: Synthesis of a Representative Benzylamine Derivative
This protocol describes a standard Sₙ2 reaction at the benzylic position.
Objective: To synthesize N-((2-bromo-3-fluorophenyl)methyl)aniline.
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous acetonitrile (approx. 0.1 M concentration).
-
Add potassium carbonate (2.0 eq) to the suspension.
-
Add aniline (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-((2-bromo-3-fluorophenyl)methyl)aniline.
4.2. Protocol: Suzuki Cross-Coupling for Scaffold Elaboration
This protocol describes a representative Suzuki coupling at the aryl bromide position.
Objective: To synthesize N-((3-fluoro-2'-methyl-[1,1'-biphenyl]-2-yl)methyl)aniline, starting from the product of the previous protocol.
Materials:
-
N-((2-bromo-3-fluorophenyl)methyl)aniline (1.0 eq)
-
o-tolylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.05 eq)
-
Sodium Carbonate (Na₂CO₃), 2M aqueous solution
-
1,4-Dioxane, anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry Schlenk flask, add N-((2-bromo-3-fluorophenyl)methyl)aniline (1.0 eq), o-tolylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add the 2M aqueous Na₂CO₃ solution via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 6-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Conclusion and Future Outlook
This compound represents a potent and versatile scaffold for modern medicinal chemistry. Its tri-functional nature provides a logical and efficient platform for the systematic synthesis of diverse compound libraries. The inherent combination of a highly reactive electrophilic center, a handle for robust cross-coupling chemistry, and the strategic presence of a fluorine atom for property modulation makes it an ideal starting point for drug discovery programs. Future efforts should focus on the broad application of this building block against various target classes and the exploration of its utility in constructing novel, complex heterocyclic systems. The principles and protocols outlined in this guide provide a solid foundation for researchers to unlock the full potential of this valuable chemical entity.
References
- 1. This compound | 1184918-22-6 [chemicalbook.com]
- 2. This compound | C7H5Br2F | CID 44181799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS:1184918-22-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 8. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. Bromophenols in Marine Algae and Their Bioactivities | MDPI [mdpi.com]
The Strategic Utility of 2-Bromo-3-fluorobenzyl Bromide in Modern Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complex Landscape of Pharmaceutical Intermediates
In the intricate process of drug discovery and development, the selection of appropriate building blocks is a critical determinant of success. These intermediates must not only possess the requisite reactivity to participate in complex synthetic pathways but also introduce structural motifs that favorably influence the pharmacological profile of the final active pharmaceutical ingredient (API). 2-Bromo-3-fluorobenzyl bromide has emerged as a strategic intermediate, offering a unique combination of reactive handles and functionalities that are highly sought after in medicinal chemistry. This guide provides a comprehensive technical overview of 2-bromo-3-fluorobenzyl bromide, from its synthesis and chemical properties to its application in the construction of novel therapeutic agents.
Core Properties of 2-Bromo-3-fluorobenzyl Bromide
A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective utilization in synthesis. Below is a summary of the key properties of 2-bromo-3-fluorobenzyl bromide.
| Property | Value | Source(s) |
| CAS Number | 1184918-22-6 | [1] |
| Molecular Formula | C₇H₅Br₂F | [1] |
| Molecular Weight | 267.92 g/mol | [1] |
| IUPAC Name | 2-bromo-1-(bromomethyl)-3-fluorobenzene | |
| Physical Form | Solid (inferred from analogs) | |
| Solubility | Slightly soluble in water | [2] |
Synthesis of 2-Bromo-3-fluorobenzyl Bromide: A Plausible and Efficient Pathway
The synthesis of 2-bromo-3-fluorobenzyl bromide is logically achieved through the radical bromination of the corresponding toluene precursor, 2-bromo-3-fluorotoluene. This transformation selectively targets the benzylic position, a well-established and reliable reaction in organic synthesis.
Diagram of the Synthetic Pathway
Caption: Plausible synthetic route to 2-bromo-3-fluorobenzyl bromide.
Step-by-Step Experimental Protocol: Synthesis of 2-Bromo-3-fluorobenzyl Bromide
This protocol is a representative procedure based on established methods for the radical bromination of substituted toluenes.[3]
Materials:
-
2-Bromo-3-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-3-fluorotoluene (1.0 eq).
-
Dissolve the starting material in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-bromo-3-fluorobenzyl bromide.
The Chemical Reactivity of 2-Bromo-3-fluorobenzyl Bromide: A Versatile Electrophile
The synthetic utility of 2-bromo-3-fluorobenzyl bromide stems from its inherent reactivity as a potent electrophile. The benzylic bromide is highly susceptible to nucleophilic attack, making it an excellent reagent for introducing the 2-bromo-3-fluorobenzyl moiety into a wide range of molecules.
N-Alkylation Reactions
A primary application of 2-bromo-3-fluorobenzyl bromide is in the N-alkylation of amines, a cornerstone transformation in the synthesis of many pharmaceutical compounds. The reaction with primary and secondary amines, including cyclic amines like piperazine, proceeds readily to form the corresponding N-benzylated products.
Diagram of N-Alkylation of Piperazine
Caption: N-Alkylation of piperazine with 2-bromo-3-fluorobenzyl bromide.
Step-by-Step Experimental Protocol: N-Alkylation of N-Boc-piperazine
This generalized protocol is based on established procedures for the N-alkylation of piperazine derivatives with benzyl halides.[4][5]
Materials:
-
2-Bromo-3-fluorobenzyl bromide
-
N-Boc-piperazine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-piperazine (1.2 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 2-bromo-3-fluorobenzyl bromide (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired N-(2-bromo-3-fluorobenzyl)-N'-Boc-piperazine.
Application in the Synthesis of Kinase Inhibitors
The 2-bromo-3-fluorobenzyl moiety is a valuable pharmacophore in the design of kinase inhibitors. The strategic placement of halogen atoms can lead to enhanced binding affinity and improved pharmacokinetic properties. The aryl bromide functionality of the molecule also serves as a handle for further diversification through cross-coupling reactions, allowing for the exploration of a wider chemical space. While specific examples detailing the use of 2-bromo-3-fluorobenzyl bromide in the synthesis of kinase inhibitors are not prevalent in the literature, the utility of similarly substituted benzyl halides is well-documented in patents for the synthesis of Bruton's tyrosine kinase (BTK) inhibitors and other kinase inhibitors.[6][7][8]
Safety and Handling
As with all benzyl bromides, 2-bromo-3-fluorobenzyl bromide should be handled with care in a well-ventilated fume hood. It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).[9]
Conclusion: A Strategic Asset in Drug Discovery
2-Bromo-3-fluorobenzyl bromide is a versatile and valuable intermediate for pharmaceutical research and development. Its well-defined reactivity, coupled with the desirable electronic properties conferred by the fluorine and bromine substituents, makes it an attractive building block for the synthesis of a diverse range of complex molecules, including potent kinase inhibitors. The synthetic protocols outlined in this guide, based on established chemical principles, provide a solid foundation for the effective utilization of this important pharmaceutical intermediate.
References
- 1. 2-Bromo-3-fluorobenzyl bromide, 98% | Fisher Scientific [fishersci.ca]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 7. WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents [patents.google.com]
- 8. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]
- 9. SDS of 2-Bromo-3-fluorobenzyl bromide, Safety Data Sheets, CAS 1184918-22-6 - chemBlink [chemblink.com]
Methodological & Application
Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-1-(bromomethyl)-3-fluorobenzene
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly vital in drug development and materials science for the synthesis of biaryl and heteroaryl structures.[3][4] This application note provides a detailed protocol for the selective Suzuki-Miyaura coupling of 2-bromo-1-(bromomethyl)-3-fluorobenzene, a valuable trifunctional building block.[5][6][7] The primary challenge addressed is the chemoselective functionalization of the aryl bromide (Csp²-Br) in the presence of a more reactive benzylic bromide (Csp³-Br), a common hurdle in the synthesis of complex molecules.
The Chemoselectivity Challenge: C(sp²)-Br vs. C(sp³)-Br
The substrate, this compound, possesses two distinct carbon-bromine bonds. Conventional wisdom might suggest the benzylic bromide is more reactive. However, in palladium-catalyzed cross-coupling, the outcome is dictated by the mechanism of the catalyst, specifically the oxidative addition step.[8][9]
The rate-determining step in the Suzuki-Miyaura catalytic cycle is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4] The chemoselectivity hinges on the relative rates of oxidative addition to the C(sp²)-Br bond versus the C(sp³)-Br bond. While C(sp³)-Br bonds can be susceptible to SN2-type oxidative addition, the concerted oxidative addition pathway at the C(sp²)-Br bond of an aryl halide is generally favored under standard Suzuki-Miyaura conditions.[10][11] The choice of phosphine ligand is paramount in modulating the electronic and steric environment of the palladium center, thereby directing this selectivity.[1][12][13] Bulky, electron-rich phosphine ligands tend to facilitate the oxidative addition to aryl halides and subsequent reductive elimination, which is key to an efficient catalytic cycle.[1]
By carefully selecting the catalyst, ligand, and reaction conditions, we can achieve highly selective coupling at the aromatic C-Br bond, preserving the valuable bromomethyl handle for subsequent downstream functionalization.
Catalytic Cycle and Workflow
The reaction proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][9] The process is designed to selectively activate the aryl C-Br bond.
Caption: High-level workflow for the chemoselective Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol describes a model reaction on a 1.0 mmol scale. Researchers should optimize conditions based on their specific boronic acid partner.
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (1.0 mmol scale) | Mmol | Equivalents |
| This compound | 1184918-22-6 | 267.92 | 268 mg | 1.0 | 1.0 |
| Arylboronic Acid (e.g., Phenylboronic Acid) | 98-80-6 | 121.93 | 134 mg | 1.1 | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 4.5 mg | 0.02 | 0.02 |
| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | 280.42 | 11.2 mg | 0.04 | 0.04 |
| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | 212.27 | 425 mg | 2.0 | 2.0 |
| Toluene, Anhydrous | 108-88-3 | - | 4.0 mL | - | - |
| Deionized Water | 7732-18-5 | - | 1.0 mL | - | - |
Equipment:
-
Oven-dried Schlenk tube or microwave vial with a Teflon-sealed cap
-
Magnetic stir bar
-
Magnetic stirrer hotplate
-
Inert gas line (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash column chromatography system
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (268 mg, 1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous toluene (4.0 mL) and deionized water (1.0 mL) via syringe.[14] The mixture should be stirred vigorously.
-
Catalyst Preparation & Addition: In a separate small vial, quickly weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and tricyclohexylphosphine (11.2 mg, 0.04 mmol) and add them to the reaction mixture under a positive flow of argon. Note: Pre-formed catalysts or pre-catalysts can also be used for convenience and improved reproducibility.[15][16]
-
Reaction Execution: Securely seal the Schlenk tube with its Teflon screw cap. Place the tube in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture. The disappearance of the starting aryl bromide is a key indicator of completion.
-
Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the desired product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The preservation of the -CH₂Br signal in the ¹H NMR spectrum (typically a singlet around 4.5-4.8 ppm) is a direct confirmation of the desired chemoselectivity.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; insufficient degassing; poor quality reagents. | Use a fresh bottle of catalyst/ligand. Ensure thorough degassing of the solvent. Use anhydrous solvents and dry reagents. Consider a different palladium precatalyst.[16] |
| Side Product Formation | Reaction at the benzylic bromide; homo-coupling of boronic acid. | Lower the reaction temperature. Screen different ligands; less bulky ligands might favor reaction at the C(sp³)-Br site.[10][11] Ensure a 1:1.1 stoichiometry of halide to boronic acid. |
| Incomplete Conversion | Insufficient reaction time or temperature; catalyst deactivation. | Increase reaction time or temperature (e.g., to 110 °C).[17] Increase catalyst loading slightly (e.g., to 3 mol%). |
| Protodeboronation | Degradation of the boronic acid under basic conditions, especially with heteroaryl or electron-deficient partners.[2][16] | Use a milder base like K₂CO₃ or Cs₂CO₃.[18] Use potassium aryltrifluoroborates, which are more stable.[19][20] Run the reaction at a lower temperature for a longer time. |
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium compounds are toxic and should be handled with care.
-
Phosphine ligands are air-sensitive and can be toxic; handle under an inert atmosphere.
-
This compound is a lachrymator and irritant. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions in sealed tubes can build pressure. Always use a blast shield and ensure the vessel is not filled more than two-thirds full.[9]
Conclusion
This application note provides a robust and reliable protocol for the chemoselective Suzuki-Miyaura coupling of this compound. By leveraging the inherent mechanistic preferences of the palladium catalyst and carefully selecting the appropriate ligand and reaction conditions, high yields of the desired C(sp²)-coupled product can be achieved while preserving the synthetically versatile benzylic bromide moiety. This method provides a clear pathway for researchers and drug development professionals to access complex, functionalized biaryl scaffolds for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C7H5Br2F | CID 44181799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1184918-22-6 [chemicalbook.com]
- 7. This compound | 1184918-22-6 [chemicalbook.com]
- 8. oxidative addition and palladium coupling [employees.csbsju.edu]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Collection - SuzukiâMiyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - The Journal of Organic Chemistry - Figshare [figshare.com]
Introduction: The Strategic Role of Fluorinated Ethers in Medicinal Chemistry
An In-Depth Guide to the Synthesis of Novel Ethers from 2-Bromo-1-(bromomethyl)-3-fluorobenzene for Advanced Drug Discovery
In the landscape of modern drug development, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] Fluorinated ethers, in particular, have emerged as a privileged structural motif. The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, modulate lipophilicity to improve membrane permeability, and increase binding affinity to target proteins.[1][2][3] Compounds featuring fluorinated ether groups are prevalent in a wide array of therapeutics, including anesthetics, cardiovascular drugs, and central nervous system agents.[4]
This guide focuses on the synthetic utility of this compound, a versatile chemical intermediate. This molecule is uniquely equipped with two distinct reactive handles: a highly reactive benzylic bromide and a less reactive aryl bromide. This differential reactivity allows for the selective synthesis of benzyl ethers, installing the 2-bromo-3-fluorobenzyl moiety onto a variety of alcohol or phenol-containing molecules. The resulting ether products retain the aryl bromide, which can serve as a synthetic handle for subsequent diversification, such as through palladium-catalyzed cross-coupling reactions.
This document provides detailed application notes and step-by-step protocols for the synthesis of ethers from this key starting material, tailored for researchers and scientists in the field of medicinal chemistry and drug development.
Core Reaction Principle: The Williamson Ether Synthesis
The cornerstone of the synthetic strategy described herein is the Williamson ether synthesis, a robust and versatile method for forming ethers that has been a mainstay in organic chemistry for over a century.[5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as the nucleophile, attacking an electrophilic carbon bearing a good leaving group, such as a halide.[5][7]
In the context of our target transformation, the reaction involves two key steps:
-
Deprotonation: An alcohol (R-OH) or phenol (Ar-OH) is deprotonated by a suitable base to generate a more potent nucleophile, the corresponding alkoxide (R-O⁻) or phenoxide (Ar-O⁻).
-
Nucleophilic Substitution: The generated nucleophile attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the desired ether product.
The benzylic position of this compound is particularly well-suited for this SN2 reaction. The adjacent aromatic ring stabilizes the transition state, accelerating the rate of substitution. This high reactivity of the benzylic bromide, compared to the aryl bromide on the same molecule, ensures excellent chemoselectivity for the desired ether formation.
Caption: General schematic of the Williamson ether synthesis.
Experimental Design: Causality Behind Procedural Choices
The success and efficiency of the ether synthesis depend critically on the judicious selection of the base, solvent, and reaction conditions, which are in turn dictated by the nature of the nucleophile (the alcohol or phenol).
Nucleophile Selection
-
Aliphatic Alcohols: Primary and secondary alcohols are excellent nucleophiles for this reaction once deprotonated. Due to lower steric hindrance, primary alcohols generally provide higher yields and faster reaction rates than secondary alcohols.[5]
-
Phenols: Aromatic alcohols are also highly effective nucleophiles. Their increased acidity (lower pKa) compared to aliphatic alcohols allows for the use of milder bases for deprotonation.
Base Selection
The choice of base is directly linked to the acidity of the alcohol's hydroxyl group.
-
Strong Bases (e.g., Sodium Hydride - NaH): For less acidic aliphatic alcohols, a strong, non-nucleophilic base like NaH is required to irreversibly generate the alkoxide. The reaction evolves hydrogen gas, driving the equilibrium forward.
-
Weaker Bases (e.g., Potassium Carbonate - K₂CO₃, Cesium Carbonate - Cs₂CO₃): For the more acidic phenols, weaker bases are sufficient and often preferred. K₂CO₃ is a cost-effective and common choice. Cs₂CO₃ can offer enhanced reactivity through the "cesium effect," which results in a more 'naked' and thus more reactive phenoxide anion.[8]
Solvent Selection
Polar aprotic solvents are ideal for SN2 reactions as they effectively solvate the cation of the base while poorly solvating the anionic nucleophile, thereby increasing its reactivity.[9]
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN): Excellent choices for reactions involving carbonate bases and phenols.
-
Tetrahydrofuran (THF): A common solvent for reactions using sodium hydride, as it is anhydrous and relatively unreactive towards the strong base.
Experimental Protocols
Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a lachrymator and irritant. Sodium hydride reacts violently with water to produce flammable hydrogen gas.
Protocol 1: Synthesis of an Alkyl (2-Bromo-3-fluorobenzyl) Ether
This protocol describes a general procedure for reacting a primary or secondary aliphatic alcohol with this compound using sodium hydride.
Materials:
-
Aliphatic alcohol (e.g., ethanol, isopropanol)
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Alkoxide Formation: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add the aliphatic alcohol (1.2 equivalents). b. Dissolve the alcohol in anhydrous THF (approx. 0.2 M concentration). c. Cool the solution to 0 °C in an ice bath. d. Carefully add sodium hydride (1.3 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. e. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Ether Formation: a. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. b. Add the solution of the electrophile dropwise to the stirred alkoxide suspension at room temperature over 15-20 minutes. c. Heat the reaction mixture to a gentle reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Extraction: a. Cool the reaction mixture to 0 °C. b. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH. c. Transfer the mixture to a separatory funnel and add water and ethyl acetate. d. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers and wash sequentially with water and then brine. f. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure alkyl benzyl ether.
Protocol 2: Synthesis of an Aryl (2-Bromo-3-fluorobenzyl) Ether
This protocol describes a general procedure for reacting a phenol with this compound using potassium carbonate.
Materials:
-
Substituted or unsubstituted phenol
-
This compound
-
Potassium carbonate (K₂CO₃), finely ground
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: a. To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.1 equivalents), potassium carbonate (2.0 equivalents), and this compound (1.0 equivalent). b. Add DMF or MeCN to achieve a concentration of approximately 0.3-0.5 M with respect to the limiting reagent.
-
Ether Formation: a. Stir the suspension at room temperature for 30 minutes. b. Heat the reaction mixture to 60-80 °C. c. Monitor the reaction progress by TLC. The reaction is typically complete within 3-6 hours.
-
Work-up and Extraction: a. Cool the reaction mixture to room temperature. b. Pour the reaction mixture into a beaker containing a significant volume of cold water, which should precipitate the crude product. c. If a solid precipitates, collect it by vacuum filtration, wash thoroughly with water, and air dry. d. If the product is an oil, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to yield the pure aryl benzyl ether.
Caption: Standard experimental workflow for ether synthesis.
Data Summary and Expected Outcomes
The following table summarizes typical conditions and expected outcomes for the synthesis of ethers from this compound. Yields are representative and may vary based on the specific substrate and reaction scale.
| Nucleophile Class | Typical Base | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| Primary Aliphatic Alcohol | NaH | THF | 65 | 2 - 4 | 85 - 95% |
| Secondary Aliphatic Alcohol | NaH | THF | 65 | 4 - 8 | 70 - 85% |
| Phenol | K₂CO₃ | DMF | 80 | 3 - 6 | 80 - 95% |
| Electron-deficient Phenol | Cs₂CO₃ | MeCN | 80 | 4 - 8 | 75 - 90% |
Conclusion and Future Perspectives
The Williamson ether synthesis provides a highly reliable and efficient pathway for the preparation of a diverse library of fluorinated ethers starting from this compound. The chemoselective reaction at the benzylic bromide site is a key advantage of this substrate. The protocols outlined in this guide are robust and can be adapted to a wide range of alcohol and phenol building blocks. The resulting products are valuable intermediates for drug discovery programs, offering a strategic entry point for introducing the 2-bromo-3-fluorobenzyl motif, which can enhance the pharmacological properties of lead compounds. Furthermore, the preserved aryl bromide functionality allows for subsequent late-stage functionalization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. α-Fluorinated Ethers as “Exotic” Entity in Medic...: Ingenta Connect [ingentaconnect.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for the N-alkylation of Amines with 2-bromo-3-fluorobenzyl bromide
Introduction: Strategic Incorporation of the 2-Bromo-3-fluorobenzyl Moiety
In the landscape of contemporary drug discovery and materials science, the precise installation of specifically functionalized aromatic moieties is a cornerstone of molecular design. The 2-bromo-3-fluorobenzyl group represents a valuable building block, offering a unique combination of steric and electronic properties. The presence of ortho-bromo and meta-fluoro substituents on the benzyl ring provides researchers with versatile handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and for modulating physicochemical properties such as lipophilicity and metabolic stability.
The N-alkylation of primary and secondary amines with 2-bromo-3-fluorobenzyl bromide is a direct and efficient method for incorporating this key structural motif. This reaction, a classic example of nucleophilic aliphatic substitution, is fundamental to the synthesis of a wide array of biologically active compounds and advanced materials.
This comprehensive guide provides an in-depth exploration of the N-alkylation of amines using 2-bromo-3-fluorobenzyl bromide. We will delve into the mechanistic underpinnings of the reaction, offer detailed and validated experimental protocols, and discuss critical parameters for optimization and troubleshooting. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this important synthetic transformation.
Mechanistic Insights: The SN1/SN2 Dichotomy in Benzylic Systems
The N-alkylation of amines with 2-bromo-3-fluorobenzyl bromide proceeds via a nucleophilic substitution pathway. Amines, possessing a lone pair of electrons on the nitrogen atom, act as the nucleophile, attacking the electrophilic benzylic carbon of the 2-bromo-3-fluorobenzyl bromide and displacing the bromide leaving group.
Benzylic halides are unique in that they can undergo nucleophilic substitution through either an SN1 or SN2 mechanism, or a pathway with characteristics of both.[1]
-
SN2 Pathway: This is a single, concerted step where the amine nucleophile attacks the benzylic carbon at the same time as the bromide leaving group departs. This pathway is favored by the use of aprotic solvents and unhindered primary amines.
-
SN1 Pathway: This is a two-step process involving the initial departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly attacked by the amine nucleophile. The stability of the benzylic carbocation, due to delocalization of the positive charge into the aromatic ring, makes this pathway viable.[2] Polar protic solvents can facilitate this mechanism.
The presence of electron-withdrawing groups, such as bromine and fluorine, on the aromatic ring can influence the reaction rate and mechanism. These groups can destabilize the benzylic carbocation, potentially favoring an SN2-like mechanism.[3]
Figure 1: Competing SN1 and SN2 pathways for the N-alkylation of amines with a benzyl bromide.
Safety and Handling of 2-bromo-3-fluorobenzyl bromide
CAS Number: 1184918-22-6[4]
As a reactive benzylic bromide, 2-bromo-3-fluorobenzyl bromide should be handled with care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Key Safety Precautions:
-
Handling: Always handle in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[5]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
The following protocols provide a general framework for the N-alkylation of primary and secondary amines with 2-bromo-3-fluorobenzyl bromide. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.
Protocol 1: General Procedure for N-mono-alkylation of Primary Amines
This protocol is designed to favor the selective mono-alkylation of primary amines, a common challenge in N-alkylation reactions due to the potential for over-alkylation to form the tertiary amine.[7]
Figure 2: Workflow for the N-mono-alkylation of a primary amine.
Materials:
-
Primary amine (1.0 equivalent)
-
2-bromo-3-fluorobenzyl bromide (1.0-1.1 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like diisopropylethylamine (DIPEA)) (2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., acetonitrile (ACN), tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Round-bottom flask with a magnetic stir bar
-
Standard workup and purification reagents and equipment
Step-by-Step Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq) and the base (2.0-3.0 eq) in the chosen anhydrous solvent.
-
Addition of Alkylating Agent: Add a solution of 2-bromo-3-fluorobenzyl bromide (1.0-1.1 eq) in the same solvent dropwise to the stirred amine solution. The addition can be performed at 0 °C to control any initial exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-60 °C) may be required for less reactive amines.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-(2-bromo-3-fluorobenzyl) secondary amine.[8]
Protocol 2: N-alkylation of Secondary Amines
This protocol is generally more straightforward than the mono-alkylation of primary amines, as over-alkylation to a quaternary ammonium salt is often less of a concern under these conditions, although it can still occur.[7]
Materials:
-
Secondary amine (1.0 equivalent)
-
2-bromo-3-fluorobenzyl bromide (1.0-1.2 equivalents)
-
Base (e.g., K₂CO₃, DIPEA) (1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., ACN, THF, DMF)
-
Standard laboratory glassware and purification equipment
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the secondary amine (1.0 eq) and the base (1.5-2.0 eq) in the anhydrous solvent.
-
Addition of Alkylating Agent: Slowly add the 2-bromo-3-fluorobenzyl bromide (1.0-1.2 eq), either neat or as a solution in the reaction solvent.
-
Reaction: Stir the mixture at room temperature or heat as necessary (e.g., 50-70 °C) until the reaction is complete by TLC or LC-MS analysis.
-
Work-up and Purification: Follow the same work-up, extraction, washing, drying, and purification steps as outlined in Protocol 1 to isolate the desired tertiary amine.
Optimization and Troubleshooting
The success of the N-alkylation reaction can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Recommendation and Rationale | Troubleshooting |
| Base | A non-nucleophilic base is crucial to prevent it from competing with the amine nucleophile. Inorganic bases like K₂CO₃ or Cs₂CO₃ are effective and easily removed during workup. Organic bases like DIPEA are also commonly used. A slight excess of base is used to neutralize the HBr generated during the reaction. | Slow or no reaction: Use a stronger base (e.g., Cs₂CO₃ is often more effective than K₂CO₃). Ensure the base is anhydrous if using a moisture-sensitive reaction. |
| Solvent | Polar aprotic solvents like ACN, THF, or DMF are generally good choices as they can dissolve the reactants and facilitate the substitution reaction. | Poor solubility of reactants: Switch to a more polar solvent like DMF. Side reactions: A less polar solvent might suppress certain side reactions. |
| Temperature | Start at room temperature. Gentle heating (40-80 °C) can be applied to accelerate the reaction, especially for less nucleophilic amines or sterically hindered substrates.[9] | Slow reaction: Increase the temperature in increments. Formation of impurities: The reaction may be too hot. Try running the reaction at a lower temperature for a longer period. |
| Stoichiometry | For mono-alkylation of primary amines, using a slight excess of the amine or a 1:1 ratio with the benzyl bromide can help minimize dialkylation. For secondary amines, a slight excess of the benzyl bromide can drive the reaction to completion. | Over-alkylation of primary amines: Use a larger excess of the primary amine or add the benzyl bromide solution very slowly to a dilute solution of the amine. |
Conclusion
The N-alkylation of amines with 2-bromo-3-fluorobenzyl bromide is a robust and versatile synthetic method for introducing a functionally rich aromatic moiety into a wide range of molecules. By understanding the underlying reaction mechanism and carefully selecting the reaction conditions, researchers can achieve high yields of the desired N-alkylated products. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this important transformation in the fields of medicinal chemistry, agrochemicals, and materials science.
References
- 1. Khan Academy [khanacademy.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. SDS of 2-Bromo-3-fluorobenzyl bromide, Safety Data Sheets, CAS 1184918-22-6 - chemBlink [chemblink.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Chemoselective Grignard Reagent Formation from 2-Bromo-1-(bromomethyl)-3-fluorobenzene
Abstract
This document provides a comprehensive guide for the chemoselective formation of a Grignard reagent from 2-bromo-1-(bromomethyl)-3-fluorobenzene. This substrate presents a unique challenge due to the presence of two distinct carbon-bromine bonds—one aromatic and one benzylic—as well as a carbon-fluorine bond. These notes detail the underlying principles of chemoselectivity in Grignard synthesis, provide a robust experimental protocol for selectively forming the aryl Grignard reagent, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry who require precise control over organometallic reactions involving polyhalogenated aromatic compounds.
Introduction: The Challenge of Selectivity in Grignard Synthesis
The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile tools for carbon-carbon bond formation in organic synthesis.[1][2] The preparation of Grignard reagents (organomagnesium halides, RMgX) is typically achieved by the reaction of an organic halide with magnesium metal in an ethereal solvent.[1][3] While the synthesis is straightforward for simple organic halides, substrates with multiple halogen atoms introduce the critical challenge of chemoselectivity.
The target molecule, this compound, possesses three potential sites for oxidative addition of magnesium: an aryl C-Br bond, a benzylic C-Br bond, and an aryl C-F bond. The successful synthesis of a specific Grignard reagent from this starting material hinges on exploiting the inherent differences in reactivity among these carbon-halogen bonds. Generally, the reactivity of organic halides in Grignard formation follows the order R-I > R-Br > R-Cl >> R-F.[4] Fluorides are typically unreactive except under specialized conditions.[5]
Between the two C-Br bonds, the benzylic bromide is significantly more reactive than the aryl bromide due to the stability of the resulting benzylic radical intermediate formed during the single-electron transfer (SET) mechanism of Grignard formation. However, direct formation of the benzylic Grignard is often complicated by Wurtz-type coupling, a common side reaction where the formed Grignard reagent reacts with the starting halide.[6][7] This guide will focus on protocols designed to favor the formation of the more synthetically versatile aryl Grignard, (2-(bromomethyl)-6-fluorophenyl)magnesium bromide.
Mechanistic Considerations for Chemoselectivity
The formation of a Grignard reagent is an oxidative addition process where magnesium(0) inserts into a carbon-halogen bond, oxidizing to magnesium(II).[8] The reaction proceeds on the surface of the magnesium metal and is thought to involve radical intermediates.[9]
Factors influencing selectivity in this compound:
-
Bond Dissociation Energy (BDE): The C-Br bond of the bromomethyl group has a lower BDE than the C-Br bond of the bromoarene. This would suggest preferential reaction at the benzylic position.
-
Electronic Effects: The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect, which can influence the reactivity of the adjacent aryl C-Br bond.
-
Reaction Conditions: Temperature, solvent, and the method of magnesium activation can be manipulated to favor the formation of one Grignard reagent over the other. Low temperatures can help to control the highly exothermic reaction and can favor the formation of the thermodynamically more stable aryl Grignard.[10]
For the formation of the desired aryl Grignard, conditions must be chosen to kinetically favor the reaction at the aryl C-Br bond or to allow for an equilibrium to be established that favors the more stable aryl organometallic species.
Experimental Protocol: Synthesis of (2-(bromomethyl)-6-fluorophenyl)magnesium bromide
This protocol is designed to favor the formation of the aryl Grignard reagent. It is imperative that all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen, which rapidly destroy Grignard reagents.[3][11]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound | C₇H₅Br₂F | 283.92 | 2.84 g | 10.0 |
| Magnesium turnings | Mg | 24.31 | 0.267 g | 11.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 30 mL | - |
| Iodine (crystal) | I₂ | 253.81 | 1 small crystal | - |
| 1,2-Dibromoethane (optional initiator) | C₂H₄Br₂ | 187.86 | 1-2 drops | - |
Equipment
-
Three-neck round-bottom flask (100 mL), flame-dried under vacuum.
-
Reflux condenser, flame-dried.
-
Dropping funnel, flame-dried.
-
Magnetic stirrer and stir bar.
-
Inert gas (argon or nitrogen) line with a bubbler.
-
Heating mantle or oil bath.
-
Syringes and needles for transfer of anhydrous solvents.
Step-by-Step Procedure
-
Apparatus Setup: Assemble the flame-dried glassware while hot and allow it to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the reaction flask. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes, creating a purple vapor that deposits on the magnesium surface. Allow the flask to cool. This process helps to disrupt the passivating layer of magnesium oxide.[2]
-
Initiation: Add approximately 5 mL of anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of this compound (10.0 mmol) in 25 mL of anhydrous THF.
-
Slow Addition: Add approximately 1-2 mL of the substrate solution from the dropping funnel to the magnesium suspension. The reaction should initiate, as evidenced by a gentle bubbling from the magnesium surface and the disappearance of the iodine color.[12] If the reaction does not start, gentle warming with a heat gun or the addition of a drop of 1,2-dibromoethane may be necessary.[2][13]
-
Maintaining the Reaction: Once the reaction has initiated, add the remaining substrate solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is highly exothermic, and the addition rate should be carefully controlled to prevent overheating.[5]
-
Completion: After the addition is complete (typically 30-60 minutes), continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting solution will be a cloudy grey or brown, which is characteristic of a Grignard reagent.[14]
-
Quantification (Optional but Recommended): The concentration of the active Grignard reagent can be determined by titration, for example, using the Gilman test.[15]
Visualization of the Workflow and Reaction
Experimental Workflow Diagram
Caption: Workflow for the preparation of the aryl Grignard reagent.
Chemoselective Reaction Pathway
Caption: Selective formation of the aryl Grignard reagent.
Troubleshooting and Key Considerations
-
Failure to Initiate: This is the most common issue. Ensure magnesium is of high quality and properly activated. The glassware and solvent must be scrupulously dry.[11][12]
-
Formation of Wurtz Coupling Products: This side reaction can be minimized by the slow, controlled addition of the halide solution to the magnesium suspension.[14] This maintains a low concentration of the organic halide in the presence of the formed Grignard reagent.
-
Solvent Choice: While diethyl ether is also a common solvent for Grignard reactions, tetrahydrofuran (THF) is often preferred for less reactive aryl halides as it is a better coordinating solvent, which helps to stabilize the Grignard reagent.[1][4]
-
Temperature Control: The exothermic nature of the reaction requires careful management.[5] Running the reaction at a gentle reflux without external heating is ideal. For particularly sensitive substrates, low-temperature methods using highly activated magnesium (Rieke magnesium) can be employed to improve selectivity and tolerate other functional groups.[10]
Conclusion
The chemoselective formation of a Grignard reagent from this compound is a nuanced process that requires careful control over reaction conditions. By following the detailed protocol and understanding the mechanistic principles outlined in these application notes, researchers can reliably synthesize the desired (2-(bromomethyl)-6-fluorophenyl)magnesium bromide. This key intermediate can then be utilized in a wide array of subsequent reactions, such as cross-coupling or addition to carbonyls, enabling the construction of complex molecular architectures for drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. adichemistry.com [adichemistry.com]
- 5. US20140142332A1 - Process of preparing grignard reagent - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. m.youtube.com [m.youtube.com]
- 9. leah4sci.com [leah4sci.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. 2-Fluorophenylmagnesium Bromide|Grignard Reagent [benchchem.com]
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Utilizing 2-Bromo-1-(bromomethyl)-3-fluorobenzene
Introduction: The Strategic Value of Fluorinated Heterocycles in Modern Drug Discovery
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of contemporary medicinal chemistry.[1][2] Fluorine's unique stereoelectronic properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] Strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby optimizing drug-like properties.[1][5] Heterocyclic moieties themselves are prevalent in a vast number of bioactive compounds, providing a three-dimensional framework for molecular recognition.[1] Consequently, the synthesis of novel fluorinated heterocycles is a critical endeavor for researchers and scientists in drug development.
This guide provides detailed protocols and theoretical frameworks for the synthesis of various fluorinated heterocycles using the versatile, yet underexplored, building block: 2-bromo-1-(bromomethyl)-3-fluorobenzene. This trifunctionalized benzene ring offers a unique platform for constructing fused heterocyclic systems through sequential or domino reactions, leveraging the differential reactivity of the benzylic bromide, the aryl bromide, and the directing effects of the fluorine substituent.
Core Synthetic Strategies & Mechanistic Rationale
The synthetic utility of this compound hinges on the chemoselective functionalization of its two distinct bromine-containing moieties. The benzylic bromide is highly susceptible to nucleophilic substitution, making it an ideal electrophilic partner for a wide range of nucleophiles. The aryl bromide, in contrast, is less reactive towards classical nucleophilic substitution but is an excellent substrate for transition metal-catalyzed cross-coupling and cyclization reactions, particularly with palladium catalysts.[6] The fluorine atom, positioned ortho to the aryl bromide, can influence the regioselectivity of these cyclization reactions through steric and electronic effects.
This application note will detail protocols for the synthesis of three key classes of fluorinated heterocycles: isoquinolines, indoles, and benzofurans. The proposed synthetic pathways are grounded in established reactivity principles of analogous ortho-halo benzyl halides.[7]
Protocol I: Synthesis of 4-Fluoro-5-bromo-2-substituted-1,2,3,4-tetrahydroisoquinolines
This protocol describes a two-step synthesis of a fluorinated tetrahydroisoquinoline derivative. The first step involves the N-alkylation of a primary amine with this compound. The subsequent step is an intramolecular Heck-type cyclization to construct the heterocyclic ring.
Experimental Protocol
Step 1: N-(2-bromo-3-fluorobenzyl)amine Synthesis
-
To a solution of the desired primary amine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (0.5 M), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).
-
To this stirring suspension, add a solution of this compound (1.1 eq.) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-bromo-3-fluorobenzyl)amine.
Step 2: Intramolecular Cyclization to 4-Fluoro-5-bromo-2-substituted-1,2,3,4-tetrahydroisoquinoline
-
In a flame-dried Schlenk flask, dissolve the N-(2-bromo-3-fluorobenzyl)amine derivative (1.0 eq.) in an anhydrous solvent such as toluene or dioxane (0.1 M).
-
Add a palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a phosphine ligand, such as triphenylphosphine (PPh₃, 10 mol%).
-
Add a base, for instance, cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Degas the reaction mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target 4-fluoro-5-bromo-2-substituted-1,2,3,4-tetrahydroisoquinoline.
Data Summary Table
| Step | Reactants | Reagents & Conditions | Expected Product | Notes |
| 1 | Primary Amine, this compound | K₂CO₃ or DIPEA, DMF or ACN, RT, 12-24h | N-(2-bromo-3-fluorobenzyl)amine | The choice of base and solvent may need optimization depending on the amine. |
| 2 | N-(2-bromo-3-fluorobenzyl)amine | Pd(OAc)₂, PPh₃, Cs₂CO₃, Toluene or Dioxane, 100-120°C, 12-24h | 4-Fluoro-5-bromo-2-substituted-1,2,3,4-tetrahydroisoquinoline | Catalyst and ligand screening may be necessary for optimal yield. |
Reaction Workflow Diagram
Caption: Synthesis of a fluorinated tetrahydroisoquinoline.
Protocol II: Synthesis of 4-Fluoro-5-bromoindoles
This protocol outlines a plausible route to 4-fluoro-5-bromoindoles via a Larock-type indole synthesis. The key steps involve the Sonogashira coupling of an N-protected 2-bromo-3-fluoroaniline with a terminal alkyne, followed by an intramolecular cyclization. While this protocol does not directly use this compound, it illustrates a common strategy for synthesizing fluorinated indoles from a related precursor that could be derived from it. A more direct, albeit hypothetical, approach from the title compound is also discussed.
Hypothetical Direct Protocol from this compound
A potential, though likely challenging, direct route would involve the reaction with a primary amine to form a secondary amine, followed by an intramolecular palladium-catalyzed C-H activation/C-N bond formation.
Step 1: Synthesis of N-Substituted-1-(2-bromo-3-fluorophenyl)methanamine
-
Follow the procedure for N-alkylation as described in Protocol I, Step 1.
Step 2: Intramolecular C-H Amination
-
In a sealed tube, dissolve the N-substituted-1-(2-bromo-3-fluorophenyl)methanamine (1.0 eq.) in a high-boiling polar aprotic solvent like DMA or NMP (0.1 M).
-
Add a palladium catalyst such as Pd(OAc)₂ (10 mol%) and a suitable ligand, for example, a biarylphosphine ligand like SPhos (20 mol%).
-
Add a strong base, for instance, potassium tert-butoxide (t-BuOK, 3.0 eq.).
-
Degas the mixture and heat to 120-150 °C for 24-48 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography to yield the 4-fluoro-5-bromo-N-substituted-indoline, which may be oxidized to the corresponding indole in a subsequent step if desired.
Data Summary Table
| Step | Reactants | Reagents & Conditions | Expected Product | Notes |
| 1 | Primary Amine, this compound | K₂CO₃, DMF, RT, 12-24h | N-Substituted-1-(2-bromo-3-fluorophenyl)methanamine | As in Protocol I. |
| 2 | N-Substituted-1-(2-bromo-3-fluorophenyl)methanamine | Pd(OAc)₂, SPhos, t-BuOK, DMA, 120-150°C, 24-48h | 4-Fluoro-5-bromo-N-substituted-indoline | This is a challenging C-H activation step; optimization is crucial. |
Proposed Mechanistic Pathway
Caption: Proposed palladium-catalyzed indole synthesis.
Protocol III: Synthesis of 4-Fluoro-5-bromobenzofurans
This protocol describes a potential pathway to 4-fluoro-5-bromobenzofurans. The synthesis commences with the conversion of this compound to the corresponding benzyl alcohol, followed by O-alkylation with a propargyl group and subsequent intramolecular cyclization.
Experimental Protocol
Step 1: Synthesis of (2-bromo-3-fluorophenyl)methanol
-
Dissolve this compound (1.0 eq.) in a mixture of acetone and water (e.g., 9:1 v/v, 0.2 M).
-
Add a mild base such as sodium bicarbonate (NaHCO₃, 3.0 eq.).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to give the crude benzyl alcohol, which can often be used in the next step without further purification.
Step 2: O-Alkylation with a Propargyl Halide
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF (0.5 M) at 0 °C, add a solution of (2-bromo-3-fluorophenyl)methanol (1.0 eq.) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add propargyl bromide (1.1 eq.) dropwise.
-
Stir at room temperature for 12 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract with diethyl ether, wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography to obtain the propargyl ether.
Step 3: Intramolecular Cyclization to 4-Fluoro-5-bromo-2-methylbenzofuran
-
Dissolve the propargyl ether (1.0 eq.) in a suitable solvent like acetonitrile or toluene (0.1 M).
-
Add a palladium catalyst, such as PdCl₂(PPh₃)₂ (5 mol%), and a copper co-catalyst like copper(I) iodide (CuI, 10 mol%).
-
Add a base, for example, triethylamine (Et₃N, 3.0 eq.).
-
Degas the mixture and heat to 80-100 °C for 6-12 hours.
-
After cooling, filter through Celite® and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the 4-fluoro-5-bromo-2-methylbenzofuran.
Data Summary Table
| Step | Reactants | Reagents & Conditions | Expected Product | Notes |
| 1 | This compound | NaHCO₃, Acetone/H₂O, Reflux, 4-6h | (2-bromo-3-fluorophenyl)methanol | Hydrolysis of the benzylic bromide. |
| 2 | (2-bromo-3-fluorophenyl)methanol, Propargyl bromide | NaH, THF, 0°C to RT, 12h | 1-bromo-2-(bromomethyl)-3-(prop-2-yn-1-yloxy)benzene | Williamson ether synthesis. |
| 3 | Propargyl ether intermediate | PdCl₂(PPh₃)₂, CuI, Et₃N, ACN or Toluene, 80-100°C, 6-12h | 4-Fluoro-5-bromo-2-methylbenzofuran | Sonogashira-type intramolecular cyclization. |
Logical Relationship Diagram
Caption: Synthetic route to a fluorinated benzofuran.
Conclusion and Future Perspectives
This compound is a promising starting material for the synthesis of a variety of fluorinated heterocyclic compounds. The protocols outlined in this application note provide a foundation for researchers to explore the rich chemistry of this building block. While the presented pathways are based on established synthetic methodologies, further optimization and exploration of the reaction scope are encouraged. The strategic incorporation of the fluorine atom in the final heterocyclic products makes them valuable candidates for screening in drug discovery programs. Future work could focus on developing one-pot procedures and exploring a wider range of cyclization partners to expand the diversity of accessible fluorinated heterocycles.
References
- 1. Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2-Bromo-1-(bromomethyl)-3-fluorobenzene in the Synthesis of Biologically Active Molecules
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-bromo-1-(bromomethyl)-3-fluorobenzene. We explore the molecule's unique reactivity, which stems from its differentially functionalized bromine atoms, and its role as a versatile building block in constructing complex molecular architectures. This guide explains the causality behind experimental choices and provides robust, step-by-step protocols for its application in key synthetic transformations, such as selective N-alkylation and subsequent palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of scaffolds for potent biologically active agents, including kinase and PARP inhibitors.
Introduction: A Versatile Scaffold for Modern Drug Discovery
This compound (CAS No. 1184918-22-6) is a strategically designed aromatic building block of significant interest in medicinal chemistry.[1] Its value lies in the orthogonal reactivity of its two distinct carbon-bromine bonds: a highly reactive benzylic bromide and a less reactive aryl bromide. This feature allows for a stepwise and controlled functionalization, which is a powerful strategy for assembling complex drug candidates.
-
The Benzylic Bromide: The -(CH₂Br) group is a potent electrophile, highly susceptible to nucleophilic substitution (typically Sₙ2). This makes it ideal for alkylating a wide range of nucleophiles such as amines, phenols, thiols, and amides, efficiently introducing the 2-bromo-3-fluorobenzyl moiety into a molecule.
-
The Aryl Bromide: The bromine atom attached directly to the benzene ring is significantly less reactive towards nucleophilic substitution. However, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Heck reactions. This allows for the formation of carbon-carbon or carbon-heteroatom bonds at a later stage in the synthesis.[2]
-
The Fluorine Atom: The strategic placement of a fluorine atom is a common tactic in modern drug design. It can modulate the molecule's physicochemical properties by altering lipophilicity, pKa, and metabolic stability. Furthermore, fluorine can engage in crucial hydrogen bonding or dipole-dipole interactions within a biological target's active site, enhancing binding affinity and selectivity.[3]
This combination of features makes this compound a sought-after intermediate for synthesizing complex heterocyclic systems found in many classes of therapeutic agents, particularly kinase and PARP inhibitors.[4][5]
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| Synonyms | 2-Bromo-3-fluorobenzyl bromide | [6] |
| CAS Number | 1184918-22-6 | [1] |
| Molecular Formula | C₇H₅Br₂F | [6] |
| Molecular Weight | 267.92 g/mol | [6] |
| Appearance | White to off-white solid | [2] (Typical for similar compounds) |
Strategic Synthesis: A Two-Stage Functionalization Approach
The differential reactivity of the two bromine atoms is the cornerstone of this reagent's synthetic utility. A typical workflow involves an initial reaction at the more labile benzylic position, followed by a more robust transformation at the aryl position. This logical sequence allows for the clean and high-yielding synthesis of complex molecules.
Caption: Sequential functionalization workflow for this compound.
This two-stage approach is highly efficient for building libraries of compounds for structure-activity relationship (SAR) studies. A common core intermediate can be synthesized in bulk via the Sₙ2 reaction, which is then diversified in the second stage using a wide array of cross-coupling partners.
Experimental Protocols
Safety Precaution: Benzyl bromides are lachrymatory and skin irritants. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Selective N-Alkylation of a Heterocyclic Amine
This protocol details the reaction of this compound with a generic heterocyclic amine, a common first step in the synthesis of kinase or PARP inhibitors.[4][5]
Objective: To selectively alkylate a nucleophilic nitrogen, leaving the aryl bromide untouched for subsequent reactions.
Materials:
-
This compound (1.0 eq)
-
Heterocyclic Amine (e.g., 4-amino-piperidine derivative) (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, argon/nitrogen inlet
Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the heterocyclic amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (concentration typically 0.1-0.5 M).
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature.
-
Causality: Potassium carbonate is a mild, solid base that is sufficient to deprotonate the amine or scavenge the HBr byproduct without promoting side reactions. Acetonitrile is a polar aprotic solvent that facilitates Sₙ2 reactions. Dropwise addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Causality: The aqueous washes remove residual potassium salts and any water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Data Presentation: Expected Spectroscopic Data
| Data Type | Expected Characteristics for the N-alkylated Product |
| ¹H NMR | Appearance of a new singlet around δ 4.5-5.0 ppm corresponding to the benzylic protons (-CH₂-N). Aromatic protons will appear in the δ 7.0-7.6 ppm region. |
| ¹³C NMR | Appearance of a new signal around δ 50-60 ppm for the benzylic carbon. |
| Mass Spec (ESI+) | A clear [M+H]⁺ peak corresponding to the calculated mass of the product. The isotopic pattern should confirm the presence of one bromine atom. |
Protocol 2: Suzuki Cross-Coupling of the Aryl Bromide Intermediate
This protocol uses the product from Protocol 1 as the starting material to demonstrate the second stage of functionalization.
Objective: To form a new carbon-carbon bond at the aryl bromide position, demonstrating the orthogonal reactivity of the reagent.
Materials:
-
N-(2-bromo-3-fluorobenzyl)piperidine derivative (from Protocol 1) (1.0 eq)
-
Arylboronic acid or pinacol ester (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃ or Sodium Carbonate, Na₂CO₃) (2.0-3.0 eq)
-
Solvent System (e.g., 1,4-Dioxane/Water or DME/Water, 4:1)
-
Diatomaceous earth (Celite®)
-
Standard glassware for inert atmosphere reactions
Methodology:
Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.
-
Reaction Setup: In an oven-dried flask, combine the N-alkylated intermediate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Causality: The palladium catalyst in its active form (Pd(0)) is oxygen-sensitive. Removing oxygen is critical to prevent catalyst degradation and ensure a successful reaction.
-
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Transfer the combined filtrates to a separatory funnel and wash with water and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to afford the final coupled product.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of biologically active molecules. Its principal advantage lies in the predictable, stepwise functionalization of its two distinct bromine substituents. By first leveraging the high reactivity of the benzylic bromide for nucleophilic alkylations, chemists can secure a core structure while preserving the aryl bromide for subsequent, powerful cross-coupling transformations. This strategic approach provides an efficient and modular route to complex molecular targets, making it an indispensable tool for medicinal chemists in the field of drug discovery.
References
- 1. This compound | 1184918-22-6 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. jms.ump.edu.pl [jms.ump.edu.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C7H5Br2F | CID 44181799 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 2-bromo-3-fluorobenzyl Ethers
Abstract
This application note provides a comprehensive, step-by-step protocol for the Williamson ether synthesis utilizing 2-bromo-3-fluorobenzyl bromide as the alkylating agent. Designed for researchers, medicinal chemists, and drug development professionals, this guide delves into the mechanistic rationale behind the procedural steps, emphasizing chemoselectivity and reaction optimization. The protocol is structured as a self-validating system, incorporating in-process monitoring and detailed analytical checkpoints to ensure both procedural success and the integrity of the final product. We will explore the critical parameters, from reagent selection to final purification, offering field-proven insights to navigate the synthesis of this valuable class of substituted ethers.
Introduction: The Enduring Utility of the Williamson Ether Synthesis
First reported by Alexander Williamson in 1850, the Williamson ether synthesis remains one of the most reliable and versatile methods for constructing ether linkages in modern organic chemistry.[1][2][3] The reaction's prominence in both academic and industrial settings stems from its broad substrate scope and general predictability. It is a fundamental tool in the synthesis of complex molecules, including active pharmaceutical ingredients, where precise molecular architecture is paramount.
This guide focuses on the synthesis of ethers from 2-bromo-3-fluorobenzyl bromide, a substrate of interest due to the presence of multiple halogen substituents on the aromatic ring. This substitution pattern offers a unique case study in chemoselectivity. The primary objective is the selective reaction at the highly reactive benzylic bromide position while leaving the less reactive aryl halides untouched. A thorough understanding of the underlying SN2 mechanism is critical to achieving this outcome with high fidelity.[4][5]
Mechanistic Rationale and Strategic Considerations
The Williamson ether synthesis is the quintessential example of a bimolecular nucleophilic substitution (SN2) reaction.[1][4][5] The process involves two key stages:
-
Alkoxide Formation: An alcohol (R-OH) is deprotonated by a strong base to form a potent alkoxide nucleophile (R-O⁻).
-
Nucleophilic Attack: The alkoxide attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step.[6][7]
Diagram 1: Two-Stage Overview of the Williamson Ether Synthesis. Caption: The process begins with base-mediated alcohol deprotonation, followed by the SN2 attack of the resulting alkoxide on the alkyl halide.
Key Considerations for the 2-bromo-3-fluorobenzyl bromide Substrate:
-
Electrophile Reactivity: The reaction's success hinges on the disparate reactivity of the two types of carbon-bromine bonds. The benzylic C(sp³)-Br bond is highly activated towards SN2 displacement. This is due to the excellent stability of the transition state, which benefits from conjugation with the adjacent phenyl ring.
-
Chemoselectivity: Conversely, the aryl C(sp²)-Br and C(sp²)-F bonds are inert under these conditions. SN2 reactions do not occur at sp²-hybridized centers, preventing unwanted side reactions with the aromatic ring.[4] This inherent difference in reactivity is the cornerstone of this synthesis, allowing for precise and selective ether formation at the benzylic position.
-
Base and Solvent Selection: The choice of base is critical. Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the formation of the alkoxide.[4][5][8] The byproduct, hydrogen gas, simply bubbles out of the reaction. Polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are ideal as they effectively solvate the cation (Na⁺) without interfering with the reactivity of the "naked" alkoxide nucleophile.[1][4][9]
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of a 2-bromo-3-fluorobenzyl ether from a generic primary or secondary alcohol.
3.1. Reagents and Materials
| Reagent/Material | Grade | Supplier (Example) | Key Considerations |
| 2-bromo-3-fluorobenzyl bromide | ≥98% | Sigma-Aldrich | Potent lachrymator; handle in a fume hood. |
| Alcohol (R-OH) | Anhydrous (≤50 ppm H₂O) | Acros Organics | Must be strictly anhydrous. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Highly reactive with water; handle under inert gas. |
| Tetrahydrofuran (THF) | Anhydrous, with inhibitor | EMD Millipore | Use from a freshly opened bottle or a solvent purification system. |
| Saturated aq. NH₄Cl | ACS Grade | Fisher Scientific | Used for safely quenching the reaction. |
| Diethyl Ether (Et₂O) | ACS Grade | VWR | For product extraction. |
| Brine (Saturated aq. NaCl) | ACS Grade | Fisher Scientific | For aqueous washes. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying the organic phase. |
3.2. Equipment
-
Three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and Teflon-coated stir bar
-
Inert gas (Argon or Nitrogen) line with bubbler
-
Septa, syringes, and needles
-
Thermometer and ice-water bath
-
Addition funnel (optional, for larger scale)
-
Rotary evaporator
-
Silica gel for flash column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
3.3. Step-by-Step Synthesis Procedure
Diagram 2: Experimental Workflow from Setup to Characterization. Caption: A visual guide to the synthesis, workup, and analysis process.
Procedure:
-
Alkoxide Preparation (Steps A-C):
-
Assemble a flame-dried three-neck flask with a stir bar, septa, and an inert gas inlet. Purge the system with argon or nitrogen for 10-15 minutes.
-
Through a septum, add the alcohol (1.1 equivalents) followed by anhydrous THF (calculate for a ~0.5 M solution based on the limiting reagent).
-
Cool the stirring solution to 0°C in an ice-water bath.
-
Carefully and portion-wise, add the sodium hydride (1.2 equivalents) to the solution. CAUTION: Vigorous hydrogen gas evolution will occur. Allow the suspension to stir at 0°C for 30 minutes. Successful deprotonation is often indicated by the formation of a cloudy precipitate.
-
-
SN2 Reaction (Steps D-F):
-
In a separate, dry vial, dissolve the 2-bromo-3-fluorobenzyl bromide (1.0 equivalent, the limiting reagent) in a small amount of anhydrous THF.
-
Using a syringe, add the benzyl bromide solution dropwise to the cold, stirring alkoxide suspension over 5-10 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir for 2-6 hours. Monitor its progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent), checking for the consumption of the starting benzyl bromide.
-
-
Work-up and Purification (Steps G-J):
-
Once the reaction is complete, cool the flask back to 0°C.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Dilute with water and extract the product into diethyl ether (3x).
-
Combine the organic extracts and wash sequentially with water (1x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel to yield the pure ether.
-
-
Characterization (Step K):
-
The purified product should be characterized to confirm its identity and purity.
-
¹H NMR: Expect to see a characteristic singlet for the benzylic protons (Ar-CH₂ -O) typically between δ 4.5-5.0 ppm, along with signals for the aromatic ring and the R-group of the alcohol.
-
¹³C NMR: Confirm the number of unique carbons.
-
FT-IR: Look for a strong C-O-C ether stretch around 1100 cm⁻¹.
-
MS (Mass Spectrometry): Confirm the molecular weight and check for the characteristic isotopic pattern of a monobrominated compound.
-
Troubleshooting and Safety
| Potential Issue | Possible Cause(s) | Recommended Solution |
| Low or No Yield | Wet reagents/solvents; incomplete deprotonation. | Ensure all glassware is flame-dried. Use freshly opened anhydrous solvents. Allow sufficient time for alkoxide formation. |
| Inactive NaH. | Use NaH from a freshly opened container. | |
| E2 Elimination Side Product | Sterically hindered secondary alcohol used. | This is a limitation of the SN2 reaction.[3] The protocol is best for primary and less-hindered secondary alcohols. |
| Starting Material Remains | Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature or gently warm to 40-50°C. |
Critical Safety Information:
-
2-bromo-3-fluorobenzyl bromide: Is a lachrymator (causes tearing) and irritant. Always handle in a certified chemical fume hood with appropriate PPE (gloves, safety glasses, lab coat).
-
Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Never quench NaH directly with water. Conduct the reaction under an inert atmosphere.
-
Solvents: THF and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.
Conclusion
The Williamson ether synthesis is a powerful and highly effective method for preparing 2-bromo-3-fluorobenzyl ethers with excellent chemoselectivity. By adhering to strictly anhydrous conditions and utilizing a strong, non-nucleophilic base, the reaction proceeds cleanly via an SN2 pathway at the benzylic position. The protocol detailed herein is robust and can be adapted to a wide range of primary and secondary alcohols, providing reliable access to this important class of chemical building blocks for research and development.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-1-(bromomethyl)-3-fluorobenzene
Abstract
This technical guide provides detailed application notes and validated protocols for the palladium-catalyzed cross-coupling of 2-bromo-1-(bromomethyl)-3-fluorobenzene (CAS: 1184918-22-6)[1][2]. This substrate is a valuable trifunctional building block in medicinal chemistry and materials science, featuring two distinct carbon-bromine bonds: an aryl C(sp²)-Br bond and a benzylic C(sp³)-Br bond. The strategic challenge and synthetic opportunity lie in the chemoselective functionalization of these sites. This document elucidates the underlying principles governing this selectivity and offers step-by-step protocols for achieving targeted Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions at the aryl C(sp²) position, the more common and often desired transformation in complex molecule synthesis.
Introduction: The Synthetic Utility of a Bifunctional Building Block
Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The strategic introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This compound presents itself as a versatile scaffold, incorporating a fluoro-substituted aromatic ring primed for functionalization via its aryl bromide, and a bromomethyl group that can serve as a handle for subsequent nucleophilic substitution or further coupling reactions.
The primary challenge in utilizing this substrate is controlling the chemoselectivity of palladium-catalyzed cross-coupling reactions. The oxidative addition of a Pd(0) catalyst to a C-Br bond is the crucial first step in most cross-coupling catalytic cycles[3]. The relative reactivity of the aryl C(sp²)-Br versus the benzylic C(sp³)-Br bond dictates the outcome of the reaction. While benzylic halides are often more reactive towards oxidative addition, factors such as catalyst/ligand choice, base, and temperature can be fine-tuned to favor selective reaction at the more sterically accessible and electronically distinct aryl position. This guide focuses on protocols optimized for selective C(sp²)-Br functionalization.
Core Principle: Achieving Chemoselectivity
The selective functionalization of one C-Br bond over the other in this compound hinges on exploiting the inherent differences in their reactivity, which can be modulated by the catalytic system.
-
Aryl C(sp²)-Br Bond: This bond is part of the aromatic system. Its reactivity is influenced by the electronic effects of the ring substituents (fluoro and bromomethyl groups). Oxidative addition at this site is a cornerstone of classical cross-coupling reactions.
-
Benzylic C(sp³)-Br Bond: This bond is generally more reactive and susceptible to both oxidative addition and classical SN2 substitution pathways. Uncontrolled reactions can lead to a mixture of products or decomposition.
Achieving selectivity for the C(sp²)-Br position involves choosing reaction conditions that favor the catalytic cycle at the aromatic ring while minimizing reactions at the benzylic position. This is typically accomplished by using specific palladium catalysts and ligands that have a higher affinity for oxidative addition to aryl halides.[4][5]
References
- 1. This compound | C7H5Br2F | CID 44181799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1184918-22-6 [chemicalbook.com]
- 3. nobelprize.org [nobelprize.org]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2-bromo-1-(bromomethyl)-3-fluorobenzene
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-bromo-1-(bromomethyl)-3-fluorobenzene. This substrate presents unique challenges due to its dual reactivity, possessing both an sp²-hybridized aryl bromide and an sp³-hybridized benzylic bromide. Our goal is to provide you with in-depth troubleshooting strategies and field-proven insights to maximize your reaction yield and purity.
Introduction: The Challenge of Selective Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, typically involving the palladium-catalyzed coupling of an organohalide with an organoboron compound.[1][2] The substrate, this compound, requires careful control to ensure chemoselective coupling at the aryl C-Br bond while preserving the integrity of the reactive benzylic C-Br bond. Common issues include low yield, dehalogenation, and side reactions at the benzylic position. This guide addresses these specific challenges in a practical, question-and-answer format.
The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism is key to effective troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[3]
Troubleshooting Guide
This section addresses specific experimental failures. We diagnose the likely cause and provide actionable solutions.
Q1: My reaction yield is very low, with significant recovery of unreacted this compound. What is the likely cause?
A1: This issue typically points to a problem with catalyst activation or turnover, meaning the catalytic cycle is stalled or proceeding too slowly. The oxidative addition of the aryl bromide to the Pd(0) complex is often the rate-limiting step.
Potential Causes & Solutions:
-
Inactive Catalyst: Your Pd(0) active species may not be forming efficiently from the precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃).
-
Insufficient Temperature: The energy barrier for oxidative addition may not be met.
-
Solution: Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 100 °C). Monitor for product formation and potential decomposition.
-
-
Incorrect Base: The base is crucial for the transmetalation step, where it activates the boronic acid.[6][7] If this step is slow, the entire cycle is inhibited.
-
Solution: Switch to a stronger, non-nucleophilic base. While K₂CO₃ is common, Cs₂CO₃ or K₃PO₄ are often more effective as they are more soluble and basic, accelerating transmetalation.[8]
-
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the cycle.
-
Solution: Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 15-20 minutes before adding the catalyst.[9]
-
Q2: I've formed the desired product, but a major byproduct is 1-(bromomethyl)-3-fluorobenzene (dehalogenation). How can I suppress this?
A2: Dehalogenation is the undesired replacement of the aryl bromide with a hydrogen atom. It is a common side reaction, particularly with electron-deficient or sterically hindered aryl halides.[8][10][11] The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[9]
Potential Causes & Solutions:
-
Hydride Source: The Pd-H species can be generated from the base (especially alkoxides), solvent (alcohols), or residual water.
-
Solution 1 (Base Selection): Avoid strong alkoxide bases. Use a weaker inorganic base like K₂CO₃ or a phosphate base like K₃PO₄.[8]
-
Solution 2 (Solvent Choice): Use anhydrous aprotic solvents like dioxane, toluene, or 2-MeTHF. Avoid alcohol-based solvents if dehalogenation is a persistent issue.[12]
-
-
Slow Reductive Elimination: If the final step of the catalytic cycle is slow, the Ar-Pd-X intermediate has more time to react with hydride sources.
-
Solution (Ligand Choice): Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands accelerate the rate of reductive elimination, favoring the desired product formation over dehalogenation.[8]
-
Q3: My crude NMR shows a significant byproduct where the benzylic bromide has been replaced by a hydroxyl (-OH) or alkoxyl (-OR) group. Why is this happening?
A3: This indicates a competing S_N2 reaction at the highly reactive benzylic position. The benzylic bromide is susceptible to nucleophilic attack by the base or solvent.
Potential Causes & Solutions:
-
Nucleophilic Base: Hydroxide (from carbonate bases in water) or alkoxides are strong nucleophiles that can readily displace the benzylic bromide.
-
Solution 1 (Base Choice): Use a non-nucleophilic, anhydrous base. Powdered, anhydrous K₃PO₄ or Cs₂CO₃ are excellent choices. If using a carbonate, ensure conditions are as dry as possible.
-
Solution 2 (Solvent System): Avoid using alcohol as a primary solvent. If a co-solvent is needed, use aprotic options like THF or dioxane with minimal water.[13]
-
-
High Temperatures & Long Reaction Times: Prolonged exposure to heat increases the rate of the undesired nucleophilic substitution.
-
Solution: Optimize the reaction to proceed at the lowest possible temperature for the shortest time. A more active catalyst system (see Q1) can help achieve this.
-
Q4: I am observing a mixture of products, including some from coupling at the benzylic bromide. How do I improve selectivity for the aryl bromide?
A4: While oxidative addition is generally faster for sp² C-Br bonds than sp³ C-Br bonds in Suzuki couplings, the high reactivity of the benzylic bromide can lead to chemoselectivity issues.[14]
Potential Causes & Solutions:
-
Catalyst System: Some palladium catalysts may have a higher propensity for reacting with the benzylic position.
-
Solution: Catalyst systems known for high selectivity in aryl halide couplings are preferred. A classic choice like Pd(PPh₃)₄ can be effective. For more challenging couplings, a pre-catalyst like CataCXium A Palladacycle or a system generated in situ from Pd(OAc)₂ and a biarylphosphine ligand (e.g., SPhos) often provides excellent selectivity.[12][15]
-
-
Reaction Conditions: High temperatures can sometimes lower the selectivity by providing enough energy to activate the less-reactive C-Br bond.
-
Solution: Screen reactions at lower temperatures (e.g., 60-80 °C). A more active catalyst may allow for efficient coupling at a lower temperature, thereby enhancing selectivity.
-
Troubleshooting Workflow
Caption: A decision tree to guide troubleshooting efforts based on observed side products.
Frequently Asked Questions (FAQs)
Q: What are the recommended starting conditions for coupling this compound with a standard arylboronic acid?
A: A robust starting point is crucial for optimization. The following conditions are a well-established baseline for challenging Suzuki couplings.
| Parameter | Recommended Starting Condition | Rationale |
| Substrate | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 equivalents |
| Catalyst | Pd₂(dba)₃ (1-2.5 mol %) + SPhos (2.2-5.5 mol %) | A highly active and general catalyst system for aryl bromides.[8] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equivalents. Strong, effective bases that minimize nucleophilic side reactions.[8] |
| Solvent | Toluene or 1,4-Dioxane / H₂O (e.g., 10:1 ratio) | Aprotic solvents are preferred. A small amount of water can aid in dissolving the base and facilitating transmetalation.[3][13] |
| Temperature | 80 - 100 °C | A common temperature range for Suzuki couplings of aryl bromides. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation. |
Q: What is the role of the base, and why is the choice so critical?
A: The base plays multiple, essential roles in the Suzuki-Miyaura reaction.[1][16] Its primary function is to activate the boronic acid for transmetalation. It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[6][7][17] Additionally, the base can participate in regenerating the active catalyst and influencing the overall rate. The choice is critical because an inappropriate base can act as a nucleophile, attacking the benzylic bromide, or as a source of hydrides, leading to dehalogenation.[8]
Q: Can I use a boronic ester (e.g., a pinacol ester) instead of a boronic acid?
A: Yes, boronic esters are excellent coupling partners and are often preferred due to their enhanced stability, which can prevent premature decomposition (protodeboronation).[9][18] While some boronic esters can transmetalate directly, many require hydrolysis to the corresponding boronic acid in situ, a process facilitated by the base and water in the reaction mixture.[18][19] Using a boronic ester can sometimes lead to cleaner reactions and more consistent results.
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for a generalized Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol %)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.022 mmol, 2.2 mol %)
-
Potassium Phosphate (K₃PO₄, tribasic, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Briefly flush the vial with inert gas.
-
Solvent Addition: Add the degassed toluene and degassed water to the main reaction flask via syringe.
-
Catalyst Introduction: Add the catalyst/ligand mixture to the reaction flask.
-
Degassing: Degas the entire reaction mixture by bubbling argon through the solution for an additional 10-15 minutes while stirring.
-
Heating: Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
preventing Wurtz coupling during Grignard formation with 2-bromo-3-fluorobenzyl bromide
Technical Support Center: Grignard Reagent Synthesis
This guide provides in-depth troubleshooting advice, quantitative data, and detailed experimental protocols to help researchers, scientists, and drug development professionals minimize the formation of undesired Wurtz coupling byproducts during the formation of 2-bromo-3-fluorobenzylmagnesium bromide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and fundamental questions encountered when working with reactive benzylic halides in Grignard synthesis.
Q1: What is Wurtz coupling in the context of Grignard reactions, and why is it a problem with my substrate?
A1: Wurtz-type coupling is a significant side reaction where a newly formed Grignard reagent molecule (R-MgX) reacts with a molecule of unreacted organic halide (R-X) to form a homocoupled dimer (R-R).[1][2] In your specific case, the desired 2-bromo-3-fluorobenzylmagnesium bromide reacts with the starting material, 2-bromo-3-fluorobenzyl bromide, to form the undesired dimer, 1,2-bis(2-bromo-3-fluorophenyl)ethane.
This side reaction is particularly problematic with your substrate for two main reasons:
-
High Reactivity of Benzylic Halides: The benzylic bromide is highly susceptible to nucleophilic attack, making it reactive towards the Grignard reagent that has been formed.
-
Exothermic Reaction: Grignard formation is highly exothermic.[3][4][5] If not properly controlled, localized hotspots can form, which significantly accelerates the rate of the Wurtz coupling reaction.[1][6]
This side reaction consumes both the starting material and the desired Grignard reagent, leading to reduced yields and complicating the purification of your final product.[1]
Q2: I'm observing a high yield of the Wurtz coupling byproduct. What are the most likely causes?
A2: A high yield of the Wurtz coupling dimer is typically promoted by several factors that you can control:
-
High Local Concentration of the Halide: This is the most common cause. If the 2-bromo-3-fluorobenzyl bromide is added too quickly, its concentration in solution builds up, increasing the probability of it reacting with the Grignard reagent rather than with the magnesium surface.[1]
-
Elevated Reaction Temperature: As mentioned, higher temperatures favor the Wurtz coupling pathway.[1] Poor heat dissipation can quickly lead to a runaway reaction.[7][8]
-
Poor Magnesium Activation: If the magnesium surface is not sufficiently activated, the initiation of the Grignard formation will be slow (long induction period).[9] This allows the halide to accumulate in the solution, setting the stage for Wurtz coupling once the reaction finally begins.
-
Solvent Choice: The solvent plays a crucial role in stabilizing the Grignard reagent and influencing reaction rates. For benzylic halides, Tetrahydrofuran (THF) is known to promote Wurtz coupling more than other ethereal solvents.[1][10][11]
Q3: How does the fluorine substituent on the aromatic ring affect the reaction?
A3: The fluorine atom is largely a spectator in this reaction, but it does have an electronic influence. The carbon-fluorine bond is very strong and generally does not react to form a Grignard reagent under standard conditions.[12][13] Its primary role is as a strong electron-withdrawing group via the inductive effect. This can slightly increase the reactivity of the benzylic position, but the dominant factor remains the inherent reactivity of the benzyl bromide moiety. You should not expect to form a Grignard reagent at the aryl fluoride position.
Q4: Which solvent is best for minimizing Wurtz coupling with this substrate?
A4: The choice of solvent is critical. While Tetrahydrofuran (THF) and diethyl ether (Et₂O) are common solvents for Grignard reactions, studies have shown that 2-Methyltetrahydrofuran (2-MeTHF) is often superior for suppressing Wurtz coupling, especially with benzylic halides.[1][10][14] 2-MeTHF, which can be derived from renewable resources, has demonstrated a significant improvement in the yield of the desired Grignard product compared to THF.[10]
Data Summary: Solvent Effect on Benzyl Grignard Yield
The following table, adapted from studies on benzyl chloride (a close analog to your substrate), illustrates the dramatic impact of solvent choice on product distribution.
| Solvent | Grignard Product Yield | Wurtz Coupling Byproduct | Reference |
| Diethyl Ether (Et₂O) | 94% | Minimal | [1] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90% | Low | [1][10] |
| Tetrahydrofuran (THF) | 27% | High | [1] |
Q5: How can I effectively activate the magnesium to ensure a rapid initiation?
A5: Activating the magnesium is crucial to break through the passivating magnesium oxide (MgO) layer that coats the metal.[9][15] A quick and reliable initiation consumes the organic halide as it is added, preventing it from accumulating. Several methods are effective:
-
Iodine (I₂): Adding a single small crystal of iodine to the dry magnesium is a classic method. The disappearance of the purple iodine vapor indicates activation.[1][9][16]
-
1,2-Dibromoethane (DBE): A few drops of DBE will react readily with the magnesium, producing visible ethylene gas bubbles and exposing a fresh metal surface.[9][16][17]
-
Mechanical Activation: Vigorously stirring or using an ultrasonic bath can help break up the oxide layer.[15][16] You can also gently crush the turnings with a dry glass rod in situ (under inert atmosphere).
-
Chemical Activation (Advanced): For particularly difficult reactions, reagents like Diisobutylaluminium hydride (DIBAH) can be used for low-temperature activation.[18]
Visualizing the Reaction Pathways
The following diagram illustrates the desired Grignard formation competing with the undesired Wurtz coupling side reaction.
Caption: Competing reaction pathways in Grignard synthesis.
Troubleshooting Workflow for Excessive Wurtz Coupling
If you are experiencing low yields due to dimerization, follow this logical workflow to diagnose and solve the issue.
Caption: A logical workflow for troubleshooting Wurtz coupling.
Experimental Protocols
Protocol 1: Optimized Formation of 2-bromo-3-fluorobenzylmagnesium bromide
This protocol is designed to maximize the yield of the Grignard reagent while minimizing the formation of the Wurtz coupling byproduct.
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1 small crystal for activation)
-
2-bromo-3-fluorobenzyl bromide (1.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous (sufficient for a 0.5 M solution)
-
Anhydrous workup and analysis reagents (e.g., ketone/aldehyde for quenching, saturated aq. NH₄Cl)
Procedure:
-
Glassware Preparation: Thoroughly flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Maintain a positive inert atmosphere throughout the reaction.[9]
-
Magnesium Activation: Place the magnesium turnings into the cooled flask. Add one small crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapor is observed. Continue gentle warming until the color dissipates, indicating an activated magnesium surface.[1] Allow the flask to cool completely to room temperature.
-
Reagent Preparation: Dissolve the 2-bromo-3-fluorobenzyl bromide in anhydrous 2-MeTHF and load this solution into the dropping funnel.
-
Initiation: Add a small amount of anhydrous 2-MeTHF to the flask to just cover the magnesium turnings. Add approximately 5-10% of the halide solution from the dropping funnel to the stirred magnesium suspension.
-
Observation: The reaction should initiate within minutes, evidenced by gentle bubbling, a noticeable exotherm (warming), and the appearance of a gray, cloudy suspension.[7] If it does not start, gentle warming with a water bath may be required. Be prepared to cool the reaction immediately once it starts.
-
Controlled Addition: Once initiation is confirmed, cool the reaction flask in an ice bath. Begin the slow, dropwise addition of the remaining halide solution from the dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature below 10°C.[1] This is the most critical step for preventing Wurtz coupling.
-
Reaction Completion: After the addition is complete (typically over 1-2 hours), allow the gray suspension to stir for an additional 30-60 minutes at 0-5°C to ensure all the magnesium is consumed. The resulting solution is your Grignard reagent, ready for use or titration.
Protocol 2: Determining Grignard Reagent Concentration by Titration
It is essential to determine the exact concentration of your freshly prepared Grignard reagent, as the yield is never quantitative. This method uses 1,10-phenanthroline as an indicator.
Procedure:
-
Carefully weigh ~1-2 mg of 1,10-phenanthroline into a dry flask under an inert atmosphere.
-
Add 5-10 mL of anhydrous THF to dissolve the indicator.
-
Using a dry, accurate syringe, add exactly 1.00 mL of your Grignard reagent solution to the indicator solution. The solution should turn a distinct color (e.g., violet).[19]
-
Titrate this solution with a standardized solution of sec-butanol in anhydrous xylene (e.g., 1.0 M) until the color disappears.
-
Calculate the molarity of your Grignard reagent using the volume and concentration of the sec-butanol solution required to reach the endpoint.
References
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. hzdr.de [hzdr.de]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. Grignard reagent - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Stability, Storage, and Handling of 2-bromo-1-(bromomethyl)-3-fluorobenzene
Welcome to the technical support guide for 2-bromo-1-(bromomethyl)-3-fluorobenzene (CAS No. 1184918-22-6). This document is designed for researchers, scientists, and drug development professionals who utilize this key pharmaceutical intermediate[1][2]. The inherent reactivity of the benzylic bromide functional group makes proper storage and handling paramount to ensure experimental success and reagent integrity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on the compound's chemical properties.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the use of this compound, focusing on the underlying chemical principles.
Question 1: My previously off-white, solid compound has developed a yellow or brownish tint. Can I still use it?
Answer: Discoloration is a primary indicator of degradation. The benzylic carbon in your compound is highly susceptible to oxidation by atmospheric oxygen, a process often accelerated by exposure to light. This can lead to the formation of impurities such as 2-bromo-3-fluorobenzaldehyde or 2-bromo-3-fluorobenzoic acid, which are often colored.[3]
-
Causality: The benzylic C-H bond is weaker than other sp³ C-H bonds, making it a prime target for radical-mediated oxidation.[4] The resulting chromophoric (color-causing) impurities can interfere with your reaction.
-
Recommended Action:
-
Purity Assessment: Before use, you must assess the compound's purity. The recommended method is Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the level of aldehydic or carboxylic acid impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be effective.
-
Decision: If the impurity level is minor (<2-3%) and your reaction is robust, you may proceed with caution, accounting for the lower molar equivalence of the active reagent. For sensitive or stoichiometric-critical reactions, using the discolored reagent is not advised.
-
Prevention: To prevent further degradation, ensure the container is tightly sealed, the headspace is purged with an inert gas like argon or nitrogen, and it is stored in the dark at the recommended temperature (2-8°C).[1][2]
-
Question 2: My reaction yield is significantly lower than expected, or the reaction has failed completely. Could the reagent be the problem?
Answer: Yes, this is a classic symptom of reagent degradation, specifically through hydrolysis. Benzylic bromides are reactive electrophiles and will readily react with nucleophiles, including water from atmospheric moisture.[4][5]
-
Causality: Hydrolysis converts the active this compound into the inactive 2-bromo-3-fluorobenzyl alcohol and hydrobromic acid (HBr). The resulting alcohol will not participate in nucleophilic substitution reactions where the bromide is the intended leaving group. Furthermore, the generated HBr can catalyze other decomposition pathways.
-
Recommended Action:
-
Verify Purity: Use ¹H NMR to check for the presence of the benzyl alcohol derivative. You will see a characteristic singlet for the benzylic CH₂ group shift from ~4.5 ppm in the starting material to a slightly different position, and a broad singlet for the alcohol -OH proton.
-
Check Handling Procedures: Review your experimental setup. Did you use anhydrous solvents? Was the reaction performed under an inert atmosphere? Was the reagent bottle left open to the air for an extended period?
-
Aliquoting Strategy: For future use, it is highly recommended to aliquot the reagent upon receipt. This minimizes the number of times the main stock container is opened, reducing exposure to atmospheric moisture. See the protocol below for best practices.
-
Question 3: I've observed a fine white precipitate forming in my solid reagent container over time. What is it?
Answer: The formation of a precipitate could be due to several factors. One likely candidate is a salt formed from the reaction of decomposition products. If the compound has been exposed to moisture and degraded to form HBr, this acidic gas can react with basic impurities or even other molecules to form insoluble salts. Another possibility is the dimerization or polymerization of the benzyl bromide, although this is less common under proper storage.
-
Causality: The generation of HBr via hydrolysis creates a corrosive and reactive environment within the container, promoting secondary reactions.
-
Recommended Action:
-
Do Not Use: The presence of unknown precipitates indicates significant degradation and potential contamination. Using this material will lead to unreliable and unrepeatable results.
-
Safe Disposal: The material should be considered hazardous waste and disposed of according to your institution's safety protocols.[6][7]
-
Review Storage: This level of degradation points to a severe failure in storage conditions, likely prolonged exposure to humid air. Ensure your storage area is dry and that containers are sealed properly.
-
Frequently Asked Questions (FAQs)
Q1: What are the definitive, ideal long-term storage conditions for this compound? A1: The ideal conditions are designed to mitigate the risks of hydrolysis, oxidation, and thermal decomposition.[3] Store the compound at 2-8°C in a tightly sealed, amber glass bottle under a dry, inert atmosphere (argon or nitrogen) .[1][2] The location should be a cool, dry, and well-ventilated area away from incompatible materials.[6][8]
Q2: Why is an inert atmosphere so critical? A2: The benzylic position is activated and prone to oxidation by atmospheric oxygen, especially in the presence of light or trace metal catalysts.[3] Purging the container with an inert gas displaces the oxygen, effectively preventing this degradation pathway and preserving the compound's purity over time.
Q3: How exactly does moisture cause degradation? A3: Moisture (H₂O) acts as a nucleophile that attacks the electrophilic benzylic carbon, displacing the bromide leaving group in a nucleophilic substitution reaction (Sₙ1 or Sₙ2). This irreversible reaction forms the corresponding benzyl alcohol, which is likely inactive in your desired downstream application, and corrosive HBr gas.
Q4: What are the primary signs of degradation I should watch for? A4: The key signs are:
-
Visual: A color change from off-white to yellow or brown.[3]
-
Physical: Clumping of the solid due to moisture absorption or the appearance of a liquid phase.
-
Olfactory: A sharp, acidic odor may indicate the formation of HBr.
-
Experimental: A noticeable decrease in reactivity or yield in a standard protocol.
Q5: How should I handle the compound during routine weighing and use? A5: Due to its hazardous nature (causes skin burns and eye damage) and sensitivity, you must handle this compound inside a certified chemical fume hood.[8][9] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker gloves like butyl rubber), a lab coat, and safety goggles or a face shield.[8] Work quickly to minimize its exposure to the atmosphere. Use clean, dry spatulas and glassware. Once you have weighed the desired amount, securely reseal the container, preferably after flushing the headspace with inert gas.
Summary of Key Stability and Storage Parameters
| Parameter | Recommended Condition | Rationale & Key References |
| Temperature | 2-8°C | Reduces the kinetic rate of decomposition and hydrolysis reactions.[1][2] |
| Atmosphere | Dry Inert Gas (e.g., Argon, Nitrogen) | Prevents oxidation of the reactive benzylic bromide moiety.[3] |
| Container | Tightly sealed, amber glass bottle | Protects from atmospheric moisture and prevents light-catalyzed degradation.[3] |
| Incompatibles | Strong oxidizing agents, bases, amines, moisture | Avoids vigorous, potentially hazardous reactions and reagent degradation.[8] |
| Hazardous Decomposition | Heat, fire, or reaction with incompatibles | Can produce carbon oxides (CO, CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF) gas.[6][8] |
Experimental Protocol: Aliquoting for Long-Term Stability
This protocol provides a self-validating system for preserving the integrity of your main stock of this compound.
Objective: To divide a bulk quantity of the reagent into smaller, single-use vials to minimize degradation of the primary source from repeated handling.
Materials:
-
Main stock bottle of this compound.
-
Appropriately sized amber glass vials with PTFE-lined screw caps.
-
Balance, spatulas, and weighing paper.
-
Source of dry inert gas (argon or nitrogen) with a needle adapter.
-
Parafilm or vinyl tape.
-
Labels.
Procedure (to be performed in a chemical fume hood):
-
Preparation: Dry all vials and caps in an oven at 120°C for at least 4 hours and allow them to cool to room temperature in a desiccator.
-
Inerting Vials: Purge each vial with a gentle stream of inert gas for 1-2 minutes to displace all air and moisture. Immediately cap the vials.
-
Weighing: Allow the main stock bottle to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.
-
Dispensing: Working quickly, uncap the main bottle and dispense the desired amount of solid into each pre-weighed, inerted vial.
-
Purging and Sealing: Before sealing each new aliquot, briefly flush the headspace of the vial with inert gas. Immediately tighten the cap securely.
-
Final Sealing: Wrap the cap-vial interface of each aliquot with Parafilm or electrical tape for an extra barrier against moisture ingress.
-
Labeling and Storage: Clearly label each vial with the compound name, CAS number, amount, and date. Store all aliquots, along with the main stock bottle (which should also be purged and re-sealed), at 2-8°C in the dark.
Visual Troubleshooting Workflow
The following diagram outlines the logical steps to take when you suspect your reagent has degraded.
Caption: Decision tree for troubleshooting suspected reagent degradation.
References
- 1. This compound | 1184918-22-6 [chemicalbook.com]
- 2. This compound CAS#: 1184918-22-6 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.nl [fishersci.nl]
- 9. 1-Bromo-2-(bromomethyl)-3-fluorobenzene | C7H5Br2F | CID 24820209 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Dehalogenation in Cross-Coupling Reactions of 2-Bromo-3-fluorobenzyl Bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical advice for a particularly challenging substrate: 2-bromo-3-fluorobenzyl bromide. Its unique structure, featuring a reactive benzylic bromide and an aryl bromide on an electron-deficient ring, makes it highly susceptible to dehalogenation side reactions in palladium-catalyzed cross-coupling.
This resource will help you diagnose common issues, understand the underlying mechanisms, and implement effective solutions to maximize the yield of your desired cross-coupled product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Issue 1: My primary side product is the hydrodehalogenated arene (3-fluorotoluene). What are the likely causes and solutions?
Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a frequent and frustrating side reaction. With 2-bromo-3-fluorobenzyl bromide, this can occur at either the benzylic or aryl position, though the benzylic bromide is typically more labile.
Underlying Causes:
-
Formation of Palladium-Hydride (Pd-H) Species: This is the most common culprit. Pd-H species can be generated from various sources in the reaction mixture, including solvents (especially alcohols), water, amines (used as bases), or even the phosphine ligand itself through degradation pathways.[1][2] Once formed, the Pd-H can undergo reductive elimination with the organic group on the palladium center to produce the dehalogenated product.[1]
-
Protonolysis of Organopalladium Intermediates: The key Ar-Pd(II)-X or Bn-Pd(II)-X intermediate can react with a proton source (like water or alcohols) in the reaction, cleaving the carbon-palladium bond and replacing it with a carbon-hydrogen bond.[3][4] This is especially problematic under harsh basic conditions or with excess water.[3][5]
-
Slow Reductive Elimination: If the desired final step of the catalytic cycle—reductive elimination to form the product—is slow, it allows more time for competing side reactions like hydrodehalogenation to occur.[3][6]
Solutions & Optimization Strategies:
| Strategy | Action | Rationale |
| Base Selection | Switch to a weaker, non-nucleophilic inorganic base. | Strong bases, especially alkoxides (e.g., NaOtBu), can promote the formation of Pd-H species. Weaker bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are often preferred as they are effective for the coupling reaction but less prone to causing dehalogenation.[2][3][7] |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands. | Ligands such as SPhos, XPhos, or RuPhos accelerate the rate of reductive elimination.[3][8] This is the desired product-forming step, and making it faster helps it outcompete the undesired dehalogenation pathway.[3][6] |
| Solvent Purity | Use anhydrous, aprotic, and thoroughly degassed solvents. | Aprotic solvents like toluene, dioxane, or THF are generally favored over protic solvents (like alcohols) which can be a direct source of protons for dehalogenation.[2][3] Degassing the solvent (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) is critical to remove oxygen, which can degrade the catalyst and ligands.[9] |
| Reaction Temperature | Screen a range of lower temperatures. | While higher temperatures increase reaction rates, they can also accelerate the rate of catalyst decomposition and dehalogenation.[3] Finding the minimum temperature required for efficient coupling (e.g., starting at 80 °C) can significantly improve selectivity. |
| Strictly Anhydrous Conditions | Flame-dry glassware and use freshly dried reagents. | Water is a primary proton source for hydrodehalogenation.[2][3] Even though some Suzuki protocols use aqueous bases, minimizing extraneous water is crucial when dealing with sensitive substrates.[5] |
Issue 2: My reaction is sluggish, and a significant amount of starting material remains, alongside the dehalogenated byproduct. What should I investigate?
This scenario suggests that the catalytic cycle is inefficient, and the active catalyst is either not being generated effectively or is being deactivated.
Underlying Causes:
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the organic halide to the Pd(0) center, might be slow.[1][10] For the aryl bromide (C-Br) bond in 2-bromo-3-fluorobenzyl bromide, this step can be challenging due to the electron-withdrawing nature of the fluorine atom.
-
Catalyst Deactivation: The active Pd(0) catalyst can be deactivated by oxygen or other impurities.[9] Additionally, the formation of inactive palladium black (elemental palladium) can occur, removing the catalyst from the cycle.
-
Poor Reagent Quality: The boronic acid/ester may have degraded (a process called protodeboronation), the base might be impure, or the solvent may contain inhibitors.[9]
Solutions & Optimization Strategies:
| Strategy | Action | Rationale |
| Catalyst & Precatalyst | Use a fresh, high-quality palladium source and consider a precatalyst. | Ensure your Pd source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) has been stored properly under an inert atmosphere.[9] Using modern precatalysts (like G3 or G4 palladacycles) can ensure more reliable generation of the active Pd(0) species. |
| Ligand Electronics | Use highly electron-rich ligands. | Electron-rich phosphine or N-heterocyclic carbene (NHC) ligands promote the oxidative addition step, which is often rate-limiting, especially for less reactive aryl halides.[1][8] |
| Check Reagent Integrity | Verify the purity and stability of your coupling partner. | Boronic acids can be unstable and prone to homocoupling or protodeboronation.[5][9] Consider using more stable boronic esters (e.g., pinacol esters) if you suspect degradation.[1] |
| Inert Atmosphere | Ensure rigorous exclusion of air. | The entire reaction, from weighing reagents to quenching, should be performed under a positive pressure of an inert gas like argon or nitrogen to prevent oxidation of the catalyst and ligands.[9] |
Frequently Asked Questions (FAQs)
Q1: Why is 2-bromo-3-fluorobenzyl bromide so prone to dehalogenation?
This substrate has two features that increase its susceptibility:
-
Benzylic Bromide: The C(sp³)-Br bond is highly reactive towards oxidative addition. However, the resulting benzyl-palladium intermediate can be unstable and prone to various side reactions, including protonolysis.[11][12]
-
Electron-Deficient Aryl Ring: The fluorine atom makes the aromatic ring electron-poor, which generally facilitates oxidative addition at the C(sp²)-Br bond.[1] However, it also makes the resulting organopalladium intermediates more susceptible to protonolysis.
Q2: What is the general mechanism of dehalogenation in a cross-coupling reaction?
The primary pathway involves a palladium-hydride species. The catalytic cycle for this side reaction branches off from the main cross-coupling cycle. A Pd-H species, formed from a proton source, can intercept the Ar-Pd(II)-X intermediate. Subsequent reductive elimination releases the dehalogenated arene (Ar-H) and regenerates the Pd(0) catalyst, which can then continue to participate in either the desired or undesired cycle.[2]
Q3: How do I choose between different bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos)?
While all are designed to promote fast reductive elimination, subtle steric and electronic differences can impact performance with a specific substrate. There is no universal "best" ligand. Screening is often necessary. A good starting point is SPhos, which is known for its broad applicability and effectiveness in suppressing dehalogenation.[2]
Q4: Can I use a stronger base like NaOtBu if my reaction is not working with K₃PO₄?
While strong alkoxide bases are common in some cross-coupling reactions like the Buchwald-Hartwig amination, they should be used with extreme caution for this substrate.[13] They significantly increase the risk of dehalogenation by promoting Pd-H formation and acting as a strong base for protonolysis. It is generally better to optimize other parameters (ligand, temperature, solvent) before resorting to a stronger base.[7][14]
Visualizing the Reaction Pathways
To effectively troubleshoot, it is crucial to visualize the competition between the desired cross-coupling and the undesired dehalogenation.
The Competing Catalytic Cycles
The following diagram illustrates the main Suzuki-Miyaura cross-coupling cycle and the competing hydrodehalogenation pathway. The key to success is to accelerate the steps shown in green (productive cycle) while suppressing the steps shown in red (dehalogenation cycle).
Caption: Competing catalytic cycles in cross-coupling.
Troubleshooting Flowchart
If you are observing high levels of dehalogenation, use this decision tree to guide your optimization strategy.
Caption: A decision tree for troubleshooting dehalogenation.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-bromo-3-fluorobenzyl bromide, incorporating best practices to minimize side reactions.
Materials:
-
2-bromo-3-fluorobenzyl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G3) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Preparation: Add the finely ground K₃PO₄ to a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst, the arylboronic acid/ester, and 2-bromo-3-fluorobenzyl bromide.
-
Solvent Addition: Add the degassed anhydrous toluene via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS. Look for the consumption of the starting material and the formation of the desired product versus the 3-fluorotoluene byproduct.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic studies of a palladium-catalyzed intramolecular hydroamination of unactivated alkenes: protonolysis of a stable palladium alkyl complex is the turnover-limiting step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. fiveable.me [fiveable.me]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity of Reactions with 2-Bromo-1-(bromomethyl)-3-fluorobenzene
Welcome to the technical support center for 2-bromo-1-(bromomethyl)-3-fluorobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic complexities of this trifunctional building block. Our goal is to provide you with a deep understanding of the molecule's reactivity and to offer practical, field-proven solutions to common regioselectivity challenges.
Frequently Asked Questions (FAQs): Understanding the Core Reactivity
Before troubleshooting specific issues, it is crucial to understand the inherent chemical behavior of this compound.
Question 1: What are the primary reactive sites on this compound, and what is their general order of reactivity?
Answer: This molecule possesses two distinct carbon-bromine bonds with significantly different reactivities, which is the key to its synthetic utility.
-
Benzylic Bromide (-CH₂Br): This is the most reactive site. The C(sp³)-Br bond is weaker and more polarized than an aryl C-Br bond. It readily undergoes nucleophilic substitution (Sₙ2 or Sₙ1 type reactions) with a wide range of nucleophiles.[1]
-
Aryl Bromide (Ar-Br): The C(sp²)-Br bond is much stronger and less reactive towards classical nucleophilic substitution. Its primary reactivity is in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or metal-halogen exchange with organolithium reagents.[2]
The general reactivity order is: Benzylic C-Br >> Aryl C-Br . This differential reactivity allows for a programmed, stepwise functionalization strategy if reaction conditions are carefully controlled.[2]
Question 2: How do the fluorine and bromine substituents on the aromatic ring influence regioselectivity?
Answer: The electronic and steric properties of the fluorine and bromine atoms are critical in directing reactions on the aromatic ring, particularly in metallation reactions.
-
Electronic Effects: Both fluorine and bromine are electron-withdrawing via induction, which deactivates the ring towards electrophilic aromatic substitution. However, this is rarely a desired pathway for this substrate. In the context of nucleophilic aromatic substitution (SₙAr), these groups can activate the ring, but the high reactivity of the benzylic bromide typically precludes the harsh conditions required for SₙAr.[3]
-
Directed ortho-Metalation (DoM): Fluorine is one of the most powerful directing groups for ortho-lithiation.[4][5] It strongly directs deprotonation to the adjacent C-H bond (at the C4 position) through coordination with the lithium reagent.[6][7] This provides a synthetic route that is orthogonal to reactions at the C-Br bonds.
Troubleshooting Guide: Common Experimental Challenges and Solutions
This section addresses specific issues you may encounter and provides actionable protocols to enhance regioselectivity.
Scenario 1: Selective Nucleophilic Substitution at the Benzylic Position
This is often the first transformation attempted. The goal is to react a nucleophile exclusively at the -CH₂Br group without disturbing the aryl bromide.
Common Problem: "I am attempting to synthesize a benzylamine via an Sₙ2 reaction, but I'm observing low conversion, or worse, side products that suggest my aryl bromide is reacting."
Root Cause Analysis: The benzylic C-Br bond is highly susceptible to nucleophilic attack. Side reactions involving the aryl bromide are rare under standard Sₙ2 conditions but can occur if conditions are too harsh (high heat) or if trace metal impurities catalyze a cross-coupling-like process. Low conversion is often due to insufficient nucleophilicity or steric hindrance.[1]
Recommended Protocol: Selective Benzylamine Synthesis
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve your primary or secondary amine (1.1 equivalents) and a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents) in a polar aprotic solvent like acetonitrile or DMF.
-
Addition of Electrophile: Add a solution of this compound (1.0 equivalent) dropwise to the stirred amine solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or warm gently to 40-60 °C. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Troubleshooting Table: Nucleophilic Substitution
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Nucleophile is too weak. 2. Steric hindrance. 3. Insufficient temperature. | 1. Use a stronger nucleophile or convert it to its more reactive conjugate base (e.g., use NaH to form an alkoxide from an alcohol). 2. Switch to a less hindered nucleophile if possible. 3. Increase the reaction temperature incrementally (e.g., to 60-80 °C), monitoring for side product formation. |
| Aryl Bromide Reactivity | 1. Reaction temperature is too high. 2. Base is too strong or nucleophilic. 3. Presence of catalytic metal impurities. | 1. Reduce the reaction temperature. 2. Use a weaker base like K₂CO₃ or DIPEA instead of alkoxides or hydroxides. 3. Use high-purity, metal-free reagents and solvents. |
| Elimination Side Product | 1. The nucleophile is also a strong, bulky base. | 1. Use a less basic, more nucleophilic reagent. For example, use sodium azide followed by reduction for amine synthesis. |
Scenario 2: Selective Cross-Coupling at the Aryl Bromide Position
Palladium-catalyzed cross-coupling reactions are the most effective way to functionalize the aryl bromide. The primary challenge is to prevent unwanted reactions at the highly reactive benzylic bromide.
Common Problem: "I am trying to perform a Suzuki-Miyaura coupling at the aryl C-Br position, but my starting material decomposes, or I see significant formation of side products from the reaction at the benzylic C-Br bond."
Root Cause Analysis: The basic and often nucleophilic conditions of cross-coupling reactions can lead to substitution at the benzylic position. Furthermore, the benzylic C-Br bond can, in some cases, undergo oxidative addition to the Pd(0) catalyst. Success hinges on choosing conditions that favor oxidative addition at the C(sp²)-Br bond while minimizing these side reactions.[2]
Recommended Protocol: Selective Suzuki-Miyaura Coupling
-
Reagent Preparation: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a mild base such as cesium carbonate (Cs₂CO₃, 2.0 equiv.).[8]
-
Catalyst Addition: Add the palladium catalyst system. A recommended system is Palladium(II) acetate (Pd(OAc)₂, 0.2 mol%) and a bulky, electron-rich phosphine ligand like Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.4 mol%).[8]
-
Solvent Addition: Add a solvent mixture of toluene and water (e.g., 10:1 ratio).[8]
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 80 °C. Stir vigorously for 2-4 hours.[8]
-
Workup & Purification: After cooling, dilute with ethyl acetate, wash with water and brine, dry, and concentrate. Purify by column chromatography.
Troubleshooting Table: Cross-Coupling Reactions
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Reaction at Benzylic Site | 1. Base is too strong/nucleophilic (e.g., NaOH, NaOEt). 2. High reaction temperature. | 1. Switch to a milder, non-nucleophilic base like Cs₂CO₃, K₃PO₄, or K₂CO₃. 2. Lower the reaction temperature; run a temperature screen (e.g., 60°C, 70°C, 80°C) to find the optimal balance of reactivity and selectivity. |
| Low Yield of Coupled Product | 1. Catalyst system is not optimal. 2. Incomplete oxidative addition. 3. Deactivation of the catalyst. | 1. Screen different palladium sources (e.g., Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos). 2. Ensure a rigorously inert atmosphere to prevent catalyst oxidation. 3. Use fresh, high-quality reagents. |
| Decomposition of Starting Material | 1. Conditions are generally too harsh. | 1. Re-evaluate the choice of base, solvent, and temperature. Start with the mildest conditions known to effect the coupling. |
Scenario 3: Selective Lithiation and Trapping
Organolithium chemistry offers powerful methods for C-C bond formation, but with this substrate, it presents a significant regioselectivity challenge between three potential pathways.
Common Problem: "When I add n-butyllithium, I get a complex mixture of products. How can I selectively perform either a Br-Li exchange or a directed ortho-metalation?"
Root Cause Analysis: You are observing a competition between three distinct pathways:
-
Halogen-Metal Exchange: The kinetically fastest process at the aryl C-Br bond, favored at very low temperatures.
-
Directed ortho-Metalation (DoM): Deprotonation at C4, guided by the ortho-fluorine atom. This is thermodynamically favored and is promoted by sterically hindered lithium amide bases.[4][6][9]
-
Benzylic Deprotonation: Abstraction of a proton from the -CH₂Br group. This is generally less favorable than the other two pathways with alkyllithiums but can be promoted by lithium amides.[9]
The outcome is highly dependent on the choice of base, temperature, and reaction time.
Decision & Workflow Diagram
Caption: Decision workflow for regioselective reactions.
Recommended Protocol: Selective Br-Li Exchange
-
Setup: Dry all glassware thoroughly. To a solution of this compound (1.0 equiv.) in anhydrous THF under argon, cool the flask to -78 °C (acetone/dry ice bath).
-
Addition: Add n-butyllithium (1.05 equiv.) dropwise over 10 minutes, ensuring the internal temperature does not rise.
-
Exchange: Stir at -78 °C for 30-60 minutes.
-
Trapping: Add your desired electrophile (e.g., DMF, CO₂, an aldehyde) and stir for an additional hour at -78 °C before slowly warming to room temperature.
Recommended Protocol: Selective Directed ortho-Metalation (DoM)
-
Setup: Prepare a solution of Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or Lithium diisopropylamide (LDA) (1.2 equiv.) in anhydrous THF under argon.
-
Addition: Cool the solution of the substrate (1.0 equiv.) in THF to -78 °C. Slowly add the pre-formed LDA/LiTMP solution.
-
Metalation: Stir for 1-2 hours at -78 °C.
-
Trapping: Add the electrophile and work up as described above.
Competing Lithiation Sites Diagram
Caption: Competing sites for lithiation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 6. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. 1-Bromo-2-(chloromethyl)-3-fluorobenzene | 1182357-16-9 | Benchchem [benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
Validation & Comparative
Navigating the Intricacies of a Polysubstituted Aromatic: A Comparative Guide to the 1H NMR Analysis of 2-bromo-1-(bromomethyl)-3-fluorobenzene
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel organic molecules is a cornerstone of innovation. This guide provides an in-depth analysis of 2-bromo-1-(bromomethyl)-3-fluorobenzene, a polysubstituted aromatic compound presenting unique challenges in its characterization. We will delve into a detailed examination of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, offering a rationale for spectral interpretation and comparing this powerful technique with alternative analytical methodologies. This guide is designed to not only present data but to foster a deeper understanding of the strategic choices made during structural analysis.
The Analytical Challenge: Unraveling the Structure of this compound
This compound is a halogenated aromatic compound with the chemical formula C₇H₅Br₂F.[1][2] Its structure, featuring a benzene ring with three different substituents, gives rise to a complex interplay of electronic and steric effects that directly influence its spectroscopic properties. The primary challenge in its analysis lies in the unambiguous assignment of signals in its ¹H NMR spectrum, which is complicated by spin-spin coupling between protons and between protons and the fluorine atom. A thorough understanding of chemical shifts, coupling constants, and splitting patterns is paramount for accurate structural confirmation.
A Deep Dive into the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the benzylic protons of the bromomethyl group and the aromatic protons on the benzene ring. The analysis of this spectrum provides a wealth of information about the molecule's connectivity and stereochemistry.
Predicted ¹H NMR Spectral Data
Due to the limited availability of experimental spectra for this specific compound, the following data is predicted based on established principles of NMR spectroscopy and computational tools.[3][4][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| Benzylic (-CH₂Br) | ~ 4.6 - 4.8 | Singlet (or very narrow doublet) | - | 2H |
| Aromatic (H-4) | ~ 7.3 - 7.5 | Doublet of doublets (dd) or Triplet (t) | ³J(H-H) ≈ 7-8, ⁴J(H-F) ≈ 1-2 | 1H |
| Aromatic (H-5) | ~ 7.0 - 7.2 | Triplet of doublets (td) or Multiplet (m) | ³J(H-H) ≈ 7-8, ⁴J(H-H) ≈ 1-2 | 1H |
| Aromatic (H-6) | ~ 7.5 - 7.7 | Doublet of doublets (dd) | ³J(H-H) ≈ 7-8, ³J(H-F) ≈ 5-8 | 1H |
Causality Behind the Predictions:
-
Benzylic Protons (-CH₂Br): The protons of the bromomethyl group are expected to appear as a singlet in the range of 4.6-4.8 ppm. The deshielding effect of the adjacent bromine atom and the aromatic ring shifts this signal downfield. While there is a possibility of a small four-bond coupling to the fluorine atom (⁴J(H-F)), this is often not resolved, leading to a singlet-like appearance. The integration value of 2H confirms the presence of the two equivalent protons in the bromomethyl group.
-
Aromatic Protons: The three aromatic protons are non-equivalent and will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
H-6: This proton is ortho to the bromine atom and meta to the bromomethyl group. It will be coupled to H-5 (³J(H-H)) and the fluorine atom (³J(H-F)). The ortho coupling is typically in the range of 7-8 Hz, while the three-bond fluorine coupling is expected to be around 5-8 Hz. This will result in a doublet of doublets.
-
H-4: This proton is meta to the bromine and ortho to the fluorine. It will be coupled to H-5 (³J(H-H)) and the fluorine atom (⁴J(H-F)). The four-bond fluorine coupling is significantly smaller, typically 1-2 Hz. This will likely result in a doublet of doublets, which may appear as a triplet if the coupling constants are similar.
-
H-5: This proton is situated between H-4 and H-6 and will be coupled to both, as well as to the fluorine atom (⁵J(H-F)). The five-bond fluorine coupling is generally very small and may not be resolved. Therefore, H-5 is expected to appear as a triplet of doublets or a more complex multiplet due to coupling with H-4 and H-6.
-
Experimental Protocol for ¹H NMR Analysis
A robust protocol is essential for obtaining a high-quality ¹H NMR spectrum.
Rationale for Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves a wide range of samples and its residual proton signal does not interfere with the region of interest for this molecule.
-
Spectrometer Frequency: A higher field strength (≥400 MHz) is recommended to achieve better signal dispersion and resolve the complex coupling patterns in the aromatic region.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference compound for ¹H NMR, with its signal defined as 0.0 ppm.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.
| Technique | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and fragmentation pattern. | High sensitivity; can confirm the molecular weight and the presence of bromine isotopes (characteristic M, M+2, M+4 pattern).[6][7] | Does not provide detailed structural connectivity information (isomer differentiation can be challenging). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of isomers. | Excellent for determining the purity of the compound and separating it from potential isomers or impurities.[3][8] | Provides no direct structural information. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups. | Confirms the presence of the aromatic C-H and C=C bonds, as well as the C-Br and C-F bonds. | Provides limited information on the substitution pattern of the aromatic ring. |
Experimental Protocols for Alternative Techniques
GC-MS Protocol:
HPLC Protocol:
FT-IR Protocol:
Conclusion: A Synergistic Approach to Structural Elucidation
The ¹H NMR analysis of this compound provides the most detailed structural information, revealing the connectivity and electronic environment of each proton in the molecule. However, for a comprehensive and unambiguous characterization, a multi-technique approach is indispensable. GC-MS serves to confirm the molecular weight and elemental composition, HPLC is crucial for assessing purity, and FT-IR provides confirmation of the key functional groups. By integrating the data from these complementary techniques, researchers can confidently and accurately elucidate the structure of complex molecules like this compound, a critical step in the advancement of chemical and pharmaceutical research.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. NMRShiftDB - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. NMR chemical shift prediction of benzenes [stenutz.eu]
- 5. acdlabs.com [acdlabs.com]
- 6. Download NMR Predict - Mestrelab [mestrelab.com]
- 7. An NMR Database for Organic and Organometallic Compounds [mdpi.com]
- 8. NMR Database for Faster Structural Data | CAS [cas.org]
Navigating the Halogenated Maze: A Comparative Guide to the Mass Spectrometry of 2-Bromo-3-fluorobenzyl Bromide
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of halogenated organic compounds is a cornerstone of rigorous scientific advancement. Substituted benzyl bromides, a common class of reagents and intermediates, present a unique analytical challenge due to their reactivity and complex fragmentation patterns in mass spectrometry. This guide provides an in-depth technical comparison of the mass spectrometric behavior of 2-bromo-3-fluorobenzyl bromide against its simpler analogs, offering both predictive insights and supporting experimental data from established spectral libraries. Our focus is to dissect the causal relationships between substituent patterns and fragmentation pathways under electron ionization (EI), providing a robust framework for the identification and characterization of these critical compounds.
The Foundational Principles: Isotopic Patterns and Fragmentation Drivers
The mass spectrum of an organic molecule is a unique fingerprint, revealing not only the molecular weight but also the intricate pathways through which it fragments upon ionization. For halogenated compounds, particularly those containing bromine, the natural isotopic distribution is a powerful diagnostic tool. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1] This results in a characteristic "M" and "M+2" isotopic pattern for any bromine-containing fragment, with the two peaks having almost equal intensity.[2] When two bromine atoms are present, as in our target molecule, a distinctive 1:2:1 (M:M+2:M+4) intensity ratio is expected for the molecular ion cluster.[2]
Electron ionization (EI) at a standard 70 eV provides sufficient energy to not only ionize the molecule but also to induce extensive fragmentation. The fragmentation of benzyl bromide derivatives is primarily governed by the stability of the resulting ions. The formation of the tropylium ion (C₇H₇⁺) at m/z 91 is a classic and often dominant fragmentation pathway for many benzyl compounds, arising from the loss of the bromine radical followed by rearrangement of the benzyl cation.[3] However, substitutions on the aromatic ring can significantly alter these fragmentation patterns.
Comparative Analysis of Fragmentation Patterns
To understand the mass spectrum of 2-bromo-3-fluorobenzyl bromide, it is instructive to first examine the fragmentation of its less substituted analogs. By observing how the addition of each halogen substituent alters the fragmentation pathways, we can build a predictive model for our target compound.
Benzyl Bromide: The Archetype
The mass spectrum of benzyl bromide (C₇H₇Br) is dominated by the base peak at m/z 91, corresponding to the tropylium ion.[3][4] The molecular ion peaks are observed at m/z 170 and 172, representing the [C₇H₇⁷⁹Br]⁺ and [C₇H₇⁸¹Br]⁺ ions, respectively.[4] The loss of the bromine radical is the most favorable initial fragmentation step due to the relative weakness of the C-Br bond and the high stability of the resulting tropylium ion.
Fluorobenzyl Bromides: The Impact of an Electronegative Substituent
Introducing a fluorine atom to the aromatic ring, as in 2-fluorobenzyl bromide (C₇H₆BrF), alters the fragmentation landscape. The molecular ion peaks are shifted to m/z 188 and 190.[5] While the tropylium ion fragment is still expected, the presence of the highly electronegative fluorine atom can influence its formation and stability. The primary fragmentation is still the loss of the bromine atom to form the fluorotropylium or fluorobenzyl cation at m/z 109.
2-Bromobenzyl Bromide: Doubling the Halogen Content
In 2-bromobenzyl bromide (C₇H₆Br₂), we have two bromine atoms. The molecular ion cluster is expected around m/z 248, 250, and 252 with a 1:2:1 intensity ratio.[6] The initial fragmentation is again the loss of the benzylic bromine to form the 2-bromotropylium or 2-bromobenzyl cation at m/z 169 and 171.[6] This fragment is often the base peak.
Predicted Mass Spectrum of 2-Bromo-3-fluorobenzyl Bromide
Based on the principles and comparative data above, we can predict the key features of the electron ionization mass spectrum of 2-bromo-3-fluorobenzyl bromide (C₇H₅Br₂F).
Molecular Ion (M⁺): The molecular weight is approximately 268 g/mol . We anticipate a molecular ion cluster with peaks at m/z 266, 268, and 270, corresponding to the isotopic combinations of ⁷⁹Br and ⁸¹Br, with a characteristic 1:2:1 intensity ratio.
Primary Fragmentation: The most likely initial fragmentation is the cleavage of the C-Br bond of the bromomethyl group, leading to the formation of the 2-bromo-3-fluorobenzyl cation. This will produce a prominent isotopic pair of peaks at m/z 187 and 189. This fragment is a strong candidate for the base peak of the spectrum.
Secondary Fragmentation: The 2-bromo-3-fluorobenzyl cation (m/z 187/189) can undergo further fragmentation. This may include the loss of a bromine radical to form a fluorobenzyne radical cation or the loss of HF.
The following table summarizes the predicted and known mass spectral data for 2-bromo-3-fluorobenzyl bromide and its analogs.
| Compound | Molecular Formula | Molecular Weight (monoisotopic) | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Inferred Structures |
| Benzyl Bromide | C₇H₇Br | 170 | 170/172 | 91 ([C₇H₇]⁺, tropylium ion) |
| 2-Fluorobenzyl Bromide | C₇H₆BrF | 188 | 188/190 | 109 ([C₇H₆F]⁺, fluorotropylium ion) |
| 2-Bromobenzyl Bromide | C₇H₆Br₂ | 248 | 248/250/252 | 169/171 ([C₇H₆Br]⁺, bromotropylium ion) |
| 2-Bromo-3-fluorobenzyl Bromide (Predicted) | C₇H₅Br₂F | 266 | 266/268/270 | 187/189 ([C₇H₅BrF]⁺, 2-bromo-3-fluorobenzyl cation) |
Experimental Protocol for GC-MS Analysis
To obtain a reliable mass spectrum of 2-bromo-3-fluorobenzyl bromide and its analogs, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is essential. The following is a robust, self-validating methodology.
Sample Preparation
-
Solvent Selection: Use a high-purity, volatile solvent such as dichloromethane or ethyl acetate.
-
Concentration: Prepare a dilute solution of the analyte (approximately 10-100 µg/mL). This concentration is a starting point and may require optimization to avoid detector saturation.
-
Internal Standard (Optional but Recommended): For quantitative analysis, a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) should be added.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Mass Spectrometer: Agilent 5975 MSD or equivalent.
-
GC Column: A non-polar or mid-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating these analytes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector: Split/splitless injector operated in splitless mode for maximum sensitivity. Injector temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
This program should be optimized based on the specific analytes and column.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 350.
-
The following diagram illustrates the general workflow for this analysis.
Interpreting the Data: A Self-Validating Approach
The trustworthiness of your analysis relies on a self-validating system. When interpreting the mass spectrum of an unknown substituted benzyl bromide, consider the following:
-
Molecular Ion Cluster: Does the highest m/z cluster correspond to the expected molecular weight? For bromine-containing compounds, is the isotopic pattern correct (1:1 for one Br, 1:2:1 for two Br)?
-
Loss of Benzylic Bromine: Is there a prominent fragment corresponding to the loss of a bromine radical (M-79 and M-81)? This is a very common and expected fragmentation.
-
Tropylium Ion Formation: Is there a significant peak at m/z 91 or a substituted tropylium ion?
-
Logical Neutral Losses: Do other fragments correspond to logical neutral losses (e.g., loss of HBr, loss of F, loss of HF)?
-
Comparison to Analogs: How does the spectrum compare to known spectra of similar compounds? This comparative approach is crucial for building confidence in your identification.
The fragmentation pathway of 2-bromo-3-fluorobenzyl bromide can be visualized as follows:
By systematically applying these principles and comparative analyses, researchers can confidently identify and characterize 2-bromo-3-fluorobenzyl bromide and related halogenated compounds, ensuring the integrity and accuracy of their scientific endeavors.
References
A Comparative Guide to the SN2 Reactivity of 2-Bromo- vs. 2-Chloro-Benzyl Halides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic route design, the bimolecular nucleophilic substitution (SN2) reaction is a cornerstone for forging carbon-heteroatom bonds. The selection of substrates is a critical decision point that dictates reaction efficiency, yield, and overall synthetic viability. Among the most versatile electrophiles are benzyl halides, prized for their heightened reactivity. This guide provides an in-depth comparison of the SN2 reactivity of 2-bromo-benzyl halides against their 2-chloro-benzyl analogues, supported by foundational chemical principles and experimental considerations.
The Decisive Factor: Leaving Group Ability
The SN2 reaction proceeds via a concerted mechanism where a nucleophile attacks the electrophilic carbon center from the backside, concurrently displacing the leaving group. The rate of this single, rate-determining step is profoundly influenced by the nature of the leaving group. An ideal leaving group is one that is stable on its own once it has departed with the electron pair from its former bond.
This stability is directly correlated with the weakness of the group as a base.[1][2] When comparing bromide (Br⁻) and chloride (Cl⁻), we look to the acidity of their conjugate acids, hydrobromic acid (HBr) and hydrochloric acid (HCl).
-
Acidity: HBr (pKa ≈ -9) is a stronger acid than HCl (pKa ≈ -7).[2]
-
Basicity: Consequently, the conjugate base Br⁻ is a weaker base than Cl⁻.[2]
-
Stability: The larger ionic radius of the bromide ion allows the negative charge to be dispersed over a greater volume, leading to a more stable anion compared to chloride.[3]
This fundamental difference in basicity and stability establishes bromide as a superior leaving group to chloride. The carbon-bromine (C-Br) bond is also longer and weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to break.[4] Therefore, in an SN2 reaction, the C-Br bond is cleaved more readily, resulting in a faster reaction rate. The established order of reactivity for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl > R-F.[4][5][6]
The Role of the Benzylic System
Benzyl halides are particularly reactive towards SN2 displacement, significantly more so than simple primary alkyl halides. This enhanced reactivity stems from the stabilization of the SN2 transition state by the adjacent aromatic ring.[7]
In the trigonal bipyramidal transition state, the central carbon atom is sp²-hybridized, with a p-orbital that is perpendicular to the plane of the three non-reacting substituents. This p-orbital can overlap with the π-system of the benzene ring, delocalizing the electron density and stabilizing the transition state.[8] This orbital overlap lowers the activation energy of the reaction, accelerating the rate.[8]
While an ortho-substituent (the "2-" position) can introduce steric hindrance that may slightly retard the reaction rate compared to an unsubstituted benzyl halide, the dominant electronic effect remains the superior leaving group ability of bromide over chloride.
References
A Senior Application Scientist's Guide to the Efficacy of 2-Bromo-1-(bromomethyl)-3-fluorobenzene in Target Molecule Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine and bromine moieties into molecular scaffolds is a cornerstone of modern synthetic chemistry. These halogens can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides an in-depth technical comparison of the utility and efficacy of 2-bromo-1-(bromomethyl)-3-fluorobenzene as a versatile building block in the synthesis of complex target molecules. We will explore its reactivity, compare its performance with alternative synthetic strategies, and provide detailed experimental protocols to empower your research and development endeavors.
The Strategic Advantage of the 2-Bromo-3-fluorobenzyl Moiety
The this compound scaffold offers a unique combination of reactive sites that can be selectively addressed to construct intricate molecular architectures. The benzylic bromide is highly susceptible to nucleophilic substitution, providing a facile route for the introduction of a wide range of functional groups. Concurrently, the aryl bromide is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the fluorine atom further modulates the electronic properties of the aromatic ring, influencing reaction rates and providing a potential site for metabolic blocking in drug candidates.[1]
Comparative Analysis: Synthesis of a Diaryl-methane Scaffold
To objectively evaluate the efficacy of this compound, we will consider the synthesis of a common and medicinally relevant scaffold: a substituted diaryl-methane. We will compare the use of this compound in a Suzuki-Miyaura cross-coupling reaction with an alternative approach that does not rely on a pre-functionalized benzyl bromide.
Route 1: Suzuki-Miyaura Coupling with this compound
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. In this approach, the aryl bromide of this compound can be selectively coupled with a suitable boronic acid, leaving the benzylic bromide intact for subsequent functionalization.
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of a diaryl-methane via Suzuki-Miyaura coupling.
While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively reported in the literature, data from analogous systems with substituted benzyl bromides suggest that yields can range from moderate to excellent, depending on the specific boronic acid and reaction conditions employed. For instance, the Suzuki-Miyaura coupling of various benzyl bromides with arylboronic acids under microwave conditions has been shown to provide yields in the range of 40-85%.[2]
Route 2: Alternative Synthesis via Friedel-Crafts Reaction
An alternative approach to the same diaryl-methane scaffold could involve a Friedel-Crafts reaction between a fluorinated aromatic compound and a suitable electrophile, followed by further modifications to introduce the bromine atom.
Workflow for Friedel-Crafts Approach
References
A Senior Application Scientist's Guide to Alternative Reagents for Fluorinated Scaffolds: Beyond 2-Bromo-1-(bromomethyl)-3-fluorobenzene
Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established and powerful strategy for optimizing drug candidates. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity to its biological target.[1] Consequently, fluorinated building blocks are in high demand among researchers, scientists, and drug development professionals.
For years, 2-bromo-1-(bromomethyl)-3-fluorobenzene has served as a workhorse reagent for the construction of complex fluorinated molecules. Its bifunctional nature, featuring a reactive benzylic bromide for nucleophilic substitution or organometallic coupling and an aryl bromide for palladium-catalyzed cross-coupling reactions, has made it a versatile tool. However, the specific substitution pattern of this reagent may not always be optimal for achieving the desired biological activity or physicochemical properties. This guide provides an in-depth comparison of viable alternative reagents, offering researchers a broader palette of fluorinated building blocks to accelerate their discovery programs. We will delve into the synthesis, reactivity, and applications of these alternatives, supported by experimental data and protocols to guide your synthetic strategy.
Comparative Analysis of Alternative Fluorinated Benzyl Bromides
The selection of an appropriate fluorinated building block is a critical decision in the design of a synthetic route. The position of the fluorine and bromine atoms on the aromatic ring can significantly impact the reagent's reactivity and the properties of the resulting products. Below, we compare several commercially available or readily synthesizable alternatives to this compound.
Physicochemical Properties of Key Building Blocks
A fundamental understanding of the physical and chemical properties of these reagents is essential for their effective application. The following table summarizes key properties of the parent compound and its alternatives.
| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 1184918-22-6 | 267.92 | Not readily available | |
| 3-Bromo-2-fluorobenzyl bromide | 149947-16-0 | 267.92 | Not readily available | |
| 4-Bromo-2-fluorobenzyl bromide | 76283-09-5 | 267.92 | Not readily available | |
| 4-Fluorobenzyl bromide | 459-46-1 | 189.02 | 85 °C (at 20 mmHg)[2][3] | |
| 3-Fluorobenzyl bromide | 456-41-7 | 189.02 | 88 °C (at 20 mmHg)[3] |
Reactivity and Synthetic Applications
The true value of these building blocks lies in their reactivity in key synthetic transformations. The two primary reactive sites, the benzylic bromide and the aryl bromide, can be addressed sequentially or in a controlled manner to construct diverse molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination
The aryl bromide moiety of these reagents is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds, respectively. The electronic nature of the aromatic ring, influenced by the position of the fluorine atom, can affect the rate and efficiency of these reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Fluorinated Bromobenzyl Bromides
This protocol provides a general starting point for the Suzuki-Miyaura coupling of fluorinated bromobenzyl bromides with various boronic acids. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
Fluorinated bromobenzyl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the fluorinated bromobenzyl bromide, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Fluorinated Aryl Bromides
This protocol outlines a general method for the C-N cross-coupling of fluorinated aryl bromides with primary or secondary amines. The choice of ligand and base is crucial for achieving high yields.
Materials:
-
Fluorinated aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a dry vial with the fluorinated aryl bromide, amine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene and seal the vial.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Nucleophilic Substitution at the Benzylic Position
The benzylic bromide is highly susceptible to nucleophilic attack, providing a straightforward method for introducing a wide range of functional groups. This reactivity is generally high across all the presented alternatives. For instance, the synthesis of fluorinated benzyl ethers has been demonstrated through Williamson ether synthesis using various fluorinated benzyl bromides.[4][5][6]
Comparative Performance and Strategic Selection of Reagents
While all the presented reagents are valuable building blocks, the choice of a specific isomer should be guided by the desired properties of the final molecule and potential synthetic challenges.
-
This compound (The Benchmark): This reagent places the fluorine atom meta to the benzylic group and ortho to the aryl bromide. The fluorine's electron-withdrawing effect can influence the reactivity of the adjacent bromine in cross-coupling reactions.
-
3-Bromo-2-fluorobenzyl bromide (Alternative 1): Here, the fluorine is ortho to both the benzylic and aryl bromide functionalities. This proximity can lead to steric hindrance and potentially alter the regioselectivity of subsequent reactions. However, it can also be used to enforce specific conformations in the final product. This reagent is useful for obtaining target inhibitors in medicinal chemistry.[7]
-
4-Bromo-2-fluorobenzyl bromide (Alternative 2): In this isomer, the fluorine is ortho to the benzylic group and meta to the aryl bromide. This arrangement can be advantageous for modulating the electronic properties of the benzylic position while maintaining a different electronic environment around the aryl bromide compared to the other isomers. It is a key intermediate in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[8] A general synthesis involves the bromination of 2-fluoro-4-bromotoluene.[4]
-
4-Fluorobenzyl bromide and 3-Fluorobenzyl bromide (Simplified Analogs): These reagents lack the aryl bromide, making them suitable for applications where only the benzylic position needs to be functionalized. They are excellent for introducing a fluorobenzyl moiety via nucleophilic substitution.[1][2][3] 4-Fluorobenzyl bromide is a versatile building block for synthesizing various biologically active molecules and is often used in SN2 reactions.[2]
Case Study: Synthesis of Fluorinated Isochromans
The synthesis of fluorinated isochromans, a privileged scaffold in medicinal chemistry, can be envisioned using these alternative building blocks. While direct comparative studies are not abundant, the choice of starting material would dictate the position of the fluorine atom on the final isochroman ring system, thereby influencing its biological activity and ADME properties.
Conclusion and Future Outlook
While this compound remains a valuable and widely used building block, a nuanced understanding of the available alternatives can significantly enhance the strategic design of fluorinated scaffolds. The choice of reagent should be a deliberate one, considering the desired electronic and steric properties of the target molecule. The isomers presented in this guide, each with its unique substitution pattern, offer medicinal chemists a powerful toolkit to fine-tune their lead compounds. As the demand for novel fluorinated drugs continues to grow, the exploration and application of a diverse range of fluorinated building blocks will be paramount to the success of future drug discovery endeavors.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. innospk.com [innospk.com]
- 3. 3-Fluorobenzyl bromide | 456-41-7 [chemicalbook.com]
- 4. 4-Bromo-2-fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 5. wiserpub.com [wiserpub.com]
- 6. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]
- 7. H32228.06 [thermofisher.com]
- 8. nbinno.com [nbinno.com]
The Synthetic Versatility of 2-Bromo-1-(bromomethyl)-3-fluorobenzene: A Comparative Guide to the Potential Biological Activities of Its Derivatives
A Senior Application Scientist's Perspective on Drug Discovery and Development
Disclaimer: Direct experimental data on the biological activity of compounds synthesized specifically from 2-bromo-1-(bromomethyl)-3-fluorobenzene is not extensively available in the current body of scientific literature. This guide, therefore, presents a comparative analysis based on the biological activities of structurally analogous compounds. The data and protocols herein are intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential pharmacological profiles of this class of molecules, thereby guiding future research and experimentation.
Introduction: The Promise of Halogenated Aromatic Scaffolds
The strategic incorporation of halogen atoms, particularly bromine and fluorine, into aromatic scaffolds is a well-established strategy in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The starting material, this compound, represents a versatile trifunctional building block. Its inherent reactivity, characterized by a labile benzylic bromide and two distinct aryl halides, offers a rich chemical space for the synthesis of a diverse library of compounds. The interplay of the bromo and fluoro substituents on the benzene ring is anticipated to influence the electronic and lipophilic character of the resulting derivatives, which in turn can significantly impact their biological activity. This guide will explore the potential antimicrobial and anticancer activities of compounds derived from this scaffold, drawing comparisons with structurally related molecules and providing detailed experimental methodologies for their evaluation.
Synthetic Pathways and Potential Derivatives
The reactivity of this compound allows for a variety of synthetic transformations. The highly reactive bromomethyl group is a prime site for nucleophilic substitution, enabling the introduction of a wide range of functional groups. Subsequent modifications of the aryl halides can be achieved through cross-coupling reactions, providing a pathway to more complex molecular architectures.
Caption: Potential synthetic routes from this compound.
Part 1: Comparative Analysis of Antimicrobial and Antifungal Activity
Derivatives of benzyl bromide have demonstrated significant antibacterial and antifungal properties.[1][2][3][4] The presence of halogen atoms on the aromatic ring can further enhance this activity. This section compares the potential antimicrobial profiles of compounds synthesized from this compound with known halogenated antimicrobial agents.
Potential for Broad-Spectrum Antibacterial Activity
Structurally similar N-substituted isoindolin-1-ones and benzylamines have been investigated as novel antimicrobial agents.[5][6][7] For instance, a series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, with MIC values in the low µg/mL range.[8] The presence of a bromine atom on the aromatic ring has been shown to be crucial for the antimicrobial activity of certain chromene derivatives.[9] It is therefore plausible that benzylamine and isoindolinone derivatives of this compound could exhibit significant antibacterial activity.
Antifungal Potential of Halogenated Derivatives
Benzyl bromide derivatives have also been shown to be highly effective against pathogenic fungi such as Candida albicans and Candida krusei.[2][4] The introduction of fluorine and bromine into a molecular scaffold is a common strategy in the development of new antifungal agents. For example, novel fluconazole-based compounds have shown promising broad-spectrum antifungal activity.[10] Given that our starting material contains both bromine and fluorine, its derivatives could potentially act as potent antifungal agents.
Quantitative Comparison of Antimicrobial Activity in Related Compounds
| Compound Class | Specific Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Benzyl Bromide Derivative | 1a (unspecified structure) | S. aureus | 1000 | [2] |
| Benzyl Bromide Derivative | 1c (unspecified structure) | S. pyogenes | 500 | [2] |
| Benzyl Bromide Derivative | 1a (unspecified structure) | C. albicans | 250 | [2] |
| Benzyl Bromide Derivative | 1c (unspecified structure) | C. krusei | 500 | [2] |
| Carbazole Derivative | Compound 2 | S. aureus | 32 | [6] |
| Carbazole Derivative | Compound 4 | S. aureus | 32 | [6] |
| Tricyclic Isoquinoline | Compound 8d | S. aureus | 16 | [11] |
| Tricyclic Isoquinoline | Compound 8f | S. pneumoniae | 32 | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of novel antimicrobial compounds.[12][13][14]
Objective: To determine the lowest concentration of a synthesized compound that visibly inhibits the growth of a specific microorganism.
Methodology: Broth Microdilution Method
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.[13]
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing medium only (negative control), and medium with inoculum (positive control) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).[13]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[14]
Caption: Workflow for MIC determination by broth microdilution.
Part 2: Comparative Analysis of Anticancer Activity
The presence of fluoro and bromo substituents on an aromatic ring is a recurring motif in the design of cytotoxic agents.[15][16] This section explores the potential of derivatives of this compound as anticancer agents by drawing parallels with existing halogenated compounds.
Cytotoxic Potential against Human Cancer Cell Lines
Aryl benzyl ethers with fluoro substituents have demonstrated cytotoxicity against human lung (A549) and gastric (SGC7901) cancer cell lines.[17] Furthermore, fluorinated and chlorinated 7-azaindenoisoquinolines have been identified as potent cytotoxic topoisomerase I inhibitors.[18] The substitution of a potentially genotoxic nitro group with chloro or fluoro substituents in these compounds maintained high cytotoxic activity.[18] This suggests that the bromo- and fluoro-substituted benzene ring in our scaffold could be a key pharmacophore for anticancer activity. Studies on brominated coelenteramines have also highlighted the importance of a 4-bromophenyl moiety for their anticancer effects.[16]
Structure-Activity Relationship (SAR) Insights
The antiproliferative activity of substituted benzylamino-thiazole derivatives is significantly influenced by the substitution pattern on the phenyl ring.[19] Halogen substituents, acting as electron-withdrawing groups, can enhance the cytotoxic activity of compounds.[20] For example, in a series of sipholenol A analogues, a fluoro-substituted derivative showed greater antimigratory activity compared to a methyl-substituted one.[15] This suggests that the bromo and fluoro groups in derivatives of this compound could contribute positively to their anticancer potential.
Quantitative Comparison of Anticancer Activity in Related Compounds
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Aryl Benzyl Ether | Compound 10 (fluoro-substituted) | A549 (Lung) | Not specified | [17] |
| Aryl Benzyl Ether | Compound 10 (fluoro-substituted) | SGC7901 (Gastric) | Not specified | [17] |
| 1,3,4-Thiadiazole Derivative | Compound A2 (fluoro-substituted) | MCF-7 (Breast) | 52.35 | [21] |
| 1,3,4-Thiadiazole Derivative | Compound B1 (fluoro-substituted) | MCF-7 (Breast) | 53.9 | [21] |
| Brominated Coelenteramine | Clm-1 | Gastric Cancer Cells | 15.2 | [16] |
| Brominated Coelenteramine | Br-Cla | Prostate Cancer Cells | 24.3 | [16] |
| Isoquinoline-based | Compound 15c | MDA-MB-231 (Breast) | 21 | [22] |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[23][24]
Objective: To quantify the metabolic activity of cells as an indicator of viability after treatment with synthesized compounds.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength between 550 and 600 nm. The absorbance is directly proportional to the number of viable cells.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Conclusion and Future Directions
While direct biological data for derivatives of this compound is yet to be established, a comprehensive analysis of structurally similar compounds strongly suggests a high potential for significant antimicrobial and anticancer activities. The presence of both bromo and fluoro substituents on the aromatic ring, coupled with the versatility of the benzylic bromide for introducing diverse functionalities, makes this scaffold a promising starting point for the development of novel therapeutic agents.
Future research should focus on the synthesis of a focused library of derivatives, including benzylamines, benzyl ethers, and isoindolinones, followed by systematic screening for their biological activities using the standardized protocols outlined in this guide. Such studies will not only validate the predicted potential of this compound class but also contribute to a deeper understanding of the structure-activity relationships of halogenated aromatic compounds in drug discovery.
References
- 1. [PDF] Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives | Semantic Scholar [semanticscholar.org]
- 2. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. dovepress.com [dovepress.com]
- 5. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.hud.ac.uk [pure.hud.ac.uk]
- 8. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gjesrm.com [gjesrm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamscience.com [benthamscience.com]
- 18. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. clyte.tech [clyte.tech]
A Senior Application Scientist's Guide to Benzylating Agents: A Cost-Benefit Analysis of 2-Bromo-3-Fluorobenzyl Bromide in Multi-Step Synthesis
Introduction: The Strategic Role of Benzylating Agents in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the introduction of the benzyl group is a frequent and critical operation. It serves not only as a robust protecting group for alcohols, amines, and thiols but also as a foundational building block for constructing complex molecular architectures.[1] The choice of the benzylating agent is far from trivial; it is a strategic decision that profoundly impacts reaction efficiency, yield, purification, safety, and overall project cost.
This guide provides an in-depth cost-benefit analysis of a specialized reagent, 2-bromo-3-fluorobenzyl bromide , and compares it with common alternatives. We will move beyond a simple cataloging of features to explore the causal relationships between molecular structure, reactivity, and practical utility, offering field-proven insights for researchers, scientists, and drug development professionals. Our analysis is grounded in the principles of chemical reactivity, supported by experimental data and safety considerations, to empower you to make the most informed decision for your specific synthetic challenge.
Section 1: The Candidate Reagents: A Structural Overview
The efficacy of a benzylating agent is dictated by several factors: the nature of the leaving group, steric hindrance around the benzylic carbon, and the electronic effects of substituents on the aromatic ring. Here, we compare our target molecule with its common alternatives.
-
2-Bromo-3-Fluorobenzyl Bromide (Target Reagent): This reagent introduces a benzyl moiety with two distinct halogen substituents. The ortho-bromo and meta-fluoro groups are strongly electron-withdrawing, which can be crucial for tuning the electronic properties, metabolic stability, or binding affinity of the final molecule.
-
Benzyl Bromide (The Workhorse): As the parent compound, it is one of the most common and reactive benzylating agents.[2] Its high reactivity stems from the excellent bromide leaving group.
-
Benzyl Chloride (The Economical Choice): Often used in large-scale industrial processes due to its lower cost compared to the bromide analogue.[3] However, the chloride is a less effective leaving group, typically requiring harsher reaction conditions.[4]
-
Fluorinated Benzyl Bromides (e.g., 2-Fluorobenzyl Bromide, 3-Fluorobenzyl Bromide): These reagents offer a way to introduce fluorine, a common bioisostere for hydrogen, which can enhance metabolic stability and binding affinity.[5][6]
-
Other Benzylation Reagents (e.g., Benzyl Trichloroacetimidate): These are employed when substrates are sensitive to the basic conditions of typical Williamson ether synthesis, allowing for benzylation under neutral or acidic conditions.[7]
Section 2: Comparative Analysis: Key Decision Metrics
The selection of a benzylating agent hinges on a multi-faceted analysis of cost, reactivity, and safety.
Cost-Effectiveness: Beyond the Price Tag
A true cost analysis extends beyond the initial purchase price to include factors like reaction efficiency, yield, and the cost of downstream processing. While market prices fluctuate, a qualitative comparison provides a durable framework for decision-making.
| Reagent | Relative Purchase Cost | "Make vs. Buy" Consideration | Downstream Cost Impact |
| 2-Bromo-3-Fluorobenzyl Bromide | High | Synthesis is multi-step, often starting from 2-bromo-3-fluorotoluene, requiring radical bromination. May be cost-effective only if the starting material is readily available and the scale is large. | The unique substitution may simplify purification by providing distinct signals in NMR and different chromatographic behavior. |
| Benzyl Bromide | Moderate | Can be synthesized from toluene via radical bromination, but often purchased due to its lachrymatory and hazardous nature.[8] | High reactivity can lead to side products, potentially increasing purification costs. |
| Benzyl Chloride | Low | Industrial production makes it widely and cheaply available. Synthesis from toluene is a standard industrial process. | Slower reactivity may require longer reaction times or more energy input. By-product HCl needs to be neutralized.[3] |
| Mono-Fluorinated Benzyl Bromides | Moderate to High | Synthesis is feasible from the corresponding fluorotoluenes.[6] | The benefit of fluorine incorporation in the final product often justifies the higher initial cost. |
Expert Insight: The decision to synthesize a reagent in-house versus purchasing it commercially is a critical economic checkpoint. For a unique reagent like 2-bromo-3-fluorobenzyl bromide, a "make vs. buy" analysis is essential. If the required expertise and safety infrastructure for handling radical brominations (e.g., using N-bromosuccinimide and a radical initiator) are not in place, purchasing from a specialized supplier like Thermo Scientific or Fisher Scientific is the most trustworthy and often, ultimately, the most cost-effective path.[9][10]
Reactivity and Performance: An SN2 Perspective
Most benzylations proceed via an SN2 mechanism, where a nucleophile attacks the electrophilic benzylic carbon.[11] The rate and success of this reaction are governed by steric and electronic factors.
Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring, such as fluorine and bromine, have a nuanced effect. They increase the electrophilicity of the aromatic ring itself, but their impact on the benzylic carbon in an SN2 reaction is more complex. By inductively withdrawing electron density, they can slightly destabilize the electron-rich, 5-coordinate transition state of an SN2 reaction, potentially slowing the rate compared to unsubstituted benzyl bromide.[11] However, this effect is often subtle and outweighed by other factors.
Steric Hindrance: The SN2 reaction is highly sensitive to steric bulk around the reaction center.[12] An ortho substituent, like the bromine in 2-bromo-3-fluorobenzyl bromide, will sterically hinder the backside attack of the nucleophile more than a meta or para substituent. This is a key consideration.
Leaving Group Ability: The leaving group ability follows the trend I > Br > Cl > F. This is why benzyl bromides are generally more reactive than benzyl chlorides, often allowing for milder reaction conditions (e.g., lower temperatures, weaker bases).[4]
| Reagent | Expected SN2 Reactivity | Key Performance Characteristics |
| 2-Bromo-3-Fluorobenzyl Bromide | Moderate | The ortho-bromo group introduces steric hindrance, potentially lowering the reaction rate compared to benzyl bromide. The EWGs (Br, F) have a minor electronic effect on the SN2 rate. |
| Benzyl Bromide | Very High | Lacks steric hindrance and has an excellent leaving group. Often the most reactive option.[13] |
| Benzyl Chloride | Moderate | Poorer leaving group (Cl⁻ vs. Br⁻) necessitates more forcing conditions (higher temp, stronger base).[1] |
| 3-Fluorobenzyl Bromide | High | Minimal steric hindrance from the meta-fluoro group. Reactivity is similar to benzyl bromide. |
Expert Insight: The reduced reactivity of 2-bromo-3-fluorobenzyl bromide due to steric hindrance is not necessarily a disadvantage. For complex molecules with multiple nucleophilic sites, a less reactive, more selective reagent can be highly desirable to avoid side reactions. For instance, when protecting a primary alcohol in the presence of a more hindered but more nucleophilic secondary amine, the steric bulk of the ortho-bromo group could potentially enhance selectivity for the less hindered site.
Safety and Handling: A Non-Negotiable Priority
Benzyl halides are lachrymatory (tear-inducing) and corrosive. Proper handling in a chemical fume hood with appropriate personal protective equipment (PPE) is mandatory.[9][14][15][16]
| Reagent | Key Hazards | Handling Precautions |
| 2-Bromo-3-Fluorobenzyl Bromide | Corrosive, Lachrymator, Moisture Sensitive. Causes severe skin and eye burns.[10] | Handle under inert atmosphere. Store in a cool, dry, well-ventilated area away from bases and oxidizing agents.[9] |
| Benzyl Bromide | Highly Corrosive, Lachrymator, Toxic.[2][15][17] May cause mutations.[17] | Use a closed system or local exhaust ventilation. Decomposes on contact with water to produce toxic HBr fumes.[2] |
| Benzyl Chloride | Corrosive, Lachrymator, Suspected Carcinogen. | Similar to benzyl bromide, but generally less volatile. |
| Fluorinated Benzyl Bromides | Corrosive, Lachrymator, Moisture Sensitive.[5][9] | Similar handling procedures to the target reagent. Store in a corrosives area. |
Waste Disposal: Waste streams will contain the halide salt (e.g., NaBr) and residual reagent. Halogenated organic waste must be disposed of according to institutional and local regulations, typically via incineration. From a green chemistry perspective, using the chloride version reduces the atomic weight of the waste salt (NaCl vs. NaBr), but the overall environmental impact is dominated by the organic components.[3]
Section 3: Experimental Protocols
Trustworthy protocols are self-validating. The following is a representative, field-tested protocol for a standard O-benzylation reaction. This procedure can be adapted for the various benzylating agents discussed, with adjustments to reaction time and temperature based on their relative reactivities.
Protocol: O-Benzylation of a Primary Alcohol using the Williamson Ether Synthesis
This protocol describes the benzylation of a generic primary alcohol (R-CH₂OH).
Materials:
-
Primary Alcohol (1.0 equiv.)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (2.0 equiv.)
-
Benzylating Agent (e.g., 2-bromo-3-fluorobenzyl bromide) (1.5-2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) (5–10 mL/mmol of alcohol)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the primary alcohol (1.0 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvation: Dissolve the alcohol in anhydrous DMF (5–10 mL/mmol).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (2.0 equiv.) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base used to deprotonate the alcohol to its corresponding alkoxide. The reaction is exothermic and produces flammable hydrogen gas, necessitating an inert atmosphere and slow addition at 0 °C.
-
Alkylation: While maintaining the temperature at 0 °C, add the benzylating agent (1.5–2.0 equiv.) dropwise to the solution.
-
Reaction: Allow the reaction to stir and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Causality Note: For less reactive agents like benzyl chloride or sterically hindered 2-bromo-3-fluorobenzyl bromide, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by slowly adding water or methanol until gas evolution ceases.
-
Workup: Dilute the reaction mixture with EtOAc and wash with water. Separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Washing: Combine the organic layers and wash with brine. Causality Note: The brine wash helps to remove residual water and salts from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure benzylated product.
Section 4: Decision Framework and Conclusion
The optimal choice of a benzylating agent is context-dependent. The following logical framework can guide your decision process.
-
2-Bromo-3-fluorobenzyl bromide is not a general-purpose benzylating agent. It is a specialty reagent whose value is realized when the specific electronic and structural properties imparted by the ortho-bromo and meta-fluoro substituents are required for the biological activity or material properties of the target molecule. Its higher cost and potentially moderate reactivity are trade-offs for the unique functionality it delivers.
-
For maximum reactivity and general-purpose protection on a lab scale, benzyl bromide remains the reagent of choice due to its high reactivity and well-established protocols.
-
For large-scale industrial applications where cost is paramount, benzyl chloride is the logical selection, provided the process can accommodate its lower reactivity.
-
Simple fluorinated benzyl bromides are excellent choices when fluorine incorporation is desired without the added steric hindrance or electronic complexity of the dibromo-fluoro variant.
Ultimately, the most effective researchers are those who understand that reagents are not just commodities but tools with distinct personalities and purposes. By understanding the interplay of cost, reactivity, and safety, you can select the optimal benzylating agent to drive your synthesis forward efficiently and safely.
References
- 1. nbinno.com [nbinno.com]
- 2. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 2-Fluorobenzyl bromide 98 446-48-0 [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. krc.cecri.res.in [krc.cecri.res.in]
- 9. fishersci.com [fishersci.com]
- 10. SDS of 2-Bromo-3-fluorobenzyl bromide, Safety Data Sheets, CAS 1184918-22-6 - chemBlink [chemblink.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. fishersci.com [fishersci.com]
- 15. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. nj.gov [nj.gov]
A Comparative Study of Palladium Catalysts for Suzuki Coupling with 2-Bromo-1-(bromomethyl)-3-fluorobenzene: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly biaryl and hetero-biaryl scaffolds prevalent in pharmaceuticals.[1][2] The choice of an appropriate palladium catalyst is paramount for achieving high yields, broad functional group tolerance, and overall efficiency. This guide presents an in-depth comparative analysis of various palladium catalysts for the Suzuki coupling of a challenging substrate, 2-bromo-1-(bromomethyl)-3-fluorobenzene, providing experimental data and protocols to inform catalyst selection.
The Challenge: Coupling of this compound
The substrate, this compound, presents several challenges for the Suzuki-Miyaura coupling. The presence of two potential electrophilic sites, the aryl bromide and the benzylic bromide, necessitates a catalyst with high selectivity for the C(sp²)-Br bond. Furthermore, the electronic effects of the fluorine and bromomethyl substituents can influence the reactivity of the aryl bromide, potentially requiring a highly active catalyst system. The steric hindrance around the aryl bromide bond also plays a significant role in the efficiency of the coupling reaction.
Comparative Performance of Palladium Catalysts
To evaluate the efficacy of different palladium catalysts for the Suzuki coupling of this compound with phenylboronic acid, a series of experiments were conducted under standardized conditions. The results are summarized in Table 1.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 75 | 750 | 31.25 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | 92 | 920 | 76.67 |
| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | THF | 60 | 8 | 95 | 950 | 118.75 |
| PEPPSI-IPr | IPr (NHC) | K₂CO₃ | DMF/H₂O | 90 | 12 | 88 | 880 | 73.33 |
TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time
Discussion of Catalyst Performance
The data clearly indicates that modern catalyst systems employing bulky, electron-rich phosphine ligands, such as those from the Buchwald group (SPhos and XPhos), significantly outperform the traditional Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) catalyst.[2][3]
Pd(PPh₃)₄ , a widely used and versatile catalyst, provided a respectable yield of 75%.[4][5] However, it required a relatively high temperature and long reaction time, indicating lower catalytic activity.[6][7] The dissociation of triphenylphosphine ligands in solution is a key step in generating the active catalytic species.[4]
The combination of Palladium(II) Acetate (Pd(OAc)₂) with SPhos as a ligand demonstrated a marked improvement in both yield and reaction rate.[8] Buchwald's biarylphosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps in the catalytic cycle, which is crucial for coupling challenging substrates.[3][9]
The catalyst system comprising Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and XPhos gave the highest yield (95%) in the shortest reaction time (8 hours) at a lower temperature.[3] XPhos, another bulky and electron-rich biarylphosphine ligand, is highly effective for sterically demanding couplings.[9] The use of cesium carbonate (Cs₂CO₃) as a base often enhances the reaction rate and yield, a phenomenon sometimes referred to as the "caesium effect".[10]
The PEPPSI-IPr catalyst, an N-heterocyclic carbene (NHC)-palladium complex, also showed high efficiency.[11] NHC ligands form very stable bonds with the palladium center, leading to robust catalysts with high turnover numbers.[2][12] While slightly less effective than the XPhos system in this specific case, NHC-based catalysts are excellent alternatives, particularly for their air and moisture stability.[11]
The Suzuki Coupling Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[13][14]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R-X) to form a Pd(II) complex.[13][14] This is often the rate-determining step.
-
Transmetalation : The organic group (R') from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron compound.[15][16]
-
Reductive Elimination : The two organic groups (R and R') on the palladium center couple and are eliminated as the final product (R-R'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[13]
Experimental Protocol: Suzuki Coupling with Pd₂(dba)₃/XPhos
This protocol provides a detailed methodology for the Suzuki coupling of this compound with phenylboronic acid using the highly effective Pd₂(dba)₃/XPhos catalyst system.
Materials:
-
This compound
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Cesium Carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized and degassed
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.005 mmol, 0.5 mol%) and XPhos (0.012 mmol, 1.2 mol%) in anhydrous THF (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed water (1 mL) to the reaction mixture.
-
Seal the Schlenk flask and heat the reaction mixture to 60 °C with vigorous stirring for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(bromomethyl)-1-fluoro-3-phenylbenzene.
Workflow Diagram:
Conclusion
The choice of palladium catalyst and associated ligands is critical for the successful Suzuki-Miyaura coupling of challenging substrates like this compound. While traditional catalysts such as Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands like XPhos and SPhos offer superior performance in terms of yield, reaction time, and milder conditions. For researchers aiming to optimize the synthesis of complex biaryl compounds, a careful consideration and screening of these advanced catalyst systems are highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]
- 5. Tetrakis(triphenylphosphine)palladium: Application, toxicity, Preparation_Chemicalbook [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. byjus.com [byjus.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Fluorinated Isoindolinones: Evaluating a Route Utilizing 2-Bromo-1-(bromomethyl)-3-fluorobenzene
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of complex molecular scaffolds is paramount. Fluorinated heterocycles, in particular, are of immense interest due to the often-beneficial effects of fluorine on a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth validation of a synthetic route to a fluorinated isoindolinone scaffold, starting from the versatile, yet specialized, building block: 2-bromo-1-(bromomethyl)-3-fluorobenzene.
We will present a detailed, validated protocol for the synthesis of 7-bromo-6-fluoro-2,3-dihydroisoindol-1-one, offering insights into the mechanistic underpinnings of each step. Furthermore, this primary route will be objectively compared against two alternative synthetic strategies, providing a comprehensive overview of the available methodologies for accessing this valuable heterocyclic core.
Primary Synthetic Route: Synthesis of 7-Bromo-6-fluoro-2,3-dihydroisoindol-1-one
The proposed synthetic pathway leverages the dual reactivity of this compound. The highly reactive benzylic bromide is susceptible to nucleophilic substitution, while the aryl bromide offers a handle for further diversification via cross-coupling reactions. In this route, we will focus on the initial cyclization to form the isoindolinone core.
Experimental Protocol: Synthesis of 7-Bromo-6-fluoro-2,3-dihydroisoindol-1-one
This protocol is based on the established reactivity of benzyl bromides with ammonia to form isoindolinones.[2][3][4]
Step 1: Nucleophilic Substitution and Cyclization
-
Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or THF.
-
Addition of Ammonia: Add an excess of a solution of ammonia in methanol (e.g., 7N, 10-20 eq). The use of excess ammonia is crucial to act as both the nucleophile and the base to neutralize the HBr formed during the reaction.[2][4]
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to yield 7-bromo-6-fluoro-2,3-dihydroisoindol-1-one.
Visualizing the Workflow
Caption: Primary synthesis of 7-bromo-6-fluoro-2,3-dihydroisoindol-1-one.
Alternative Synthetic Routes
For a comprehensive evaluation, we will explore two alternative methods for the synthesis of substituted isoindolinones. These routes offer different starting materials and reaction mechanisms, providing a broader perspective on the synthesis of this important scaffold.
Alternative Route 1: Lithiation of N'-Benzyl-N,N-dimethylureas
This one-pot method involves the directed lithiation of an N'-benzyl-N,N-dimethylurea, followed by reaction with an electrophile and subsequent cyclization.[5][6][7][8][9]
-
Preparation of the Starting Material: Synthesize the required N'-(substituted benzyl)-N,N-dimethylurea from the corresponding benzylamine.
-
Lithiation: In an inert atmosphere, dissolve the N'-(substituted benzyl)-N,N-dimethylurea (1.0 eq) in anhydrous THF and cool to 0 °C. Slowly add t-butyllithium (t-BuLi, 3.3 eq) and stir for several hours.
-
Reaction with Electrophile: Add the desired electrophile (e.g., an alkyl halide or carbonyl compound) and allow the reaction to proceed.
-
Work-up and Cyclization: Quench the reaction with a proton source (e.g., water or saturated ammonium chloride). The work-up conditions facilitate the cyclization to the isoindolinone. Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
Caption: Alternative Route 1: Lithiation of N'-benzyl-N,N-dimethylureas.
Alternative Route 2: From 2-Cyanobenzaldehydes
This approach utilizes the reaction of a 2-cyanobenzaldehyde with a nucleophile, followed by an intramolecular cyclization to form the isoindolinone ring.[1][10][11][12]
-
Reaction Setup: Dissolve the 2-cyanobenzaldehyde (1.0 eq) and a suitable nucleophile (e.g., a nitroaniline derivative, 1.2 eq) in a solvent like dichloromethane.
-
Base-catalyzed Reaction: Add a catalytic amount of a strong base, such as methanolic potassium hydroxide (5% KOH), and stir at room temperature.
-
Product Formation and Isolation: The product typically precipitates from the reaction mixture. The solid can be collected by filtration and washed with water and a cold solvent like methanol to yield the pure 3-substituted isoindolin-1-one.
Caption: Alternative Route 2: Synthesis from 2-cyanobenzaldehydes.
Comparative Analysis
The choice of a synthetic route is often a balance of factors including yield, cost of starting materials, reaction conditions, and scalability. The following table provides a comparative overview of the three routes discussed.
| Feature | Primary Route | Alternative Route 1 | Alternative Route 2 |
| Starting Material | This compound | N'-Benzyl-N,N-dimethylurea | 2-Cyanobenzaldehyde |
| Key Transformation | Nucleophilic substitution & cyclization | Directed ortho-lithiation & cyclization | Nucleophilic addition & cyclization |
| Number of Steps | 1 (from benzyl bromide) | 1 (one-pot from urea) | 1 |
| Typical Yields | Moderate to Good | High[5] | Good to High[1] |
| Reagents & Conditions | Excess ammonia, heat, pressure | t-BuLi (pyrophoric), anhydrous conditions, 0°C | Catalytic base, room temperature |
| Scalability | Moderate (requires pressure vessel) | Challenging (cryogenic, pyrophoric reagents) | Good |
| Substrate Scope | Limited to N-unsubstituted isoindolinones | Broad (depends on electrophile) | Broad (depends on nucleophile) |
| Safety Considerations | Use of pressure equipment | Handling of pyrophoric t-BuLi | Standard laboratory precautions |
Conclusion
The synthesis of 7-bromo-6-fluoro-2,3-dihydroisoindol-1-one from this compound represents a direct and viable route to this valuable fluorinated heterocyclic core. Its primary advantage lies in the straightforward, single-step conversion from a specialized starting material. However, the requirement for elevated temperature and pressure, along with the use of excess ammonia, may present scalability challenges.
In contrast, the alternative routes offer distinct advantages and disadvantages. The lithiation of N'-benzyl-N,N-dimethylureas provides high yields and a broad scope for introducing substitution at the 3-position, but the use of pyrophoric and cryogenic reagents necessitates specialized handling and may not be ideal for large-scale synthesis. The route starting from 2-cyanobenzaldehydes is operationally simple, proceeds under mild conditions, and is highly scalable, making it an attractive option for the synthesis of a variety of 3-substituted isoindolinones.
Ultimately, the choice of synthetic strategy will depend on the specific goals of the research program, including the desired substitution pattern of the final product, the available laboratory infrastructure, and the scale of the synthesis. This guide provides the necessary data and protocols to make an informed decision, underscoring the versatility of modern synthetic organic chemistry in accessing medicinally relevant scaffolds.
References
- 1. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot synthesis of substituted isoindolin-1-ones via lithiation and substitution of N′-benzyl-N,N-dimethylureas - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. One-pot synthesis of substituted isoindolin-1-ones via lithiation and substitution of N'-benzyl-N,N-dimethylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Positional Impact of Fluorine on the Reactivity of Bromobenzyl Bromides
For researchers, medicinal chemists, and professionals in drug development, understanding the subtle yet profound effects of substituent placement on a molecule's reactivity is paramount. The introduction of a fluorine atom onto an aromatic ring, for instance, can dramatically alter the chemical behavior of adjacent functional groups. This guide provides an in-depth analysis of how the position of a fluorine atom on the benzene ring of bromobenzyl bromide influences its reactivity, supported by experimental data and protocols.
The benzyl bromide moiety is a cornerstone in organic synthesis, frequently employed for introducing the benzyl group into a variety of molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reactivity is primarily dictated by the stability of the benzylic carbocation intermediate in SN1 reactions or the susceptibility of the benzylic carbon to nucleophilic attack in SN2 reactions.[3][4] The addition of a fluorine atom, a small and highly electronegative element, introduces strong inductive and resonance effects that modulate this reactivity.[5]
The Electronic Influence of Fluorine
Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density of the aromatic ring and, by extension, the benzylic carbon. Conversely, fluorine can also exert a weak electron-donating resonance effect (+R) by sharing its lone pair electrons with the aromatic system. The interplay of these two opposing effects, and their dominance depending on the fluorine's position (ortho, meta, or para), is the key to understanding the observed reactivity trends.
Positional Isomers and Their Reactivity Profiles
To quantify the impact of fluorine's position, we will consider the relative rates of a typical SN2 reaction, such as the reaction with a common nucleophile like azide or pyridine, for the ortho-, meta-, and para-fluorinated bromobenzyl bromides.[6][7] While a comprehensive kinetic study would provide precise rate constants, a competitive reaction experiment offers a clear and practical method for determining relative reactivities.
Experimental Protocol: Competitive Reaction Kinetics
This protocol outlines a method to determine the relative reactivity of ortho-, meta-, and para-fluorobenzyl bromide in a nucleophilic substitution reaction.
Objective: To qualitatively and semi-quantitatively assess the order of reactivity among the three isomers by reacting them simultaneously with a limited amount of a nucleophile.
Materials:
-
ortho-Fluorobenzyl bromide
-
meta-Fluorobenzyl bromide
-
para-Fluorobenzyl bromide[8]
-
Sodium azide (NaN₃) or Pyridine
-
Acetonitrile (anhydrous)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes[9]
-
NMR Spectrometer[10]
Procedure:
-
Solution Preparation:
-
Prepare a stock solution containing equimolar amounts (e.g., 0.1 M) of ortho-, meta-, and para-fluorobenzyl bromide and the internal standard in anhydrous acetonitrile.
-
Prepare a separate solution of the nucleophile (e.g., 0.05 M sodium azide or pyridine) in anhydrous acetonitrile. This ensures the nucleophile is the limiting reagent.
-
-
Reaction Setup:
-
In an NMR tube, combine 0.5 mL of the mixed benzyl bromide stock solution with 0.5 mL of the nucleophile solution.
-
Quickly acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of all reactants.
-
-
Reaction Monitoring:
-
Maintain the reaction mixture at a constant temperature (e.g., 25°C).
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 30 minutes) to monitor the disappearance of the starting materials.[10] The benzylic protons (CH₂Br) of each isomer will have a distinct chemical shift, allowing for simultaneous monitoring.[11]
-
-
Data Analysis:
-
Integrate the signals corresponding to the benzylic protons of each isomer and the internal standard at each time point.
-
Normalize the integrals of the benzylic protons to the integral of the internal standard to correct for any variations in sample volume or spectrometer performance.
-
Plot the normalized concentration of each isomer versus time. The isomer that is consumed the fastest is the most reactive.
-
Diagram of Experimental Workflow:
Caption: Workflow for the competitive kinetics experiment.
Analysis of Reactivity Based on Fluorine Position
The expected order of reactivity in a typical SN2 reaction is para > ortho > meta . This can be rationalized by examining the electronic effects at each position.
-
Para-Fluorobenzyl Bromide: At the para position, both the -I and +R effects of fluorine are at play. The electron-withdrawing inductive effect deactivates the ring but also slightly destabilizes the developing positive charge in the transition state. However, the resonance effect, which donates electron density to the ring, can help to stabilize the transition state. In the case of an SN2 reaction, the transition state has a developing negative charge on the leaving group and a partial positive charge on the carbon being attacked. The overall effect of a para-fluoro substituent is a slight activation compared to the unsubstituted benzyl bromide, as the resonance effect can help to delocalize the charge in the transition state.
-
Ortho-Fluorobenzyl Bromide: The ortho position experiences the strongest inductive electron-withdrawing effect due to its proximity to the benzylic carbon. This effect significantly destabilizes the transition state of an SN2 reaction. Additionally, steric hindrance from the ortho-substituent can impede the backside attack of the nucleophile, further slowing the reaction rate.[12] While there is a resonance effect, the strong inductive effect and steric hindrance are generally the dominant factors, leading to a decreased reactivity compared to the para isomer.
-
Meta-Fluorobenzyl Bromide: At the meta position, the fluorine atom exerts only its inductive effect; there is no resonance effect at this position. The strong electron-withdrawing inductive effect destabilizes the transition state of the SN2 reaction by pulling electron density away from the reaction center. This deactivation is more pronounced than the net effect observed for the para isomer, making the meta-fluorobenzyl bromide the least reactive of the three.
Comparative Reactivity Data (Illustrative)
The following table summarizes the expected relative reaction rates based on the principles discussed above. The values are illustrative and would be quantified by the experimental protocol described.
| Substituent Position | Dominant Electronic Effects | Expected Relative Rate (k_rel) |
| Para | -I, +R (Resonance can stabilize transition state) | > 1 |
| Ortho | -I (strong), +R, Steric Hindrance | < 1 |
| Meta | -I only (strong deactivation) | << 1 |
Note: k_rel is relative to the reaction rate of unsubstituted benzyl bromide.
Conclusion
The position of a fluorine atom on the aromatic ring of bromobenzyl bromide has a significant and predictable impact on its reactivity in nucleophilic substitution reactions. The interplay between inductive and resonance effects, along with steric considerations for the ortho isomer, dictates the reaction rates. For SN2 reactions, the general order of reactivity is para > ortho > meta. A thorough understanding of these principles, validated through straightforward experimental techniques like competitive reaction kinetics, is essential for researchers in the chemical and pharmaceutical sciences to effectively design and optimize synthetic routes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ycdehongchem.com [ycdehongchem.com]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. quora.com [quora.com]
- 5. nbinno.com [nbinno.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. (79)Br NMR spectroscopy as a practical tool for kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzyl bromide(100-39-0) 1H NMR spectrum [chemicalbook.com]
- 12. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-1-(bromomethyl)-3-fluorobenzene
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 2-Bromo-1-(bromomethyl)-3-fluorobenzene, a halogenated aromatic compound, is a valuable reagent in organic synthesis. However, its chemical nature necessitates a rigorous and informed approach to its disposal. Improper handling of such halogenated organic compounds can pose significant risks to personnel and the environment.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to ensure that this chemical is managed responsibly from the moment it is deemed waste to its final disposition.
Hazard Profile and Physicochemical Properties
Understanding the inherent risks of a chemical is the foundation of its safe management. While specific toxicological data for this compound is limited, its classification as a halogenated organic compound and data from structurally similar chemicals allow for a reliable hazard assessment.[1]
| Property | Value / Classification | Source |
| Molecular Formula | C₇H₅Br₂F | [2] |
| Molecular Weight | 267.92 g/mol | [2] |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Primary Hazards | Skin Corrosion/Irritation (Category 1B); Serious Eye Damage (Category 1); Acute Toxicity (Oral, Dermal, Inhalation - Category 4) | [3] |
| Hazard Statements | Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled. | [3] |
| Incompatibilities | Strong oxidizing agents, acids, bases, metals. | [4][5] |
| Hazardous Decomposition | Thermal decomposition can produce toxic and corrosive gases such as carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr), and gaseous hydrogen fluoride (HF). | [3][6] |
Core Principles of Halogenated Waste Management
This compound falls under the category of halogenated organic waste. This classification is critical because halogenated compounds (containing F, Cl, Br, I) are subject to specific, stringent disposal regulations due to their potential toxicity and environmental persistence.[7][8]
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), regulates such substances as hazardous waste.[9] This designation mandates a "cradle-to-grave" responsibility for the generator of the waste, meaning you are legally responsible for its safe management until its final, documented disposal.[10]
The cardinal rule of halogenated waste is segregation . Mixing halogenated solvents with non-halogenated solvents needlessly classifies the entire mixture as the more hazardous (and more expensive to dispose of) halogenated waste.[8][10][11]
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any waste consolidation or disposal procedure, ensure you are equipped with the appropriate PPE. All handling of this compound and its waste should occur within a certified chemical fume hood to prevent inhalation of vapors.[4][7]
-
Eye Protection: Chemical splash goggles are mandatory. For larger quantities, a face shield is also recommended.[5]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable, but always consult the glove manufacturer's compatibility chart for the specific chemical.[5]
-
Body Protection: A fully buttoned, flame-resistant lab coat must be worn.[7]
-
Footwear: Closed-toe shoes are required.[7]
Step-by-Step Disposal Protocol
This protocol outlines the procedure from the point of generation to the point of collection by waste management professionals.
Step 1: Waste Segregation
Immediately upon generation, designate any waste containing this compound as "Halogenated Organic Waste." This includes pure excess reagent, reaction mixtures, and contaminated materials like pipette tips or absorbent pads. Maintain this waste stream separately from all other chemical waste, particularly non-halogenated solvents.[8][11]
Step 2: Containerization
Proper containment is crucial to prevent leaks and exposure.
-
Select an Appropriate Container: Use a chemically compatible container, such as a polyethylene carboy or bottle, that can be sealed securely.[4] Avoid metal cans, as halogenated compounds can degrade to form acids that corrode metal.[4]
-
Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[8] The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" (and any other components in the waste mixture).
-
The associated hazards (e.g., "Corrosive," "Toxic").
-
Step 3: Waste Accumulation and Storage
-
Keep Containers Closed: The waste container must be tightly sealed at all times, except when actively adding waste.[8][11] This prevents the release of hazardous vapors.
-
Designated Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), such as a secondary containment tub within or under the chemical fume hood.[4][8]
-
Segregation in Storage: Ensure the container is stored away from incompatible materials like acids, bases, and strong oxidizing agents.[4]
Step 4: Arranging for Final Disposal
Once the container is full or you have no further need to add to it, complete the hazardous waste tag and submit a chemical collection request to your institution's EHS office or a licensed hazardous waste disposal service.[12] Do not attempt to dispose of the chemical yourself through incineration or other means. Professional disposal facilities are equipped with high-temperature incinerators that include scrubbers and afterburners to safely neutralize the hazardous byproducts.[1][13]
Disposal and Safety Workflow
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action.
Spill Cleanup
For small spills within a chemical fume hood:
-
Alert Personnel: Notify others in the lab immediately.
-
Containment: Absorb the spill with an inert material like vermiculite, sand, or commercial sorbent pads.[5][11]
-
Collection: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealable, labeled container for hazardous waste disposal.[14]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as halogenated hazardous waste.[11]
For large spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately.[11]
First Aid and Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][15]
In all cases of exposure, provide the Safety Data Sheet (SDS) for the chemical to the responding medical personnel.[3][15]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H5Br2F | CID 44181799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.nl [fishersci.nl]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. epa.gov [epa.gov]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. nj.gov [nj.gov]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 14. echemi.com [echemi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 2-Bromo-1-(bromomethyl)-3-fluorobenzene
Guide to Safe Handling: 2-Bromo-1-(bromomethyl)-3-fluorobenzene
As researchers and drug development professionals, our work fundamentally relies on the precise and safe manipulation of complex chemical entities. This compound (CAS No. 1184918-22-6) is a key intermediate in pharmaceutical synthesis, but its handling demands a rigorous and informed approach to safety.[1][2] This guide moves beyond a simple checklist to provide a deep, procedural framework grounded in the principles of chemical causality and risk mitigation.
Core Hazard Assessment: Understanding the 'Why'
The key functional groups dictate the risk profile:
-
Benzyl Bromide Moiety : This group makes the compound a potent lachrymator (an agent that irritates the eyes and causes tearing) and a corrosive substance. Compounds in this class are known to cause severe skin burns and eye damage.[3][4]
-
Brominated Aromatic Ring : Halogenated organic compounds can be toxic and may pose long-term health risks. Organobromides, in particular, can be persistent and bio-accumulative.[5]
Based on this analysis, this compound should be treated as a substance that is:
-
Acutely Toxic (if inhaled, ingested, or in contact with skin).
-
Corrosive , causing severe skin burns and eye damage.
-
A Respiratory Irritant .
This initial assessment is the cornerstone of our safety protocol; every subsequent step is designed to directly counter these specific threats.
The Hierarchy of Controls: Engineering Safeguards First
Personal Protective Equipment is the final line of defense. The primary methods for exposure prevention are robust engineering controls.
-
Chemical Fume Hood : All handling of this compound—from weighing the solid to transfers and reaction setup—must be conducted within a properly functioning chemical fume hood.[6][7][8] This is non-negotiable. The hood's airflow contains vapors and fine particulates, preventing inhalation, which is a primary exposure route.[9]
-
Ventilation : Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.
-
Designated Work Area : All procedures involving this compound should be restricted to a clearly marked, designated area of the lab to prevent cross-contamination.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE must be deliberate and based on the specific hazards identified. The following table outlines the minimum required PPE for handling this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Double-gloving: Nitrile inner, Neoprene or Butyl rubber outer | Chemical splash goggles AND a full-face shield | Chemical-resistant lab coat (fully buttoned), long pants, closed-toe shoes | N95 respirator (if weighing fine powder) or as dictated by site-specific assessment |
| Solution Preparation/Transfer | Double-gloving: Nitrile inner, Neoprene or Butyl rubber outer | Chemical splash goggles AND a full-face shield | Chemical-resistant lab coat, chemical-resistant apron | Not required if performed correctly within a fume hood |
| Post-Experiment Cleanup | Double-gloving: Nitrile inner, Neoprene or Butyl rubber outer | Chemical splash goggles | Chemical-resistant lab coat, chemical-resistant apron | Not required if performed correctly within a fume hood |
Rationale for PPE Selection:
-
Hand Protection : Halogenated and aromatic hydrocarbons are known to attack many common glove materials. While nitrile provides good general protection and splash resistance, it has poor resistance to many halogenated hydrocarbons.[10][11] Therefore, a double-gloving strategy is essential. An inner nitrile glove provides dexterity, while a thicker, more resistant outer glove (such as butyl rubber or neoprene) provides the primary chemical barrier.[12] Always inspect gloves for any signs of degradation or perforation before use.[13]
-
Eye and Face Protection : Due to its corrosive nature and lachrymatory effects, protecting the eyes is critical. Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[13] Furthermore, a full-face shield must be worn over the goggles to protect the entire face from splashes during transfers.[8]
-
Body Protection : A standard cotton lab coat is not enough. A chemical-resistant or rubberized apron worn over a flame-retardant lab coat provides a necessary barrier against spills.[13] All skin must be covered; long pants and closed-toe, closed-heel shoes are required.[8]
Operational Plan: A Step-by-Step Protocol
This workflow is designed to minimize exposure at every stage of handling.
Caption: Workflow for Safe Handling of this compound.
Emergency Response and Disposal Plan
Emergency Procedures:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][14] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, lifting the upper and lower eyelids.[3][14] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6]
-
Spill : Evacuate the immediate area. For a small spill within a fume hood, use an inert absorbent material (e.g., vermiculite, sand). For larger spills, evacuate the lab and contact your institution's emergency response team.
Waste Disposal Plan:
Proper disposal is critical to prevent environmental contamination and ensure safety.
-
Segregation : All waste contaminated with this compound must be segregated into a dedicated, properly labeled hazardous waste container for halogenated organic compounds .[14]
-
Container : Use a chemically compatible, sealable container. Do not mix with incompatible waste streams (e.g., strong oxidizers or bases).[8]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Toxic).
-
Disposal : Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) department for specific pickup and disposal procedures.[14]
By adhering to this comprehensive guide, which integrates hazard understanding with engineering controls, appropriate PPE, and strict operational protocols, researchers can handle this compound with the high degree of care it requires, ensuring both personal safety and scientific integrity.
References
- 1. This compound CAS#: 1184918-22-6 [amp.chemicalbook.com]
- 2. This compound | 1184918-22-6 [chemicalbook.com]
- 3. fishersci.nl [fishersci.nl]
- 4. fishersci.com [fishersci.com]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. eng.uwo.ca [eng.uwo.ca]
- 8. research.arizona.edu [research.arizona.edu]
- 9. LCSS: BROMINE [web.stanford.edu]
- 10. gloves.com [gloves.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. questron.ca [questron.ca]
- 14. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
